molecular formula C10H11N3 B188526 5,7-Dimethyl-1,8-naphthyridin-2-amine CAS No. 39565-07-6

5,7-Dimethyl-1,8-naphthyridin-2-amine

Cat. No.: B188526
CAS No.: 39565-07-6
M. Wt: 173.21 g/mol
InChI Key: BOSVHBKQNJZNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethyl-1,8-naphthyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118392. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethyl-1,8-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSVHBKQNJZNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192680
Record name 5,7-Dimethyl-1,8-naphthyridin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39565-07-6
Record name 2-Amino-5,7-dimethyl-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39565-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethyl-1,8-naphthyridin-2-ylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039565076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 39565-07-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-Dimethyl-1,8-naphthyridin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dimethyl-1,8-naphthyridin-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.543
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dimethyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 5,7-Dimethyl-1,8-naphthyridin-2-amine (CAS No: 39565-07-6), a heterocyclic organic compound of interest in medicinal chemistry and pharmaceutical research. Its rigid naphthyridine framework, substituted with methyl groups and a reactive amine, imparts specific electronic and steric characteristics that make it a valuable scaffold for developing novel therapeutic agents.[1]

Chemical Identity and Structure

This compound belongs to the naphthyridine class of compounds, which are diazanaphthalenes consisting of two fused pyridine rings.[2] The 1,8-naphthyridine isomer, in particular, has been extensively studied due to the therapeutic precedent set by Nalidixic acid, the first quinolone antibiotic.[2] The unique arrangement of its nitrogen atoms facilitates specific hydrogen bonding patterns and metal chelation, making it an ideal scaffold for drug design.[2]

  • IUPAC Name: this compound

  • CAS Number: 39565-07-6[2][3][4][5][6][7]

  • Molecular Formula: C₁₀H₁₁N₃[3][5][6][7]

  • Molecular Weight: 173.21 g/mol [2][5][6][7]

  • InChI Key: BOSVHBKQNJZNHK-UHFFFAOYSA-N[2][5][6]

  • Canonical SMILES: CC1=CC(=C2C(=C1)N=C(C=C2)N)C[3]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.

The key physicochemical parameters for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Melting Point 220-221 °C[6]
Boiling Point 338.8 °C (at 760 mmHg)[1]
Density 1.195 g/cm³[1]
logP (Octanol-Water Partition Coefficient) 2.41[1]
Refractive Index 1.671[1]
Physical Form Solid[5]
  • Solubility: Specific quantitative solubility data (e.g., in mg/mL) is not provided in the search results. Based on its logP value of 2.41, the compound is expected to have moderate lipophilicity and likely exhibit limited solubility in water and higher solubility in organic solvents like ethanol, DMSO, and chloroform.

Experimental Protocols

Detailed experimental procedures for the determination of all physicochemical properties are not available. However, standard methodologies are described below, alongside a common synthesis protocol.

A primary and efficient method for synthesizing the this compound core is the Friedländer-type condensation of 2,6-diaminopyridine with acetylacetone (pentane-2,4-dione).[2] This reaction can be performed under various conditions, including greener methods using water as a solvent.[10][11]

General Protocol:

  • Reactant Mixture: In a suitable reaction vessel, combine 2,6-diaminopyridine and acetylacetone.

  • Catalyst & Solvent: The reaction can be catalyzed by an acid or a base. Modern protocols may use a biocompatible ionic liquid like choline hydroxide in water.[10][11]

  • Reaction Conditions: The mixture is typically heated and stirred. For instance, using choline hydroxide in water, the reaction can be stirred at 50 °C for several hours.[11]

  • Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).[10]

  • Workup and Purification: Upon completion, the product is isolated through standard workup procedures, which may include extraction and washing. The final compound is then purified, typically by recrystallization or column chromatography, to yield the desired product.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Isolation & Purification A 2,6-Diaminopyridine C Mix Reactants + Catalyst (e.g., Choline Hydroxide) + Solvent (e.g., Water) A->C B Acetylacetone B->C D Heat and Stir (e.g., 50°C, 6-12h) C->D E Monitor via TLC D->E F Reaction Workup (Extraction, Washing) E->F G Purification (Recrystallization or Chromatography) F->G H 5,7-Dimethyl-1,8- naphthyridin-2-amine G->H

Friedländer Synthesis Workflow.
  • Melting Point: Determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

  • Boiling Point: Measured using distillation. The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded. For high-boiling-point compounds, this is often performed under reduced pressure.

  • logP (Octanol-Water Partition Coefficient): Typically determined using the shake-flask method. A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic and Structural Data

While specific spectra are not provided, the expected characteristics can be inferred from the structure.

  • ¹H NMR: Signals for two distinct methyl groups (singlets), aromatic protons on the naphthyridine core, and a broad signal for the amine (-NH₂) protons, which would disappear upon D₂O exchange.[12] The hydrogens on carbons adjacent to the nitrogen atoms are expected to be deshielded and appear downfield.[12]

  • ¹³C NMR: Resonances for the two methyl carbons, and distinct signals for the aromatic carbons of the fused ring system. Carbons directly attached to nitrogen atoms will be shifted downfield.[12]

  • IR Spectroscopy: Characteristic N-H stretching absorptions for a primary amine (typically two bands) in the 3300-3500 cm⁻¹ region.[12] C-N stretching absorptions would be expected around 1200-1350 cm⁻¹.[12] Aromatic C-H and C=C/C=N stretching bands would also be present.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 173. According to the nitrogen rule, a compound with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular mass.

A crystal structure determination for the related compound, 5,7-dimethyl-1,8-naphthyridine-2-ol, shows that the molecules are linked in pairs by hydrogen bonds.[13] This suggests that this compound is also capable of forming strong intermolecular hydrogen bonds via its amine group and ring nitrogens, influencing its solid-state properties like melting point.

G Structure Molecular Structure (C10H11N3) Amine Primary Amine (-NH2) Structure->Amine Naphthyridine 1,8-Naphthyridine Core Structure->Naphthyridine Methyl Methyl Groups (-CH3) Structure->Methyl MP High Melting Point (220-221 °C) Amine->MP H-Bonding pKa Basic Character (pKa) Amine->pKa Proton Acceptor Naphthyridine->MP Planarity, Stacking Naphthyridine->pKa Proton Acceptor logP Moderate Lipophilicity (logP = 2.41) Methyl->logP Increases Lipophilicity

Structure-Property Relationships.

Biological Context and Significance

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets.[2] Derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][14][15] This versatility stems from the scaffold's rigid, planar geometry, which provides a defined orientation for functional groups to interact with protein binding sites.[2] For instance, some derivatives function as kinase inhibitors, which are crucial in cancer therapy for blocking signaling pathways that lead to cell proliferation.[16] While the 5,7-dimethyl substitution pattern has been found to be less active in some anticancer assays compared to mono-methylated analogs, the role of these substitutions is highly dependent on the specific biological target.[2]

G cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase Substrate Substrate Protein Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream Inhibitor 5,7-Dimethyl-1,8- naphthyridin-2-amine (or derivative) Inhibitor->Kinase Binds to ATP-binding site

Generalized Kinase Inhibition.

References

A Comprehensive Technical Guide to 5,7-Dimethyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5,7-Dimethyl-1,8-naphthyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The unique structural arrangement of its nitrogen atoms imparts specific hydrogen bonding capabilities and the ability to chelate metals, rendering it a valuable scaffold in drug design.[1] This document details its physicochemical properties, experimental synthesis protocols, and a logical workflow for its investigation.

Compound Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueReferences
Molecular Formula C₁₀H₁₁N₃[2]
Molecular Weight 173.21 g/mol [1]
CAS Number 39565-07-6[1][2]
Appearance Solid
InChI Key BOSVHBKQNJZNHK-UHFFFAOYSA-N[1]
SMILES Cc1cc(C)c2ccc(N)nc2n1

Experimental Protocols

The synthesis of this compound is most commonly achieved through cyclization reactions that construct the second pyridine ring onto an existing pyridine structure.[1] The Friedländer synthesis is a widely utilized and direct method for this purpose.[1]

1. Friedländer-Type Condensation Synthesis

This protocol describes the synthesis of the 5,7-dimethyl-1,8-naphthyridine core via the condensation of 2,6-diaminopyridine with acetylacetone (pentane-2,4-dione).[1]

  • Materials:

    • 2,6-Diaminopyridine

    • Acetylacetone (pentane-2,4-dione)

    • Acid catalyst (e.g., polyphosphoric acid or a Lewis acid)

    • Appropriate solvent (e.g., ethanol, or solvent-free conditions)

  • Procedure:

    • Combine 2,6-diaminopyridine and a molar excess of acetylacetone in a reaction vessel.

    • Add the acid catalyst to the mixture.

    • Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

    • Upon completion, allow the mixture to cool to room temperature.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • The crude product will precipitate out of the solution.

    • Collect the precipitate by filtration and wash with water.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.

2. Microwave-Assisted, Solvent-Free Synthesis

For a more environmentally friendly and efficient approach, a microwave-assisted protocol can be employed. This method has been shown to produce 1,8-naphthyridines in high yields with reduced reaction times.[1]

  • Materials:

    • 2,6-Diaminopyridine

    • Acetylacetone (pentane-2,4-dione)

    • 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst

  • Procedure:

    • In a microwave-safe reaction vessel, mix 2,6-diaminopyridine, acetylacetone, and a catalytic amount of DABCO.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture with microwaves at a specified power and temperature for a short duration (e.g., a few minutes).

    • Monitor the reaction progress using TLC.[3]

    • After the reaction is complete, cool the vessel to room temperature.

    • Dissolve the resulting solid in a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic solution with water to remove the catalyst.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent evaluation for potential biological activity, such as DNA binding affinity. The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets.[1]

Synthesis_and_Evaluation_Workflow Start Starting Materials (2,6-Diaminopyridine, Acetylacetone) Synthesis Chemical Synthesis (e.g., Friedländer Condensation) Start->Synthesis Reaction Purification Purification (Recrystallization or Chromatography) Synthesis->Purification Crude Product Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Purified Product Compound Pure 5,7-Dimethyl-1,8- naphthyridin-2-amine Characterization->Compound Confirmed Structure BioAssay Biological Assay (e.g., DNA Binding Affinity) Compound->BioAssay Testing DataAnalysis Data Analysis and Interpretation BioAssay->DataAnalysis Results

Caption: Workflow for the synthesis and biological evaluation of this compound.

Biological Significance

The 1,8-naphthyridine core is a cornerstone in the development of therapeutics, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The discovery of Nalidixic acid, a 1,8-naphthyridine derivative, as the first quinolone antibiotic highlighted the therapeutic potential of this scaffold.[1] Specifically, the methyl groups in this compound can enhance its binding affinity to certain DNA structures, which is a key area of research for potential therapeutic applications.[1] However, it is important to note that the effect of these substitutions is highly dependent on the biological target.[1] Further research into the various biological activities of this compound is ongoing.[4][5]

References

An In-depth Technical Guide to the Synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5,7-Dimethyl-1,8-naphthyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details the core synthetic methodologies, presents quantitative data for comparison, and provides an experimental protocol for its preparation.

Introduction

This compound is a substituted 1,8-naphthyridine, a class of nitrogen-containing heterocyclic compounds that are considered privileged scaffolds in drug discovery. The unique arrangement of the nitrogen atoms in the 1,8-naphthyridine core allows for specific hydrogen bonding patterns and metal chelation, making it an ideal framework for designing therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The dimethyl substitution at the 5 and 7 positions of the naphthyridine ring can influence the molecule's steric and electronic properties, potentially modulating its biological activity.

Core Synthesis Pathway: The Friedländer Annulation

The most direct and widely employed method for the synthesis of the 1,8-naphthyridine skeleton is the Friedländer annulation.[1] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the case of this compound, the synthesis is achieved through the reaction of 2,6-diaminopyridine with pentane-2,4-dione (acetylacetone).[1]

The reaction proceeds through an initial condensation between one of the amino groups of 2,6-diaminopyridine and one of the carbonyl groups of acetylacetone to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final this compound product.

Synthesis Workflow

The overall synthetic workflow for the preparation of this compound via the Friedländer Annulation is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2,6-Diaminopyridine 2,6-Diaminopyridine Friedländer Annulation Friedländer Annulation 2,6-Diaminopyridine->Friedländer Annulation Pentane-2,4-dione Pentane-2,4-dione Pentane-2,4-dione->Friedländer Annulation This compound This compound Friedländer Annulation->this compound

Caption: Overall synthesis workflow for this compound.

Methodologies and Quantitative Data

Several methodologies have been developed for the Friedländer synthesis of 1,8-naphthyridines, ranging from conventional heating to more modern, environmentally benign techniques. The choice of method can significantly impact reaction time, yield, and overall efficiency.

Synthesis MethodCatalyst/Solvent SystemReaction TimeTemperatureYield (%)Reference
Microwave-AssistedDABCO (catalyst), Solvent-freeMinutesNot specified74-86[1]
Green SynthesisCholine hydroxide (catalyst), Water (solvent)6-12 hours50 °C>90[2][3][4]
Solvent-Free GrindingCeCl₃·7H₂O (catalyst)MinutesRoom TemperatureHigh[5]

Note: The yields reported for microwave-assisted and green synthesis methods are for general 1,8-naphthyridine synthesis and may vary for the specific synthesis of this compound.

Detailed Experimental Protocol

The following is a general procedure for the synthesis of 1,8-naphthyridine derivatives via a microwave-assisted, solvent-free Friedländer condensation, which can be adapted for the synthesis of this compound.

Materials:

  • 2,6-Diaminopyridine

  • Pentane-2,4-dione (Acetylacetone)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dilute Hydrochloric Acid (HCl)

  • Acetonitrile (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, combine 2,6-diaminopyridine (1.0 eq) and pentane-2,4-dione (1.0 eq).

  • Add DABCO (20 mol %) to the mixture.

  • Subject the mixture to microwave irradiation at 600W for a specified time (typically a few minutes, monitored by TLC).

  • Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water.

  • Work up the mixture with dilute HCl.

  • Filter the separated solid, dry it, and recrystallize from acetonitrile to afford the pure this compound.[6]

Purification:

The crude product can be purified by recrystallization from an appropriate solvent such as acetonitrile.[6] Alternatively, column chromatography on silica gel may be employed for higher purity.

Signaling Pathways and Logical Relationships

The Friedländer synthesis proceeds through a well-defined reaction mechanism involving condensation, cyclization, and dehydration steps.

Friedlander_Mechanism 2,6-Diaminopyridine 2,6-Diaminopyridine Enamine_Intermediate Enamine Intermediate 2,6-Diaminopyridine->Enamine_Intermediate Condensation Pentane-2,4-dione Pentane-2,4-dione Pentane-2,4-dione->Enamine_Intermediate Cyclized_Intermediate Cyclized Intermediate Enamine_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Final_Product 5,7-Dimethyl-1,8- naphthyridin-2-amine Cyclized_Intermediate->Final_Product Dehydration

References

An In-Depth Technical Guide to N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide (5F-APINACA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

The compound often referred to by the acronym 5F-APINACA (or 5F-AKB-48) is a synthetic cannabinoid. Based on the adamantane moiety in its structure, the acronym "ADMND" is likely a shorthand for this compound.

  • IUPAC Name: N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide

  • Synonyms: 5F-APINACA, 5F-AKB-48

  • Chemical Formula: C₂₃H₃₀FN₃O

  • Molar Mass: 383.511 g·mol⁻¹[1]

Chemical Structure:
Chemical Structure of 5F-APINACA

Figure 1: 2D structure of N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide.

Quantitative Pharmacological Data

5F-APINACA is a potent agonist of both the central cannabinoid receptor (CB₁) and the peripheral cannabinoid receptor (CB₂). Its binding affinities and functional activity are summarized below.

ParameterValueReceptorNotes
Binding Affinity (Kᵢ) 1.94 nMCB₁High affinity, indicating strong binding to the receptor primarily responsible for psychoactive effects.[1][2]
0.266 nMCB₂Very high affinity, suggesting a significant interaction with the receptor involved in immunomodulatory functions.[1]
Functional Activity Full AgonistCB₁ & CB₂Acts as a full agonist at both receptors, meaning it can elicit a maximal response.[1]
Blood Concentrations (Impaired Driving Cases) 0.9 to 6.6 µg/LN/AConcentrations detected in whole blood samples from individuals driving under the influence.

Mechanism of Action & Signaling Pathway

As a potent synthetic cannabinoid, 5F-APINACA mimics the effects of endogenous cannabinoids (like anandamide) and phytocannabinoids (like Δ⁹-THC) by activating cannabinoid receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

The primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Activation of CB₁ receptors also modulates ion channels, leading to the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively suppress neuronal excitability and inhibit neurotransmitter release. Furthermore, studies have shown that 5F-APINACA facilitates the release of dopamine in the nucleus accumbens, which is a key component of the brain's reward system.[3]

Signaling Pathway Diagram

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5F_APINACA 5F-APINACA CB1_R CB1 Receptor 5F_APINACA->CB1_R Binds and Activates G_Protein Gαi/o Protein CB1_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts [Ca²⁺]in ↓ [Ca²⁺]in Ca_Channel->[Ca²⁺]in Influx K_efflux ↑ K⁺ Efflux K_Channel->K_efflux Efflux ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Metabolic Pathway of 5F-APINACA 5F_APINACA 5F-APINACA Hydroxy_Adamantyl Adamantyl Hydroxylation (Primary Pathway) 5F_APINACA->Hydroxy_Adamantyl Phase I Metabolism Oxidative_Defluorination Oxidative Defluorination (Secondary Pathway) 5F_APINACA->Oxidative_Defluorination Phase I Metabolism Di_Hydroxy_Adamantyl Further Adamantyl Hydroxylation Hydroxy_Adamantyl->Di_Hydroxy_Adamantyl Combined_Metabolites Combined Hydroxylation and Oxidation Hydroxy_Adamantyl->Combined_Metabolites Carboxylic_Acid Pentyl Chain Oxidation Oxidative_Defluorination->Carboxylic_Acid Oxidative_Defluorination->Combined_Metabolites

References

An In-depth Technical Guide on the Solubility of 5,7-Dimethyl-1,8-naphthyridin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethyl-1,8-naphthyridin-2-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in these fields. This technical guide addresses the current landscape of solubility data for this compound. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents remains largely unreported. This guide, therefore, provides a detailed, generalized experimental protocol for determining the solubility of this compound, outlines the expected qualitative solubility based on structurally similar compounds, and discusses the potential for computational prediction of its solubility.

Introduction

This compound, a derivative of the 1,8-naphthyridine core, possesses a chemical structure that suggests potential for a range of intermolecular interactions, influencing its solubility in different media. The presence of an amino group and nitrogen atoms in the aromatic rings allows for hydrogen bonding, while the dimethyl-substituted naphthyridine core contributes to its hydrophobic character. The interplay of these features dictates its solubility profile, a critical parameter for its practical application.

Quantitative Solubility Data

A comprehensive search of prominent chemical databases, including the IUPAC-NIST Solubility Database, PubChem, Reaxys, and SciFinder, yielded no specific quantitative solubility data for this compound in organic solvents. The available literature primarily focuses on its synthesis and biological activities.

However, for structurally related 1,8-naphthyridine derivatives, qualitative solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) has been noted. It is reasonable to infer that this compound would exhibit some degree of solubility in these solvents. One study mentioned that while DMSO improves the solubility of a related compound, it does not entirely prevent aggregation, suggesting that solubility might be limited even in these solvents.

Given the lack of quantitative data, the following table is presented as a template for researchers to populate upon experimental determination.

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.2Isothermal Saturation
Dimethylformamide (DMF)(CH₃)₂NC(O)H6.4Isothermal Saturation
EthanolC₂H₅OH4.3Isothermal Saturation
MethanolCH₃OH5.1Isothermal Saturation
Acetone(CH₃)₂CO5.1Isothermal Saturation
AcetonitrileCH₃CN5.8Isothermal Saturation
Dichloromethane (DCM)CH₂Cl₂3.1Isothermal Saturation
ChloroformCHCl₃4.1Isothermal Saturation
Ethyl AcetateCH₃COOC₂H₅4.4Isothermal Saturation
TolueneC₇H₈2.4Isothermal Saturation
HexaneC₆H₁₄0.1Isothermal Saturation

Experimental Protocol for Solubility Determination

The isothermal saturation method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After reaching equilibrium, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

  • Calculation of Solubility:

    • From the determined concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

G Workflow for Isothermal Saturation Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Dilution cluster_analysis Analysis and Calculation prep1 Add excess solid to solvent in a vial prep2 Seal vial prep1->prep2 prep3 Equilibrate in thermostatic shaker prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 Attain Equilibrium samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant samp2->samp3 samp4 Dilute to known volume samp3->samp4 ana1 Quantify concentration (HPLC/UV-Vis) samp4->ana1 Analyze Sample ana2 Calculate solubility from concentration and dilution factor ana1->ana2

Caption: Experimental workflow for solubility determination.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide estimations of solubility. Quantitative Structure-Property Relationship (QSPR) models and thermodynamic models like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) are powerful tools for this purpose. These methods utilize the chemical structure of the solute and solvent to predict thermodynamic properties, including solubility. While these predictions are valuable for initial screening, they should be confirmed by experimental validation.

Conclusion

This technical guide consolidates the current knowledge on the solubility of this compound in organic solvents. The conspicuous absence of quantitative data in the public domain underscores the need for experimental determination. The provided detailed protocol for the isothermal saturation method offers a robust framework for researchers to generate this critical physicochemical data. Such data will be invaluable for advancing the research and development of applications involving this promising compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5,7-Dimethyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Structure and Predicted NMR Spectra

5,7-Dimethyl-1,8-naphthyridin-2-amine (CAS No. 39565-07-6) is a heterocyclic compound with a naphthyridine core, substituted with two methyl groups and an amine group.[1][2] The unique arrangement of these functional groups results in a distinct NMR fingerprint.

The structure of this compound is depicted below, with atom numbering for clarity in the subsequent NMR discussion.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to show distinct signals for the aromatic protons, the methyl groups, and the amino group. The predicted chemical shifts (δ) are summarized in the table below. These predictions are based on the analysis of similar structures and general principles of NMR spectroscopy.[3]

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic Protons (H3, H4, H6)6.5 - 8.5d, d, s1H, 1H, 1H
Amino Protons (-NH₂)VariableBroad s2H
C5-CH₃2.5 - 3.0s3H
C7-CH₃2.5 - 3.0s3H

Aromatic Region (δ 6.5 - 8.5 ppm): The three protons on the naphthyridine core (H3, H4, and H6) are expected to resonate in this region.

  • H3 and H4: These protons are on the same pyridine ring and are expected to appear as doublets due to coupling with each other.

  • H6: This proton is on the second pyridine ring and, being isolated, is expected to appear as a singlet.

Methyl Protons (δ 2.5 - 3.0 ppm): The two methyl groups at positions C5 and C7 are in different chemical environments and are therefore expected to appear as two distinct singlets.[3]

Amino Protons (-NH₂): The protons of the primary amine group will likely give rise to a broad singlet. The chemical shift of this signal is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The predicted chemical shifts are presented below.

Carbon AtomsPredicted Chemical Shift (δ, ppm)
Aromatic & Heteroaromatic Carbons110 - 160
Methyl Carbons (C5-CH₃, C7-CH₃)15 - 25

Aromatic and Heteroaromatic Carbons (δ 110 - 160 ppm): The eight carbon atoms of the naphthyridine ring system will resonate in this region. The exact chemical shifts are influenced by the nitrogen atoms and the substituents. Quaternary carbons (C2, C4a, C5, C7, C8a) will generally have different relaxation times and may appear with lower intensity in a standard proton-decoupled ¹³C NMR spectrum.

Methyl Carbons (δ 15 - 25 ppm): The carbons of the two methyl groups are expected to resonate at a higher field. For comparison, in the related compound 2,4-dimethyl-5-amino-benzo[b]naphthyridine, the methyl carbon signals were observed around δ 25 ppm.[3]

Experimental Protocols

A general experimental protocol for obtaining the NMR spectra of this compound is outlined below. This protocol is based on standard practices for the NMR analysis of organic compounds.[4][5]

Instrumentation:

  • A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument, equipped with a 5 mm probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Common choices for this type of compound include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its effect on the exchange rate of labile protons like those of the amino group.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Experiment: Standard 1D proton experiment.

  • Solvent Reference: Calibrate the chemical shift scale to the residual solvent peak (e.g., δ 2.50 ppm for DMSO-d₆).

  • Spectral Width: Typically 0-12 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Experiment: Standard 1D proton-decoupled carbon experiment.

  • Solvent Reference: Calibrate the chemical shift scale to the solvent peak (e.g., δ 39.52 ppm for DMSO-d₆).

  • Spectral Width: Typically 0-200 ppm.

  • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Advanced 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks (e.g., H3-H4).

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

G General Workflow for NMR Spectral Acquisition cluster_0 SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Insert into NMR Spectrometer NMRTube->Spectrometer Setup Experiment Setup (Shimming, Tuning, Locking) Spectrometer->Setup Acquisition Data Acquisition (1H, 13C, 2D NMR) Setup->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis and Interpretation Processing->Analysis

References

The Biological Versatility of 1,8-Naphthyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its synthetic tractability and diverse pharmacological profile make it a cornerstone for the development of novel therapeutic agents.[1] This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of 1,8-naphthyridine derivatives. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity: Targeting the Proliferative Machinery

1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide array of cancer cell lines.[3][4] Their mechanisms of action are multifaceted, primarily involving the inhibition of crucial enzymes that regulate cell division and survival, such as topoisomerases and protein kinases.[5]

Mechanisms of Anticancer Action

Topoisomerase Inhibition: A prominent mechanism of action for several 1,8-naphthyridine derivatives is the inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[6] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand DNA breaks and ultimately trigger apoptosis in rapidly dividing cancer cells.[7] Voreloxin is a notable example of a 1,8-naphthyridine derivative that functions as a topoisomerase II inhibitor.[3]

Kinase Inhibition: Many 1,8-naphthyridine derivatives act as potent inhibitors of various protein kinases, which are critical mediators of intracellular signaling pathways that control cell growth, proliferation, and survival.[5] Key kinase targets include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Certain 1,8-naphthyridine derivatives have been shown to inhibit EGFR, blocking downstream signaling cascades.[5][8]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can disrupt angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[9]

  • Aurora Kinases: These serine/threonine kinases play a critical role in mitotic progression. Inhibition of Aurora kinases by 1,8-naphthyridine derivatives can lead to mitotic arrest and apoptosis.

Quantitative Anticancer Data

The cytotoxic effects of various 1,8-naphthyridine derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 12 HBL-100Breast1.37[10]
Compound 17 KBOral3.7[10]
Compound 22 SW-620Colon3.0[10]
Compound 10c MCF7Breast1.47[3]
Compound 8d MCF7Breast1.62[3]
Compound 4d MCF7Breast1.68[3]
Compound 16 HeLaCervical0.7[4]
Compound 16 HL-60Leukemia0.1[4]
Compound 16 PC-3Prostate5.1[4]
Compound 9k -c-Kit driven0.0085[9]
Compound 10l -VEGFR-2 driven0.0565[9]
Compound 10r -VEGFR-2 driven0.0317[9]

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. 1,8-Naphthyridine derivatives, stemming from the foundational antibiotic nalidixic acid, have a long history as effective antibacterial agents.[2][11] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication.[2]

Mechanism of Antimicrobial Action

By binding to the DNA-gyrase complex, these compounds prevent the re-ligation of cleaved DNA strands, leading to the accumulation of double-strand breaks and subsequent bacterial cell death. This targeted action makes them effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of 1,8-naphthyridine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

Compound IDBacterial StrainGram TypeMIC (µg/mL)Reference
ANA-12 Mycobacterium tuberculosis H37RvN/A6.25[12]
7-acetamido-1,8-naphthyridin-4(1H)-one E. coli 06Negative≥ 1024[13]
3-TNB S. aureus 10Positive≥ 1024[13]
Enoxacin Various Gram-positive and Gram-negativeBothBroad Spectrum[2]
Nalidixic Acid Various Gram-negativeNegativeBroad Spectrum[2]

Antiviral and Anti-inflammatory Activities

Beyond their anticancer and antimicrobial properties, 1,8-naphthyridine derivatives have also shown promise as antiviral and anti-inflammatory agents.

Antiviral Activity

Derivatives of the 1,8-naphthyridine scaffold have been reported to exhibit activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[14][15] The mechanisms for these activities are varied and can include the inhibition of viral enzymes such as HIV-1 integrase.[16]

Compound IDVirusAssayEC50 (nM)Reference
HM13N HIV-1Tat-mediated transcriptionPotent Inhibition[17]
A1 HCMV (Towne)Plaque Reduction39-223 fold lower than Ganciclovir[18]
A1 HSV-1Plaque ReductionEquip-otent to Acyclovir[18]
A1 HSV-2Plaque Reduction21.5-fold more potent than Acyclovir[18]
Anti-inflammatory Activity

The anti-inflammatory effects of 1,8-naphthyridine derivatives are often attributed to their ability to modulate key inflammatory pathways. For instance, some derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[19] This is often achieved through the inhibition of enzymes like cyclooxygenase (COX) or by interfering with signaling cascades such as the NF-κB pathway.[19]

Compound IDTarget/AssayIC50 (µM)Reference
HSR2104 NO production (LPS-treated BV2 cells)16.2[19]
HSR2104 TNF-α production (LPS-treated BV2 cells)12.5[19]
HSR2104 IL-6 production (LPS-treated BV2 cells)21.8[19]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1,8-naphthyridine derivatives.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivative in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting viability against compound concentration.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 1,8-Naphthyridine derivatives

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Relaxed plasmid DNA (e.g., pBR322)

  • E. coli DNA gyrase

  • Assay buffer (containing ATP)

  • 1,8-Naphthyridine derivatives

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add DNA gyrase to each tube.

  • Reaction Initiation: Add ATP to start the reaction and incubate at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis.

  • Visualization: Stain the gel with a DNA stain and visualize under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the processes used to evaluate 1,8-naphthyridine derivatives.

G cluster_0 High-Throughput Screening Workflow A Compound Library (1,8-Naphthyridine Derivatives) B Primary Screen (Single Concentration) A->B Assay (e.g., Kinase Inhibition) C Hit Identification B->C Data Analysis (Identify Actives) D Dose-Response Confirmation C->D Test varying concentrations E Lead Compound(s) D->E Determine Potency (IC50)

High-Throughput Screening Workflow for 1,8-Naphthyridine Derivatives.

G cluster_0 Topoisomerase II Inhibition Pathway A 1,8-Naphthyridine Derivative B Topoisomerase II- DNA Complex A->B Binds to C DNA Cleavage B->C D DNA Re-ligation (Blocked) C->D Inhibits E Double-Strand DNA Breaks D->E F Apoptosis E->F

Mechanism of Topoisomerase II Inhibition.

G cluster_1 General Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds P1 Phosphorylation RTK->P1 Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->RTK Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P1->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Kinase Inhibition by 1,8-Naphthyridine Derivatives.

G cluster_2 Anti-inflammatory NF-κB Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->IKK Inhibits Inflammation Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammation Upregulates

References

Unraveling the Enigmatic Profile of 5,7-Dimethyl-1,8-naphthyridin-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

5,7-Dimethyl-1,8-naphthyridin-2-amine is a heterocyclic compound belonging to the 1,8-naphthyridine class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its wide-ranging biological activities.[1] Extensive research into 1,8-naphthyridine derivatives has revealed potent antimicrobial, anticancer, and anti-inflammatory properties, often attributed to mechanisms like DNA gyrase/topoisomerase inhibition and kinase modulation.[1][2] However, the specific pharmacological profile of this compound remains largely uncharacterized in publicly available literature. Notably, studies on related compounds suggest that the 5,7-dimethyl substitution pattern can be detrimental to certain biological activities, such as cytotoxicity against cancer cell lines, rendering it "substantially less active" than its single-methylated counterparts.[3] The primary documented application of this specific molecule is in analytical chemistry as a fluorescent reagent for the determination of nitrite.[4] This technical guide synthesizes the available information on this compound, focusing on its synthesis, physicochemical properties, and its established role in chemical analysis, while also contextualizing it within the broader, pharmacologically active family of 1,8-naphthyridines.

Introduction: The 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a bicyclic heteroaromatic system containing two nitrogen atoms. This structural motif is found in numerous synthetic compounds with diverse therapeutic applications.[1] The planar nature of the ring system and the strategic placement of nitrogen atoms allow for various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-π stacking, making it an ideal framework for drug design.[2] The discovery of nalidixic acid, a 1,8-naphthyridine derivative, as the first quinolone antibiotic in 1962, spurred decades of research into this chemical class, leading to the development of numerous clinically significant agents.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Friedländer-type condensation reaction. This method involves the reaction of an appropriately substituted aminopyridine with a β-dicarbonyl compound.

A common synthetic route involves the condensation of 2,6-diaminopyridine with acetylacetone (pentane-2,4-dione) under acidic conditions. The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the final product.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_intermediates Intermediates cluster_product Product reactant1 2,6-Diaminopyridine enamine Enamine Intermediate reactant1->enamine reactant2 Acetylacetone (Pentane-2,4-dione) reactant2->enamine condition Acidic Catalyst (e.g., H₂SO₄ or PPA) cyclized Cyclized Intermediate condition->cyclized heating Heating enamine->condition enamine->cyclized Intramolecular Cyclization cyclized->heating product This compound cyclized->product Dehydration

Caption: General synthesis workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 39565-07-6[1][5][6]
Molecular Formula C₁₀H₁₁N₃[6][7]
Molecular Weight 173.21 g/mol [1][6]
Appearance Solid[5]
InChI Key BOSVHBKQNJZNHK-UHFFFAOYSA-N[1][5]

Mechanism of Action and Biological Activity: An Evidence Gap

Despite the extensive research on the 1,8-naphthyridine scaffold, there is a notable absence of studies detailing a specific pharmacological mechanism of action for this compound. While its parent class of compounds is known to target various enzymes and cellular processes, this particular derivative has not been the subject of in-depth biological characterization in the available scientific literature.

One study investigating the structure-activity relationships of naphthyridine derivatives in human cancer cell lines found that compounds with two methyl groups at both the C-5 and C-7 positions were "substantially less active" than their counterparts with a single methyl group.[3] This suggests that the 5,7-dimethyl substitution pattern may sterically hinder or otherwise negatively influence the binding of the molecule to cytotoxic targets.

Application in Analytical Chemistry: Fluorescent Determination of Nitrite

The most well-documented application of this compound is as a fluorescent reagent for the detection of nitrite ions.[4]

Principle of Detection

The detection method is based on the diazotization of the primary amino group of this compound by nitrite in an acidic medium. The resulting diazonium salt is unstable and hydrolyzes upon heating to form the corresponding hydroxyl-substituted naphthyridine. This conversion leads to a quenching of the native fluorescence of the amine compound. The degree of fluorescence quenching is directly proportional to the concentration of nitrite in the sample.[4]

Nitrite_Detection_Workflow cluster_start Sample Preparation cluster_reagents Reagents cluster_reaction Reaction Steps cluster_measurement Measurement cluster_result Result sample Aqueous Sample Containing Nitrite (NO₂⁻) diazotization Diazotization Reaction sample->diazotization reagent This compound (ADMND Solution) reagent->diazotization acid Acidic Medium (e.g., HCl) acid->diazotization hydrolysis Hydrolysis diazotization->hydrolysis Boiling measurement Measure Fluorescence Quenching hydrolysis->measurement result Determine Nitrite Concentration measurement->result

Caption: Workflow for the fluorescent determination of nitrite using ADMND.
Experimental Protocol: Fluorometric Determination of Nitrite

The following is a generalized protocol based on the described method.[4]

1. Reagent Preparation:

  • Stock Solution of this compound (ADMND): Prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M) by dissolving the compound in a suitable solvent, potentially with gentle heating or the addition of a small amount of acid to aid dissolution.
  • Working Solution of ADMND: Dilute the stock solution to the desired working concentration (e.g., 1 x 10⁻⁵ M) with deionized water.
  • Nitrite Standard Solutions: Prepare a series of standard nitrite solutions of varying concentrations by diluting a stock sodium nitrite solution.
  • Acid Solution: Prepare a solution of hydrochloric acid (e.g., 2 M).

2. Procedure:

  • Pipette a defined volume of the sample or nitrite standard into a test tube.
  • Add a specific volume of the ADMND working solution.
  • Add a specific volume of the hydrochloric acid solution to achieve the optimal acidic pH for the diazotization reaction.
  • Mix the solution thoroughly.
  • Heat the mixture in a boiling water bath for a specified time (e.g., 20 minutes) to facilitate the hydrolysis of the diazonium salt.
  • Cool the solution to room temperature.
  • Dilute the solution to a final volume with deionized water.

3. Measurement:

  • Measure the fluorescence intensity of the solution using a spectrofluorometer at the predetermined excitation and emission wavelengths for ADMND.
  • A blank solution (containing all reagents except nitrite) should be prepared and measured.

4. Data Analysis:

  • Calculate the degree of fluorescence quenching (F₀ - F) / F₀, where F₀ is the fluorescence of the blank and F is the fluorescence of the sample/standard.
  • Construct a calibration curve by plotting the degree of fluorescence quenching versus the concentration of the nitrite standards.
  • Determine the concentration of nitrite in the sample by interpolating its fluorescence quenching value on the calibration curve.

Conclusion

This compound is a member of the pharmacologically significant 1,8-naphthyridine family. While the broader class of compounds exhibits a rich profile of biological activities, this specific derivative is notable for its lack of documented pharmacological action, and indeed, evidence suggests its 5,7-dimethyl substitution pattern may be unfavorable for cytotoxic activity. Its primary established utility lies in the field of analytical chemistry, where it serves as a fluorescent probe for the sensitive detection of nitrite. Future research may yet uncover novel biological roles for this compound, but based on current literature, its application is confined to the analytical realm. Professionals in drug development should be aware of the potential for specific substitution patterns, such as the one present in this molecule, to significantly alter the biological activity of a privileged scaffold.

References

The 1,8-Naphthyridine Scaffold: A Privileged Framework for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its inherent ability to interact with a diverse array of biological targets has led to the development of numerous derivatives with potent therapeutic activities. This technical guide provides an in-depth exploration of the key therapeutic targets of the 1,8-naphthyridine scaffold, with a focus on its applications in oncology, infectious diseases, and neurology. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Therapeutic Targets

1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents by targeting crucial cellular components involved in cancer cell proliferation, survival, and DNA repair.

Topoisomerase II Inhibition

Several 1,8-naphthyridine-based compounds function as topoisomerase II inhibitors.[1] Topoisomerase II is a vital enzyme that alters DNA topology, and its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.

TopoisomeraseII_Inhibition 1,8-Naphthyridine 1,8-Naphthyridine Topoisomerase II Topoisomerase II 1,8-Naphthyridine->Topoisomerase II Inhibits DNA_Damage DNA Damage 1,8-Naphthyridine->DNA_Damage DNA_Replication_Fork DNA Replication Fork Topoisomerase II->DNA_Replication_Fork Relieves torsional strain Apoptosis Apoptosis DNA_Damage->Apoptosis

Quantitative Data: Anticancer Activity of 1,8-Naphthyridine Derivatives

CompoundCancer Cell LineTarget/AssayIC50 (µM)Reference
Compound 47 MIAPaCa (Pancreatic)Cytotoxicity0.41[2]
K-562 (Leukemia)Cytotoxicity0.77[2]
Compound 36 PA-1 (Ovarian)Cytotoxicity1.19[2]
Compound 29 PA-1 (Ovarian)Cytotoxicity0.41[2]
SW620 (Colon)Cytotoxicity1.4[2]
Compound 12 HBL-100 (Breast)Cytotoxicity1.37[3]
Compound 17 KB (Oral)Cytotoxicity3.7[3]
Compound 22 SW-620 (Colon)Cytotoxicity3.0[3]
Derivative 10c MCF7 (Breast)Cytotoxicity1.47[4]
Derivative 8d MCF7 (Breast)Cytotoxicity1.62[4]
Derivative 4d MCF7 (Breast)Cytotoxicity1.68[4]
Derivative 16 HeLa (Cervical)Cytotoxicity0.7[1]
HL-60 (Leukemia)Cytotoxicity0.1[1]
PC-3 (Prostate)Cytotoxicity5.1[1]
Derivative 5b MCF-7 (Breast)Cytotoxicity11.25[5]
Derivative 5e MCF-7 (Breast)Cytotoxicity13.45[5]
Kinase Inhibition

The dysregulation of protein kinase signaling is a hallmark of many cancers. 1,8-naphthyridine derivatives have been developed as potent inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR) and c-Met.

EGFR Signaling Pathway:

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Naphthyridine 1,8-Naphthyridine Inhibitor Naphthyridine->EGFR Inhibits

c-Met Signaling Pathway:

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met HGF->cMet Gab1 Gab1 cMet->Gab1 Grb2 Grb2 cMet->Grb2 PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Motility, Invasion AKT->Proliferation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Naphthyridine 1,8-Naphthyridine Inhibitor Naphthyridine->cMet Inhibits

Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks. Inhibiting PARP1 in cancers with existing DNA repair deficiencies (e.g., BRCA mutations) leads to synthetic lethality, making PARP inhibitors a promising targeted therapy.

PARP1-Mediated DNA Damage Repair:

PARP1_Signaling DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 Activates PARylation PARylation of Histones & DDR Proteins PARP1->PARylation Chromatin_Relaxation Chromatin Relaxation PARylation->Chromatin_Relaxation DDR_Recruitment Recruitment of DNA Repair Proteins PARylation->DDR_Recruitment DNA_Repair DNA Repair Chromatin_Relaxation->DNA_Repair DDR_Recruitment->DNA_Repair Naphthyridine 1,8-Naphthyridine (PARP Inhibitor) Naphthyridine->PARP1 Inhibits

Antimicrobial Therapeutic Targets

The 1,8-naphthyridine scaffold forms the core of several successful antibacterial agents. The primary mechanism of action is the inhibition of bacterial DNA gyrase.

DNA Gyrase Inhibition

Bacterial DNA gyrase, a type II topoisomerase, is essential for DNA replication, transcription, and repair in bacteria.[6] It introduces negative supercoils into DNA, a process not found in eukaryotes, making it an excellent target for selective antibacterial drugs.

Bacterial DNA Replication and DNA Gyrase Inhibition:

DNA_Gyrase_Inhibition Naphthyridine 1,8-Naphthyridine (e.g., Nalidixic Acid) DNA_Gyrase Bacterial DNA Gyrase Naphthyridine->DNA_Gyrase Inhibits Bacterial_Cell_Death Bacterial Cell Death Naphthyridine->Bacterial_Cell_Death Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork

Quantitative Data: Antimicrobial Activity of 1,8-Naphthyridine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
ANA-12Mycobacterium tuberculosis H37Rv6.25[7]
ANC-2, ANA-1, ANA 6-8, ANA-10Mycobacterium tuberculosis H37Rv12.5[7]
7-acetamido-1,8-naphthyridin-4(1H)-oneE. coli, P. aeruginosa, S. aureus (multi-resistant)≥ 1024[8]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideE. coli, P. aeruginosa, S. aureus (multi-resistant)≥ 1024[8]
Derivatives 44a-b, 45a-b S. aureus6-7 mM[6]
Derivatives 31b, 31f B. subtilis (resistant)IC50 vs DNA gyrase: 1.7-13.2[6]

Therapeutic Targets in Neurological Disorders

Derivatives of the 1,8-naphthyridine scaffold have shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer's disease, by targeting key components of neurotransmission.

Cholinesterase Inhibition

A primary strategy in managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Cholinergic Synaptic Transmission and its Enhancement:

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Naphthyridine 1,8-Naphthyridine Inhibitor Naphthyridine->AChE Inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Quantitative Data: Cholinesterase Inhibition by 1,8-Naphthyridine Derivatives

CompoundEnzymeIC50 (µM)Reference
Compound 4 AChE0.060[9]
Tacrine (reference)AChE0.027[9]

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of 1,8-naphthyridine derivatives.

General Synthesis of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

A common route to this core structure involves a multi-step synthesis:

  • Step 1: Reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate at elevated temperatures (e.g., 120°C).[10]

  • Step 2: Cyclization of the intermediate in a high-boiling solvent like diphenyl ether under reflux (e.g., 250°C).[10]

  • Step 3: Alkylation or arylation at the N-1 position using an appropriate halide (e.g., p-chlorobenzyl chloride) in the presence of a base like sodium hydride in a solvent such as DMF.[10]

  • Step 4: Hydrolysis of the ester group to the carboxylic acid using a base like sodium hydroxide in ethanol under reflux.[10]

  • Step 5: Further modifications, such as amidation, can be carried out by reacting the carboxylic acid with an appropriate amine.[10]

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow for MTT Assay:

MTT_Workflow Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of 1,8-naphthyridine derivative Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution (e.g., 5 mg/mL in PBS) Incubate_48_72h->Add_MTT Incubate_3h Incubate for 3h at 37°C Add_MTT->Incubate_3h Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate_3h->Add_Solvent Shake Shake to dissolve formazan Add_Solvent->Shake Read_Absorbance Read absorbance at ~570 nm Shake->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a further 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Detailed Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and assay buffer.

  • Inhibitor Addition: Add various concentrations of the 1,8-naphthyridine derivative to the reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding purified E. coli DNA gyrase.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

  • Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on an agarose gel.

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.

In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is a luminescence-based assay that measures ATP consumption.

Detailed Protocol:

  • Reaction Setup: In a multi-well plate, combine the target kinase, the specific substrate, and the 1,8-naphthyridine inhibitor at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour).

  • Detection: Add a detection reagent that contains luciferase. The amount of remaining ATP is inversely proportional to the kinase activity. The luciferase uses the remaining ATP to generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.[11][12][13][14]

PARP1 Inhibition Assay

PARP1 activity can be measured using a fluorometric assay that detects the consumption of its substrate, NAD+.[15][16][17][18]

Detailed Protocol:

  • Reaction Mixture: In a multi-well plate, combine activated DNA, PARP1 enzyme, and the test inhibitor.

  • Reaction Initiation: Add NAD+ to start the reaction.

  • Incubation: Incubate at room temperature.

  • Detection: Add a developing reagent that reacts with the remaining NAD+ to produce a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity. The signal is inversely proportional to PARP1 activity.

  • Data Analysis: Calculate the percentage of PARP1 inhibition and determine the IC50 value.

Conclusion

The 1,8-naphthyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent activity against a range of clinically significant targets in cancer, infectious diseases, and neurological disorders. The continued exploration of this privileged scaffold, through rational design, synthesis, and comprehensive biological evaluation, holds great promise for the discovery of next-generation medicines. This technical guide serves as a foundational resource to aid researchers in this endeavor.

References

Methodological & Application

Application Notes and Protocols: 5,7-Dimethyl-1,8-naphthyridin-2-amine as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethyl-1,8-naphthyridin-2-amine (ADMND) is a heterocyclic aromatic compound belonging to the naphthyridine family. The rigid, planar structure of the 1,8-naphthyridine core imparts favorable fluorescent properties, making it a valuable scaffold for the development of fluorescent probes.[1] This document provides detailed application notes and experimental protocols for the use of ADMND and its derivatives as fluorescent probes for the detection of various analytes. The inherent fluorescence of the 1,8-naphthyridine scaffold, modulated by the dimethyl and amino substituents, makes ADMND an attractive candidate for creating sensitive and selective fluorescent sensors.

Photophysical Properties

The intrinsic fluorescence of this compound forms the basis of its application as a fluorescent probe. While the fluorescence quantum yield of the parent compound is not exceptionally high, its derivatives have been shown to exhibit significant fluorescence, making them suitable for various sensing applications.[2] The photophysical properties of related dialkylamino-substituted 1,8-naphthyridines have been characterized in methanol, showing UV absorption between 320 and 400 nm and emission in the range of 360 to 500 nm.[2]

Table 1: Photophysical Data of a Related 1,8-Naphthyridine Derivative

CompoundExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Solvent
2,7-di(propylamino)-4-methyl-[3][4]-naphthyridine340 nm435 nm0.25Methanol

Application 1: Ratiometric Fluorescent Sensing of Nitrite

This compound can be employed as a fluorescent reagent for the determination of trace amounts of nitrite ions (NO₂⁻) in aqueous solutions.[3] The sensing mechanism is based on the fluorescence quenching of ADMND upon reaction with nitrite.[3]

Signaling Pathway: Fluorescence Quenching

The detection of nitrite relies on a diazotization reaction. In an acidic medium, nitrite ions react with the primary amine group of ADMND to form a diazonium salt. This newly formed, non-fluorescent diazonium salt is then hydrolyzed upon boiling. The overall process leads to a decrease in the fluorescence intensity of the solution, which is proportional to the concentration of nitrite.

G Fluorescence Quenching Mechanism for Nitrite Detection ADMND ADMND (Fluorescent) Diazonium Diazonium Salt (Non-fluorescent) ADMND->Diazonium Diazotization Nitrite Nitrite (NO₂⁻) Nitrite->Diazonium H H⁺ (Acidic Medium) H->Diazonium Hydrolyzed Hydrolyzed Product Diazonium->Hydrolyzed Hydrolysis Heat Boiling Heat->Diazonium

Caption: Nitrite detection via fluorescence quenching of ADMND.

Quantitative Data

Table 2: Performance of ADMND as a Nitrite Sensor [3]

ParameterValue
Linear Range1 x 10⁻⁷ to 2.5 x 10⁻⁶ mol L⁻¹
Detection Limit4.06 x 10⁻⁸ mol L⁻¹
Experimental Protocol: Determination of Nitrite

Materials:

  • This compound (ADMND) stock solution (e.g., 1 x 10⁻⁴ mol L⁻¹ in a suitable organic solvent like ethanol).

  • Standard nitrite solutions of varying concentrations.

  • Hydrochloric acid (HCl) solution (e.g., 1 mol L⁻¹).

  • Deionized water.

  • Fluorometer.

  • Quartz cuvettes.

  • Water bath.

Procedure:

  • Preparation of Reagent Solution: Prepare a working solution of ADMND by diluting the stock solution with deionized water to a final concentration of approximately 1 x 10⁻⁶ mol L⁻¹.

  • Sample Preparation: To a series of test tubes, add a fixed volume of the ADMND working solution.

  • Acidification: Add a specific volume of HCl solution to each test tube to create an acidic environment.

  • Addition of Nitrite: Add varying volumes of the standard nitrite solutions to the test tubes to create a calibration curve. For unknown samples, add a known volume of the sample solution.

  • Reaction: Mix the solutions thoroughly and heat the test tubes in a boiling water bath for a defined period (e.g., 20 minutes) to facilitate the diazotization and hydrolysis reactions.

  • Cooling: After heating, cool the test tubes to room temperature.

  • Fluorescence Measurement: Transfer the solutions to quartz cuvettes and measure the fluorescence intensity at the emission maximum of ADMND (the exact wavelength should be determined experimentally, but is expected to be in the 400-500 nm range based on similar compounds) using a suitable excitation wavelength (e.g., 340 nm).[2]

  • Data Analysis: Plot the degree of fluorescence quenching (F₀ - F) / F₀, where F₀ is the fluorescence of the blank (no nitrite) and F is the fluorescence of the sample, against the nitrite concentration to generate a calibration curve. Determine the concentration of nitrite in unknown samples from this curve.

Application 2: 'Turn-On' and 'Turn-Off' Fluorescent Sensing of Metal Ions

Derivatives of this compound have been synthesized to act as selective 'turn-on' and 'turn-off' fluorescent chemosensors for metal ions. For instance, 2-bromoacetamido-5,7-dimethyl-1,8-naphthyridine has been shown to detect fluoride (F⁻) and mercury (Hg²⁺) ions through different fluorescence responses.[5]

Signaling Pathway: Dual Ion Detection

The sensing mechanism for F⁻ involves a 'turn-on' fluorescence response due to anion-induced deprotonation of the amide NH group. In contrast, the detection of Hg²⁺ occurs via a 'turn-off' mechanism, where the fluorescence is quenched upon binding of the metal ion to the nitrogen atoms of the naphthyridine ring.[5]

G Dual Ion Sensing by an ADMND Derivative Probe ADMND Derivative (Low Fluorescence) Deprotonated Deprotonated Probe (High Fluorescence) Probe->Deprotonated Deprotonation ('Turn-On') Complex Probe-Hg²⁺ Complex (Quenched Fluorescence) Probe->Complex Chelation ('Turn-Off') F_ion F⁻ F_ion->Deprotonated Hg_ion Hg²⁺ Hg_ion->Complex

Caption: 'Turn-on' and 'turn-off' sensing by an ADMND derivative.

Quantitative Data

Table 3: Performance of an ADMND Derivative as a Dual Ion Sensor [5]

AnalyteDetection LimitResponse
F⁻0.4 ppmFluorescence 'Turn-On'
Hg²⁺2.4 ppmFluorescence 'Turn-Off'
Experimental Protocol: General Procedure for Metal Ion Detection

Materials:

  • ADMND derivative stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile).

  • Stock solutions of various metal salts (e.g., 10 mM in deionized water or an appropriate solvent).

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of the ADMND derivative in the chosen buffer to a final concentration suitable for fluorescence measurements (e.g., 1-10 µM).

  • Initial Fluorescence Measurement: Record the fluorescence spectrum of the probe solution to establish the baseline fluorescence (F₀).

  • Titration with Metal Ions:

    • To the cuvette containing the probe solution, add small aliquots of the stock solution of the target metal ion.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the fluorescence spectrum.

  • Selectivity Studies: Repeat the experiment with a range of other metal ions at the same concentration to assess the selectivity of the probe.

  • Data Analysis: Plot the change in fluorescence intensity (F/F₀ for 'turn-on' or F₀/F for 'turn-off') against the concentration of the metal ion. The detection limit can be calculated based on the signal-to-noise ratio.

Application 3: Potential for Cellular Imaging

The 1,8-naphthyridine scaffold is present in molecules that have been successfully used for cellular imaging.[6] The lipophilic nature of the dimethyl-substituted naphthyridine core in ADMND suggests it may be cell-permeable, making it a candidate for live-cell imaging applications. Depending on its specific physicochemical properties, it could potentially accumulate in certain cellular compartments.

Experimental Workflow: Live-Cell Imaging

The following is a general protocol for evaluating the potential of ADMND or its derivatives as a fluorescent probe for cellular imaging. Optimization of probe concentration, incubation time, and imaging parameters is crucial.

G General Workflow for Live-Cell Imaging Cell_Culture 1. Cell Seeding & Culture Probe_Prep 2. Probe Working Solution Preparation Cell_Culture->Probe_Prep Incubation 3. Cell Incubation with Probe Probe_Prep->Incubation Washing 4. Washing to Remove Unbound Probe Incubation->Washing Imaging 5. Fluorescence Microscopy Washing->Imaging Analysis 6. Image Analysis Imaging->Analysis

Caption: A generalized workflow for live-cell imaging experiments.

Experimental Protocol: Cellular Staining and Imaging

Materials:

  • ADMND or its derivative stock solution (e.g., 1-10 mM in DMSO).

  • Cell culture medium appropriate for the cell line being used.

  • Phosphate-buffered saline (PBS).

  • Live-cell imaging compatible plates or dishes (e.g., glass-bottom dishes).

  • Fluorescence microscope with appropriate filter sets.

  • Cell line of interest.

Procedure:

  • Cell Culture: Seed the cells on glass-bottom dishes and culture them until they reach the desired confluency (typically 50-70%).

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters.

  • Controls: Include a vehicle control (cells treated with the same concentration of DMSO without the probe) to assess background fluorescence.

Conclusion

This compound and its derivatives represent a promising class of fluorescent probes with applications in the detection of small molecules and ions, and potential for use in cellular imaging. The straightforward fluorescence quenching mechanism for nitrite detection, coupled with the tunable 'turn-on' and 'turn-off' responses of its derivatives for metal ion sensing, highlights the versatility of this scaffold. Further research into the photophysical properties of the parent compound and the development of new derivatives will undoubtedly expand the utility of this valuable fluorescent probe in various scientific disciplines.

References

Application Notes and Protocols for Nitrite Detection Using an Aromatic Diamine-Based Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive searches for a specific fluorescent probe for nitrite detection named "ADMND" did not yield any matching results in the scientific literature. Therefore, these application notes and protocols are provided for a representative aromatic diamine-based fluorescent probe, which operates on a well-established chemical reaction for nitrite sensing. The principles and procedures outlined here are broadly applicable to this class of fluorescent probes.

Introduction

Nitrite (NO₂⁻) is a crucial ion in various biological and environmental systems. It serves as a precursor to nitric oxide (NO), a key signaling molecule, but can also be an indicator of water pollution and a potential health hazard at elevated concentrations. Consequently, the sensitive and selective detection of nitrite is of significant interest to researchers in fields ranging from environmental science to drug development.

This document provides a detailed protocol for the detection of nitrite using a fluorescent probe based on an aromatic diamine scaffold. The probe, upon reaction with nitrite in an acidic medium, undergoes a diazotization and subsequent cyclization reaction. This transformation leads to the formation of a highly fluorescent triazole derivative, resulting in a "turn-on" fluorescence signal that is directly proportional to the nitrite concentration.

Principle of Detection

The detection mechanism relies on the specific reaction of nitrite with an aromatic ortho-diamine group on the fluorescent probe under acidic conditions. The process can be summarized in the following steps:

  • Nitrosation: In the presence of acid, nitrite is converted to nitrous acid (HNO₂), which then forms a nitrosating agent (e.g., N₂O₃).

  • Diazotization: The nitrosating agent reacts with one of the amino groups of the aromatic diamine to form a diazonium salt.

  • Cyclization: The newly formed diazonium group intramolecularly attacks the adjacent amino group, leading to the formation of a stable and highly fluorescent triazole ring structure.

This reaction is highly specific for nitrite, and the resulting fluorescence enhancement provides a sensitive method for its quantification.

Signaling Pathway Diagram

Nitrite_Detection_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Probe Aromatic Diamine Probe (Non-fluorescent) Diazotization Diazotization Probe->Diazotization + Nitrite, H⁺ Nitrite Nitrite (NO₂⁻) Nitrite->Diazotization H+ Acidic Medium (H⁺) H+->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Spontaneous Product Triazole Derivative (Highly Fluorescent) Cyclization->Product Fluorescence 'Turn-On' Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A Prepare Probe Stock Solution E Add Probe Solution A->E B Prepare Nitrite Standards & Samples D Add Standards/Samples to Microplate B->D C Prepare Acid Solution F Add Acid Solution to Initiate Reaction C->F D->E E->F G Incubate at Room Temperature (in dark) F->G H Measure Fluorescence (λex/λem) G->H I Construct Calibration Curve H->I J Determine Sample Concentration I->J

Application Notes and Protocols: 5,7-Dimethyl-1,8-naphthyridin-2-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and experimental approaches for evaluating 5,7-Dimethyl-1,8-naphthyridin-2-amine and related 1,8-naphthyridine derivatives in the context of cancer cell line research. While specific data on this compound is limited, this document outlines the broader context of the 1,8-naphthyridine scaffold's anticancer potential and provides detailed protocols for its investigation.

Introduction

The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a multitude of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The anticancer effects of 1,8-naphthyridine derivatives are often attributed to their ability to induce programmed cell death (apoptosis), cause cell cycle arrest, and inhibit crucial enzymes involved in cell proliferation such as topoisomerases and protein kinases.[3][4]

However, the substitution pattern on the naphthyridine ring is a critical determinant of its biological activity.[1] Research into the cytotoxicity of various naphthyridine derivatives has indicated that compounds with two methyl groups at both the C-5 and C-7 positions, such as this compound, were found to be "substantially less active" than analogs with a single methyl group at either the C-6 or C-7 position.[1][2] This suggests that while the 1,8-naphthyridine core is a promising framework for the development of anticancer agents, the specific 5,7-dimethyl substitution may not be optimal for cytotoxicity.

Despite the potentially lower intrinsic activity, this compound can serve as a valuable tool in structure-activity relationship (SAR) studies to understand the steric and electronic requirements for potent anticancer activity within this class of compounds. The following sections provide data on related, more active compounds for comparison and detailed protocols for evaluating the cytotoxic and mechanistic properties of this compound and its analogs.

Data Presentation: Cytotoxicity of 1,8-Naphthyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of various 1,8-naphthyridine derivatives against a range of human cancer cell lines. This data provides a benchmark for assessing the potential of new analogs, including this compound.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 16 HeLa (Cervical)0.7[2]
HL-60 (Leukemia)0.1[2]
PC-3 (Prostate)5.1[2]
Compound 12 HBL-100 (Breast)1.37[5]
Compound 17 KB (Oral)3.7[5]
Compound 22 SW-620 (Colon)3.0[5]
Compound 47 MIAPaCa (Pancreatic)0.41[6]
K-562 (Leukemia)0.77[6]
Compound 29 PA-1 (Ovarian)0.41[6]
SW620 (Colon)1.4[6]
Bisleuconothine A SW480 (Colon)2.74[7]
HCT116 (Colon)3.18[7]
HT29 (Colon)1.09[7]
SW620 (Colon)3.05[7]
10c (Pyrazole derivative) MCF-7 (Breast)1.47[4]
8d (Pyrimidine derivative) MCF-7 (Breast)1.62[4]
4d (Chalcone derivative) MCF-7 (Breast)1.68[4]

Note: The above data is for various substituted 1,8-naphthyridine derivatives and not for this compound itself, which has been reported to be substantially less active.

Mechanisms of Action of Anticancer 1,8-Naphthyridine Derivatives

The anticancer activity of 1,8-naphthyridine derivatives is multifaceted. Key mechanisms include:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death.[1] This can be initiated through an increase in oxidative stress and the generation of reactive oxygen species (ROS).[8]

  • Cell Cycle Arrest: These compounds can halt the cell division cycle at various phases, such as G0/G1, preventing cancer cell proliferation.[7][8]

  • Enzyme Inhibition: A primary mode of action for many 1,8-naphthyridine derivatives is the inhibition of crucial enzymes like:

    • DNA Topoisomerases: Inhibition of these enzymes leads to DNA strand breaks and subsequent cell death.[2][4]

    • Protein Kinases: By blocking the ATP-binding site of kinases involved in cell signaling pathways that regulate cell growth and survival, these compounds can induce apoptosis.[4]

    • Tubulin Polymerization: Some derivatives interfere with microtubule formation, a critical process for cell division, by inhibiting tubulin polymerization.[2][9]

cluster_0 General Anticancer Mechanisms of 1,8-Naphthyridine Derivatives cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Cellular Outcomes Naphthyridine 1,8-Naphthyridine Derivative Topoisomerase DNA Topoisomerase Naphthyridine->Topoisomerase Kinases Protein Kinases Naphthyridine->Kinases Tubulin Tubulin Naphthyridine->Tubulin DNA_Damage DNA Damage Topoisomerase->DNA_Damage Signal_Block Signal Transduction Blockade Kinases->Signal_Block Microtubule_Disrupt Microtubule Disruption Tubulin->Microtubule_Disrupt Apoptosis Apoptosis DNA_Damage->Apoptosis Signal_Block->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disrupt->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: General mechanisms of action for 1,8-naphthyridine anticancer agents.

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the anticancer properties of this compound.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, MCF-7)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound (dissolved in DMSO)

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of solubilization solution to each well.

    • Gently shake the plate to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_0 MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (570 nm) F->G

Caption: Workflow for the MTT cell viability assay.

2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cell line

    • Complete growth medium

    • This compound

    • PBS

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and incubate for 24 hours.

    • Treat cells with the compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

cluster_0 Cell Cycle Analysis Workflow A 1. Seed & Treat Cells B 2. Harvest & Wash Cells A->B C 3. Fix in 70% Ethanol B->C D 4. Stain with PI/ RNase A C->D E 5. Analyze by Flow Cytometry D->E cluster_0 Apoptosis Assay Workflow A 1. Seed & Treat Cells B 2. Harvest & Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Analyze by Flow Cytometry D->E cluster_0 Hypothetical Apoptosis Induction Pathway Naphthyridine 5,7-Dimethyl-1,8- naphthyridin-2-amine ROS Increased ROS Production Naphthyridine->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

The Versatility of 1,8-Naphthyridines: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[1] This structural motif is integral to numerous synthetic compounds displaying a wide array of biological activities, making it a focal point in the quest for novel therapeutic agents.[2][3] Derivatives of 1,8-naphthyridine have demonstrated significant potential in treating a multitude of diseases, including cancer, bacterial and viral infections, and inflammatory conditions.[3][4] This document provides a detailed overview of the key applications of 1,8-naphthyridines in medicinal chemistry, complete with quantitative data, experimental protocols, and visual representations of relevant pathways and workflows.

Anticancer Activity

A substantial body of research has underscored the potent anticancer properties of 1,8-naphthyridine derivatives against a variety of human cancer cell lines.[2][5] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes crucial for cancer progression.[2][6]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various 1,8-naphthyridine derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12 HBL-100 (Breast)1.37[7]
Compound 17 KB (Oral)3.7[7]
Compound 22 SW-620 (Colon)3.0[7]
Compound 47 MIAPaCa (Pancreatic)0.41[8]
Compound 47 K-562 (Leukemia)0.77[8]
Compound 36 PA-1 (Ovarian)1.19[8]
Compound 29 PA-1 (Ovarian)0.41[8]
Compound 29 SW620 (Colon)1.4[8]
Voreloxin Derivative MCF7 (Breast)1.47[9]
Voreloxin Derivative MCF7 (Breast)1.62[9]
Voreloxin Derivative MCF7 (Breast)1.68[9]
Voreloxin Derivative MCF7 (Breast)2.30[9]
Voreloxin Derivative MCF7 (Breast)3.19[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • 1,8-Naphthyridine compound of interest

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 1,8-naphthyridine derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound (48-72h) cell_seeding->treatment compound_prep Prepare Serial Dilutions of 1,8-Naphthyridine compound_prep->treatment mtt_addition Add MTT Reagent (4h) treatment->mtt_addition solubilization Add Solubilization Solution mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Workflow for MTT Cytotoxicity Assay.

Antibacterial Activity

The 1,8-naphthyridine scaffold is a well-established pharmacophore in the development of antibacterial agents.[10] The first clinically used drug from this class was nalidixic acid, which inhibits bacterial DNA gyrase.[10] Many modern fluoroquinolone antibiotics also incorporate the 1,8-naphthyridine nucleus.[10] Some 1,8-naphthyridine derivatives have also been shown to potentiate the activity of existing antibiotics against multi-resistant bacterial strains.[11][12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial activity of 1,8-naphthyridine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Compound IDBacterial StrainMIC (µg/mL)Reference
PD 131628 Escherichia coli≤0.015[13]
PD 131628 Staphylococcus aureus≤0.015[13]
Enoxacin Gram-positive & Gram-negative bacteriaVaries[10]
Gemifloxacin Gram-positive bacteria & Neisseria gonorrhoeaeVaries[10]
Zabofloxacin Multidrug-resistant Gram-positive bacteriaVaries[10]
ANA-12 Mycobacterium tuberculosis H37Rv6.25[14][15]
ANC-2 Mycobacterium tuberculosis H37Rv12.5[15]
ANA-1 Mycobacterium tuberculosis H37Rv12.5[15]
ANA-6 Mycobacterium tuberculosis H37Rv12.5[15]
ANA-7 Mycobacterium tuberculosis H37Rv12.5[15]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[5]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.

Materials:

  • 1,8-Naphthyridine compound of interest

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator

Procedure:

  • Preparation of the Antimicrobial Agent:

    • Prepare a stock solution of the 1,8-naphthyridine derivative in a suitable solvent.

    • Prepare serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Preparation of the Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Within 15 minutes of its preparation, add 100 µL of the final bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. This will bring the total volume in each well to 200 µL.

    • Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution Prepare Serial Dilutions of Compound in Broth inoculation Inoculate Microplate compound_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate Plate (16-20h) inoculation->incubation read_results Visually Determine MIC incubation->read_results

Workflow for MIC Determination by Broth Microdilution.

Kinase Inhibition

The 1,8-naphthyridine scaffold is recognized as a versatile starting point for the synthesis of kinase inhibitors.[1] Kinases are key players in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[1]

Quantitative Data: Kinase Inhibitory Activity

The inhibitory activity of 1,8-naphthyridine derivatives against specific kinases is also measured by IC50 values.

Compound IDKinase TargetIC50 (nM)Reference
CDK5 Inhibitor CDK5<10 (Category A)
CDK5 Inhibitor CDK510-100 (Category B)
CDK5 Inhibitor CDK5>100 to ≤ 1000 (Category C)
1e Carbonic Anhydrase-II440
1g Carbonic Anhydrase-IX110
1a Carbonic Anhydrase-XII320
1b Tissue-Nonspecific Alkaline Phosphatase (TNAP)122
1e Calf-Intestinal Alkaline Phosphatase (IAP)107
Experimental Protocol: In Vitro Kinase Assay (Generic TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity and inhibition.

Principle: A kinase phosphorylates a biotinylated substrate peptide. A europium-labeled anti-phospho-antibody and a streptavidin-allophycocyanin (APC) conjugate are then added. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal. Kinase inhibitors will prevent this phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • 1,8-Naphthyridine compound of interest

  • Purified kinase enzyme

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer

  • Europium-labeled anti-phospho-antibody

  • Streptavidin-APC conjugate

  • Stop/detection buffer

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the 1,8-naphthyridine derivative in DMSO.

    • Further dilute the compounds in the kinase reaction buffer.

  • Kinase Reaction:

    • Add the diluted compound or vehicle control to the wells of the assay plate.

    • Add the kinase enzyme to all wells except the negative control.

    • Initiate the reaction by adding a mixture of the biotinylated substrate peptide and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the stop/detection buffer containing the europium-labeled antibody and streptavidin-APC.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.

  • Signal Measurement:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis compound_prep Prepare Serial Dilutions of Inhibitor reaction_setup Combine Inhibitor, Kinase, Substrate, and ATP compound_prep->reaction_setup reagent_prep Prepare Kinase, Substrate, and ATP reagent_prep->reaction_setup incubation Incubate at Room Temperature reaction_setup->incubation add_detection_reagents Add TR-FRET Detection Reagents incubation->add_detection_reagents detection_incubation Incubate for Signal Development add_detection_reagents->detection_incubation read_fret Read TR-FRET Signal detection_incubation->read_fret calculate_ic50 Calculate IC50 Value read_fret->calculate_ic50

Workflow for an In Vitro Kinase Inhibition Assay.

Signaling Pathways

The diverse biological activities of 1,8-naphthyridine derivatives stem from their ability to modulate various cellular signaling pathways.

Kinase Inhibitor Signaling Pathway

Many 1,8-naphthyridine derivatives function as kinase inhibitors, targeting enzymes like Receptor Tyrosine Kinases (e.g., EGFR), Casein Kinase 2, and c-Met kinase.[2][6] By inhibiting these kinases, they can block downstream signaling cascades that are often hyperactivated in cancer, leading to reduced cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Naphthyridine 1,8-Naphthyridine Inhibitor Naphthyridine->RTK Inhibits

Inhibition of a Receptor Tyrosine Kinase Pathway.
Bacterial DNA Gyrase Inhibition

The antibacterial action of many 1,8-naphthyridine derivatives, including nalidixic acid and fluoroquinolones, is due to their inhibition of bacterial DNA gyrase (a type II topoisomerase).[10][11] This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication Cell_Death Cell Death DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes DNA supercoils DNA_Gyrase->Cell_Death Leads to DNA damage and cell death when inhibited Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxed_DNA->DNA_Replication Naphthyridine 1,8-Naphthyridine Antibiotic Naphthyridine->DNA_Gyrase Inhibits

Mechanism of Bacterial DNA Gyrase Inhibition.

Other Biological Activities

In addition to their well-documented anticancer and antibacterial properties, 1,8-naphthyridine derivatives have shown a remarkable breadth of other biological activities, including:

  • Antiviral activity: Some derivatives have been reported to exhibit activity against various viruses, including HIV, HCMV, HSV, HPV, and HCV.[3]

  • Anti-inflammatory activity: Certain 1,8-naphthyridine compounds have demonstrated anti-inflammatory effects, potentially through the modulation of cytokine and chemokine levels.[7][8]

  • Neurological applications: These compounds have also shown potential in addressing neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression.[3]

The versatility of the 1,8-naphthyridine scaffold continues to make it an attractive starting point for the design and synthesis of new therapeutic agents with a wide range of potential applications in medicinal chemistry.[3][5] Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective drugs for a variety of diseases.

References

Application Notes and Protocols for Fluorescence Quenching Assays with Acrylodan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: The term "ADMND" provided in the topic query is not a recognized compound in the context of fluorescence quenching assays. Based on the experimental context, this document has been prepared assuming the intended compound was Acrylodan , a widely used fluorescent probe in such studies.

Introduction

Acrylodan (6-acryloyl-2-dimethylaminonaphthalene) is a thiol-reactive, environmentally sensitive fluorescent probe extensively utilized in protein science and drug discovery.[1][2] Its fluorescence emission spectrum is highly dependent on the polarity of its local microenvironment.[1][3] This property makes it an exceptional tool for investigating protein-ligand interactions, conformational changes, and the dynamics of protein structure.[4][5]

Ligand binding events often induce conformational shifts within a protein, which can alter the environment surrounding an Acrylodan molecule covalently attached to a specific cysteine residue. This change in the local environment, for instance, a shift to a more solvent-exposed or a more buried hydrophobic pocket, leads to a change in the fluorescence quantum yield, typically observed as fluorescence quenching (a decrease in intensity).[1] By systematically titrating an Acrylodan-labeled protein with a ligand and monitoring the resultant fluorescence quenching, one can generate a binding curve to determine the binding affinity, quantified by the dissociation constant (Kd).[1]

These application notes provide a detailed framework, including experimental protocols and data analysis guidelines, for employing Acrylodan-based fluorescence quenching assays to characterize protein-ligand interactions.

Principle of the Assay

The core principle of the Acrylodan-based fluorescence quenching assay is the modulation of its fluorescence properties upon ligand binding to a target protein. The process can be broken down into the following key stages:

  • Labeling: A protein of interest, containing a strategically placed cysteine residue (either endogenous or introduced via site-directed mutagenesis), is covalently labeled with Acrylodan.[4]

  • Excitation and Emission: The Acrylodan-protein conjugate exhibits a characteristic fluorescence emission when excited at its maximum absorbance wavelength (around 390 nm).[1] The emission maximum is sensitive to the polarity of its surroundings, with a blue-shift (to shorter wavelengths) typically observed in more hydrophobic environments.[1]

  • Ligand-Induced Conformational Change: The binding of a ligand to the protein can trigger a conformational change. This rearrangement can alter the microenvironment of the attached Acrylodan probe.

  • Fluorescence Quenching: The change in the probe's environment results in a change in its fluorescence quantum yield, most commonly leading to quenching.[1]

  • Quantification of Binding: The extent of fluorescence quenching is directly proportional to the concentration of the ligand-bound protein. A titration experiment, where the labeled protein is exposed to increasing concentrations of the ligand, allows for the determination of the dissociation constant (Kd).[1]

Principle of Acrylodan Fluorescence Quenching Assay cluster_0 Step 1: Labeling cluster_1 Step 2: Fluorescence Measurement cluster_2 Step 3: Ligand Binding & Quenching cluster_3 Step 4: Data Analysis Protein Protein with Cysteine Labeled_Protein Acrylodan-Labeled Protein Protein->Labeled_Protein + Acrylodan Acrylodan Acrylodan Probe Labeled_Protein_f Labeled Protein Excitation Excitation (~390 nm) Excitation->Labeled_Protein_f Emission Fluorescence Emission (F₀) Labeled_Protein_f->Emission Labeled_Protein_q Labeled Protein Ligand Ligand Quenched_Complex Quenched Complex (F) Ligand->Quenched_Complex Emission_q Quenched Emission (F < F₀) Quenched_Complex->Emission_q Labeled_Protein_q->Quenched_Complex Titration_Data Titration Data ([Ligand] vs. F) Excitation_q Excitation Excitation_q->Quenched_Complex Binding_Curve Binding Curve Plot Titration_Data->Binding_Curve Kd_Value Dissociation Constant (Kd) Binding_Curve->Kd_Value Acrylodan Labeling Workflow Start Start: Purified Protein in Thiol-Free Buffer Prep_Protein Protein Preparation (Remove reducing agents if necessary) Start->Prep_Protein Reaction Labeling Reaction (Add Acrylodan to protein, incubate in dark) Prep_Protein->Reaction Prep_Acrylodan Prepare Acrylodan Stock Solution (in DMSO/DMF) Prep_Acrylodan->Reaction Quench Quench Reaction (Add L-cysteine) Reaction->Quench Purify Purification (Size-Exclusion Chromatography) Quench->Purify Characterize Characterization (Determine labeling efficiency via UV-Vis spectrophotometry) Purify->Characterize End End: Labeled Protein Ready for Assay Characterize->End

References

Application Notes and Protocols for the Derivatization of 5,7-Dimethyl-1,8-naphthyridin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 5,7-Dimethyl-1,8-naphthyridin-2-amine, a promising scaffold for the development of novel therapeutic agents. The 1,8-naphthyridine core is recognized as a "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document outlines key derivatization strategies, detailed experimental protocols, and methods for biological evaluation to facilitate the exploration of this compound's therapeutic potential.

Introduction to this compound

The 1,8-naphthyridine framework is a bicyclic heteroaromatic system that has been extensively studied in medicinal chemistry, largely inspired by the discovery of nalidixic acid, the first quinolone antibiotic.[5] The unique arrangement of its nitrogen atoms allows for specific hydrogen bonding and metal chelation, making it an ideal scaffold for interacting with various biological targets.[5] The subject of these notes, this compound (ADMND), is distinguished by two methyl groups at positions 5 and 7. The influence of these methyl groups is context-dependent; for instance, while they can enhance binding to specific DNA structures, some studies suggest they may be detrimental to anticancer activity when compared to mono-methylated analogs.[5] The primary amino group at the 2-position serves as a versatile handle for a variety of chemical modifications to generate libraries of novel compounds for drug screening.

Derivatization Strategies and Protocols

The derivatization of this compound can be approached through several key synthetic transformations targeting the exocyclic amino group or the naphthyridine core itself. The following protocols describe common and effective methods for generating diverse analogs.

N-Acylation of the Amino Group

N-acylation is a fundamental method to introduce a variety of substituents, altering the compound's steric and electronic properties.

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol is adapted from a procedure for the closely related 7-Methyl-1,8-naphthyridin-2-amine.

Materials:

  • This compound

  • Acetic anhydride

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Purge the flask with an inert gas.

  • Add acetic anhydride to the flask. The reaction can often be performed neat or in a suitable inert solvent like pyridine or dichloromethane.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice-water to precipitate the product and quench excess acetic anhydride.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the product under vacuum to yield N-(5,7-dimethyl-1,8-naphthyridin-2-yl)acetamide.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions are powerful tools for creating C-N and C-C bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups.

A. Buchwald-Hartwig Amination for N-Arylation

This reaction couples the amino group with aryl halides to form N-aryl derivatives.

Protocol 2: Representative Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., Aryl bromide) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add this compound and the aryl halide.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Halogenation of the Naphthyridine Core

Protocol 3: Proposed Bromination at the 3-Position

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0-1.1 eq)

  • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS portion-wise over 15-30 minutes with stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitor the formation of the brominated product by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to isolate 3-bromo-5,7-dimethyl-1,8-naphthyridin-2-amine.

C. Suzuki-Miyaura Coupling for C-C Bond Formation

With the halogenated intermediate in hand, various aryl and heteroaryl groups can be introduced at the 3-position.

Protocol 4: Representative Suzuki-Miyaura Coupling

Materials:

  • 3-bromo-5,7-dimethyl-1,8-naphthyridin-2-amine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃, 2.0 eq)

  • Degassed solvent system (e.g., 1,4-Dioxane or Toluene/Ethanol/Water mixture)

Procedure:

  • In a round-bottom flask, combine the brominated naphthyridine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system under an inert atmosphere.

  • Heat the mixture to reflux (80-100 °C) for 4-16 hours, monitoring by TLC.

  • After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Biological Evaluation and Data

The derivatized compounds can be screened for various biological activities. Below are representative data for 1,8-naphthyridine derivatives and protocols for key assays.

Data Presentation

While extensive data for derivatives of this compound is limited, the following tables summarize the activity of structurally related 1,8-naphthyridine compounds to provide a baseline for comparison.

Table 1: Anticancer Activity of Representative 1,8-Naphthyridine-3-Carboxamide Derivatives

Compound IDKey Structural FeaturesCancer Cell LineIC₅₀ (µM)Reference
12 3-Carboxamide, N-1 ethyl, C-7 methylHBL-100 (Breast)1.37[6]
17 3-Carboxamide, N-1 ethyl, C-7 methylKB (Oral)3.7[6]
22 3-Carboxamide, N-1 ethyl, C-7 methylSW-620 (Colon)3.0[6]
47 Halogen substituted 3-CarboxamideMIAPaCa (Pancreatic)0.41[7]
47 Halogen substituted 3-CarboxamideK-562 (Leukemia)0.77[7]
29 C-3'-heteroaryl derivativePA-1 (Ovarian)0.41[7]

Table 2: Antimicrobial Activity of Representative 1,8-Naphthyridine Derivatives

Compound ClassKey Structural FeaturesBacterial StrainMIC (µg/mL)Reference
ANA-12 2-(piperazin-1-yl)-3-carbonitrileM. tuberculosis H37Rv6.25[3][8]
ANA-7, 8, 10 2-(piperazin-1-yl)-3-carbonitrileM. tuberculosis H37Rv12.5[3][8]
63b, 63d N-(3-aryl)-thiazol-2-amineS. aureus, E. coli35.5 - 75.5[1][4]
Experimental Protocols for Biological Assays

Protocol 5: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.[1][7][9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include vehicle controls (DMSO).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[1]

Protocol 6: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[1]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

Procedure:

  • Preparation: Prepare a two-fold serial dilution of the test compounds in the growth medium directly in the wells of a 96-well plate.[1]

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL).[11]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[1]

Signaling Pathways and Visualizations

1,8-Naphthyridine derivatives are known to modulate various cellular signaling pathways. For example, certain derivatives have been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[5]

Workflow for Derivatization and Screening

G General Workflow for Derivatization and Screening A 5,7-Dimethyl-1,8- naphthyridin-2-amine B N-Acylation A->B C Buchwald-Hartwig Amination A->C D Halogenation (e.g., Bromination) A->D F Library of Derivatives B->F C->F E Suzuki Coupling D->E E->F G Biological Screening F->G H Anticancer Assays (e.g., MTT) G->H I Antimicrobial Assays (e.g., MIC) G->I J Data Analysis (IC50 / MIC) H->J I->J K Lead Compound Identification J->K

Caption: General workflow for derivatization and screening.

TLR4/NF-κB Signaling Pathway Inhibition

G Inhibition of TLR4/NF-κB Inflammatory Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK ... IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_inactive p65/p50 IkB->NFkB_inactive Inhibits NFkB_active p65/p50 NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocates & Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->MyD88 Inhibits

Caption: Inhibition of TLR4/NF-κB inflammatory pathway.

References

Application Notes and Protocols: 5,7-Dimethyl-1,8-naphthyridin-2-amine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,8-naphthyridine framework is a foundational "privileged structure" in medicinal chemistry and coordination chemistry.[1] These nitrogen-containing heterocyclic compounds are found in numerous natural products and synthetic molecules that exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The unique arrangement of the two nitrogen atoms in the 1,8-isomer allows for potent metal chelation, making it an ideal scaffold for designing coordination complexes.[1]

5,7-Dimethyl-1,8-naphthyridin-2-amine, hereafter referred to as DMNA, is a derivative distinguished by two methyl groups at the 5 and 7 positions and an amine group at the 2-position. This substitution pattern modulates the electronic properties and steric profile of the ligand, influencing its coordination behavior and the subsequent properties of its metal complexes. DMNA typically acts as a bidentate N,N'-donor ligand, coordinating to a metal center through the nitrogen atom of the amine group and the adjacent ring nitrogen (N1). These complexes are of significant interest for applications in catalysis, materials science, and, most notably, the development of novel metal-based therapeutic agents.[4][5]

This document provides detailed protocols for the synthesis of the DMNA ligand and its coordination complexes, methodologies for their characterization, and an overview of their potential applications.

Synthesis and Characterization of the Ligand

The most common and efficient method for synthesizing the DMNA core is the Friedländer-type condensation reaction.[1] This involves the reaction of an aminopyridine precursor with a β-diketone.[1]

Experimental Protocol: Synthesis of this compound (DMNA)

This protocol describes the synthesis of DMNA via the acid-catalyzed condensation of 2,6-diaminopyridine with acetylacetone (pentane-2,4-dione).

Materials:

  • 2,6-Diaminopyridine

  • Acetylacetone (pentane-2,4-dione)

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Deionized water

  • Standard reflux apparatus

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,6-diaminopyridine (1 equivalent) and acetylacetone (1.1 equivalents).

  • Slowly add polyphosphoric acid (or a catalytic amount of conc. H₂SO₄) to the mixture with stirring. The acid acts as both a catalyst and a dehydrating agent.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the cooled, viscous mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • A solid precipitate (the crude product) will form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.

  • Dry the final product under vacuum.

Characterization:

  • Purity and Identity: Confirm by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Melting Point: Determine the melting point and compare it with literature values.

  • FTIR: Confirm the presence of key functional groups (N-H stretch of the amine, aromatic C-H, C=N, and C=C stretches). The FTIR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine group around 3300-3500 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹.[1]

G Workflow for DMNA Ligand Synthesis reactants 1. Mix Reactants (2,6-Diaminopyridine, Acetylacetone) add_acid 2. Add Catalyst (Polyphosphoric Acid) reactants->add_acid reflux 3. Heat & Reflux (120-130°C, 2-4h) add_acid->reflux quench 4. Quench on Ice reflux->quench neutralize 5. Neutralize (Sat. NaHCO₃) quench->neutralize filter 6. Filter & Wash (Collect Crude Product) neutralize->filter recrystallize 7. Recrystallize (Ethanol/Water) filter->recrystallize dry 8. Dry Product (DMNA Ligand) recrystallize->dry

Workflow for DMNA Ligand Synthesis
Physicochemical Data for DMNA

PropertyValueReference
CAS Number 39565-07-6[6]
Molecular Formula C₁₀H₁₁N₃[7]
Molecular Weight 173.21 g/mol [6]
Appearance Solid
InChI Key BOSVHBKQNJZNHK-UHFFFAOYSA-N

Application Note: Synthesis of Metal Complexes

DMNA is an excellent chelating ligand for a variety of transition metal ions, forming stable complexes.[1] The general procedure involves reacting the ligand with a metal salt in a suitable solvent. The stoichiometry of the reaction (typically 2:1 ligand-to-metal ratio) often yields complexes of the type [M(DMNA)₂X₂] or [M(DMNA)₂]X₂.

General Protocol: Synthesis of a [M(DMNA)₂]²⁺ Complex

This protocol provides a general method for synthesizing a metal complex of DMNA, using a generic divalent metal chloride (MCl₂) as an example.

Materials:

  • This compound (DMNA)

  • Metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, Ni(NO₃)₂)

  • Methanol or Ethanol

  • Diethyl ether

  • Standard reflux or stirring apparatus

  • Magnetic stirrer

Procedure:

  • Dissolve the DMNA ligand (2.1 equivalents) in warm methanol (e.g., 20 mL) in a round-bottom flask.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in methanol (e.g., 10 mL).

  • Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • A color change or the formation of a precipitate is typically observed.

  • Stir the reaction mixture at room temperature for 2-3 hours or gently reflux for 1-2 hours to ensure complete reaction.[8]

  • Cool the mixture to room temperature. If a solid has formed, collect it by vacuum filtration.

  • If no solid forms, reduce the volume of the solvent using a rotary evaporator.

  • Precipitate the complex by adding a non-polar solvent like diethyl ether.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold methanol and then diethyl ether.

  • Dry the complex in a vacuum desiccator.

G General Workflow for Metal Complex Synthesis cluster_0 Preparation dissolve_ligand 1. Dissolve DMNA Ligand (Methanol) mix 3. Mix Solutions (Dropwise addition) dissolve_ligand->mix dissolve_metal 2. Dissolve Metal Salt (Methanol) dissolve_metal->mix react 4. Stir or Reflux (1-3 hours) mix->react isolate 5. Isolate Product (Filtration or Precipitation) react->isolate wash_dry 6. Wash & Dry (Yields [M(DMNA)n]X2) isolate->wash_dry G Characterization Workflow for Coordination Complexes cluster_spectroscopy complex Synthesized Complex elemental Elemental Analysis (C, H, N, Metal) complex->elemental conductivity Molar Conductance complex->conductivity spectroscopy Spectroscopic Analysis complex->spectroscopy xray X-ray Diffraction complex->xray If single crystals structure Final Structure & Properties elemental->structure conductivity->structure ftir FTIR spectroscopy->ftir uvvis UV-Vis spectroscopy->uvvis nmr NMR (for diamagnetic) spectroscopy->nmr esr ESR (for paramagnetic) spectroscopy->esr xray->structure ftir->structure uvvis->structure nmr->structure esr->structure G From Ligand to Application cluster_apps Potential Applications ligand DMNA Ligand complex Coordination Complex [M(DMNA)n]Xm ligand->complex metal Transition Metal Ion (e.g., Cu, Zn, Ru, Pt) metal->complex drug_dev Drug Development complex->drug_dev catalysis Homogeneous Catalysis complex->catalysis

References

Application Notes and Protocols for the Quantification of 5,7-Dimethyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 5,7-Dimethyl-1,8-naphthyridin-2-amine in various matrices. The methods described include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations. The methodology relies on the separation of the analyte from potential impurities and excipients on a reversed-phase column, followed by detection using a UV detector.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: As an aromatic heterocyclic system, this compound is expected to exhibit strong absorption in the UV region.[1] The wavelength of maximum absorbance (λmax) should be determined experimentally, but a starting wavelength of 254 nm is recommended.[2]

  • Injection Volume: 10 µL

1.2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., for Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the API.

    • Make up the volume to 100 mL with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

1.3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary
ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.6 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Standard DissolveStandard Dissolve in Diluent (Stock Solution) Standard->DissolveStandard Sample Weigh Sample DissolveSample Dissolve & Sonicate in Diluent Sample->DissolveSample Dilute Serial Dilutions (Working Standards) DissolveStandard->Dilute Filter Filter Sample Extract DissolveSample->Filter Inject Inject into HPLC Dilute->Inject Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Analyte Detect->Quantify CalCurve->Quantify

Caption: Workflow for HPLC-UV quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying low concentrations of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.[3][4] The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for enhanced specificity.

Experimental Protocol

2.1. Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column, such as a C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Similar to the HPLC method, a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a good starting point. A faster gradient can be employed due to the selectivity of the MS detector.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. For this compound (C₁₀H₁₁N₃, MW = 173.21), the precursor ion would be at m/z 174.2.[1][5] Product ions would need to be determined by infusing a standard solution and performing a product ion scan. Hypothetical transitions could be 174.2 -> 159.2 (loss of NH₃) and 174.2 -> 132.1 (fragmentation of the ring).

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

2.2. Standard and Sample Preparation:

  • Standard Stock and Working Solutions: Prepare as described for the HPLC method, but at lower concentrations (e.g., ng/mL range) using a suitable solvent like methanol.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

2.3. Data Analysis:

  • Quantify the analyte by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators.

Quantitative Data Summary
ParameterTypical Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Add Internal Standard & Acetonitrile Plasma->Spike Vortex Vortex to Precipitate Proteins Spike->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate LC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Ratio Calculate Peak Area Ratio (Analyte/IS) Detect->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Caption: Workflow for LC-MS/MS quantification in a biological matrix.

UV-Vis Spectrophotometry

This is a simple and cost-effective method for the quantification of this compound in pure form or in simple formulations where interfering substances are absent. The method is based on the Beer-Lambert law.[2]

Experimental Protocol

3.1. Instrumentation:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

3.2. Standard and Sample Preparation:

  • Solvent: Use a spectroscopic grade solvent such as ethanol, acetonitrile, or a suitable buffer in which the analyte is stable and soluble.[2]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Preparation: Prepare a solution of the sample in the same solvent, ensuring the final concentration falls within the linear range of the assay.

3.3. Measurement Procedure:

  • Determine λmax: Scan a standard solution (e.g., 10 µg/mL) across a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[2]

  • Zero the Instrument: Use the selected solvent as a blank to zero the spectrophotometer at the determined λmax.

  • Measure Absorbance: Measure the absorbance of all standard and sample solutions at λmax using a 1 cm path length quartz cuvette.[2]

3.4. Data Analysis:

  • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Calculate the concentration of the sample from its absorbance using the calibration curve. The molar absorptivity (ε) can also be calculated using the Beer-Lambert law (A = εcl).[2]

Quantitative Data Summary
ParameterTypical Value
λmaxTo be determined (typically 250-350 nm)
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)> 0.999
Molar Absorptivity (ε)To be determined

Experimental Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing Stock Prepare Stock Solution Standards Prepare Working Standards Stock->Standards Sample Prepare Sample Solution Stock->Sample Scan Determine λmax Blank Zero with Solvent Blank Scan->Blank Measure Measure Absorbance of Standards & Sample Blank->Measure Plot Plot Calibration Curve (Abs vs. Conc) Measure->Plot Calculate Calculate Sample Concentration Plot->Calculate

Caption: Workflow for UV-Vis spectrophotometric quantification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ultimately aiming to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most direct and widely used method for preparing this compound is the Friedländer-type condensation reaction.[1] This involves the reaction of 2,6-diaminopyridine with pentane-2,4-dione (acetylacetone).[1] The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to form the desired 1,8-naphthyridine ring system.[1]

Q2: What are the primary challenges encountered in this synthesis?

A2: Common challenges include achieving high yields and minimizing the formation of byproducts.[2][3] Controlling the reaction conditions, such as temperature and catalyst, is crucial for optimizing the outcome.[2] Purity of the starting materials is also a critical factor that can influence the reaction's success.[2]

Q3: Are there alternative synthetic strategies to improve the yield?

A3: Yes, several strategies can enhance the yield. Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and increase product yields.[1] Additionally, the use of specific catalysts, such as choline hydroxide in water, has been reported to provide excellent yields for similar 1,8-naphthyridine syntheses.[4] Solvent-free conditions with a reusable catalyst can also simplify the work-up process and improve overall efficiency.[2]

Q4: What is the significance of the 1,8-naphthyridine core in medicinal chemistry?

A4: The 1,8-naphthyridine scaffold is of great importance in drug development due to its wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The arrangement of the nitrogen atoms allows for specific hydrogen bonding and metal chelation, making it a versatile framework for designing therapeutic agents.[1] The discovery of Nalidixic acid, a 1,8-naphthyridine derivative, was a pivotal moment in the development of quinolone antibiotics.[1]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common problem that can stem from several factors. Below is a table outlining potential causes and recommended solutions.

Potential Cause Recommended Solution Expected Improvement
Suboptimal Reaction Temperature Optimize the temperature. While some protocols use heating (e.g., 80°C), others achieve high yields at room temperature with an active catalyst.[2] Experiment with a range of temperatures to find the best condition for your specific setup.Yields can be significantly temperature-dependent.
Inappropriate Solvent The choice of solvent is crucial. While organic solvents are common, recent studies show high yields in water or under solvent-free conditions.[2] Consider using water with a suitable catalyst like choline hydroxide.[4]Yields of >90% have been reported in water with a catalyst.[4]
Impure Starting Materials Ensure the purity of 2,6-diaminopyridine and pentane-2,4-dione. Impurities can lead to side reactions and lower the yield of the desired product.[2]Using highly pure starting materials is essential for a clean reaction.
Incomplete Reaction Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time.[2]Allowing the reaction to go to completion will maximize the crude yield.
Inefficient Catalyst The choice of catalyst can dramatically impact the yield. While the reaction can proceed without a catalyst, acidic or basic catalysts are often used.[5] Choline hydroxide has been shown to be a superior catalyst in aqueous media.[4]The use of an optimized catalyst can lead to yields approaching 99%.[4]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I minimize these?

A2: The formation of multiple products often points to issues with side reactions or regioselectivity, although the latter is less of a concern with the symmetrical pentane-2,4-dione.

Potential Cause Recommended Solution
Self-condensation of Reactants This can be a problem in some condensation reactions.[3] Slowly adding one reactant to the other, sometimes at a lower temperature, can help minimize this.
Side Reactions due to Impurities As mentioned, impurities in the starting materials can lead to unwanted side products.[2] Ensure the purity of your reagents before starting the reaction.
Degradation of Product Prolonged heating or harsh acidic/basic conditions can sometimes lead to the degradation of the desired product. Optimize reaction time and conditions to be as mild as possible.

Q3: I'm having difficulty purifying the final product. What are the best practices?

A3: Purification of 1,8-naphthyridine derivatives can be challenging. Here are some suggestions:

Problem Recommended Solution
Persistent Impurities If impurities have similar polarity to your product, column chromatography with a shallow solvent gradient may be necessary.[6] Sometimes, converting the product to a salt, washing away impurities, and then neutralizing to recover the free base can be effective.
"Oiling out" during Recrystallization This occurs when the compound is too soluble in the chosen solvent. Try a different solvent system or a solvent/anti-solvent combination. Ensure you are not using too much solvent.[6]
Product Loss during Purification Product can be lost due to irreversible adsorption on silica gel.[6] Consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in your eluent.[6]

Experimental Protocols

Protocol 1: Conventional Synthesis

This protocol is a standard method for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-diaminopyridine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add pentane-2,4-dione (1.1 equivalents) to the solution.

  • Catalyst (Optional): Add a catalytic amount of an acid (e.g., a few drops of concentrated sulfuric acid or phosphoric acid) or a base.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This method can significantly reduce reaction times and improve yields.[1]

  • Reaction Mixture: In a microwave-safe reaction vessel, combine 2,6-diaminopyridine (1 equivalent) and pentane-2,4-dione (1.1 equivalents). A solvent may or may not be necessary.[1]

  • Catalyst: A catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used, particularly in solvent-free conditions.[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short period (e.g., 5-15 minutes).

  • Work-up and Purification: After cooling, the product can be isolated and purified as described in the conventional protocol.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2,6-Diaminopyridine 2,6-Diaminopyridine Enamine Enamine 2,6-Diaminopyridine->Enamine + Pentane-2,4-dione Pentane-2,4-dione Pentane-2,4-dione Pentane-2,4-dione->Enamine Cyclized_Intermediate Cyclized_Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization This compound This compound Cyclized_Intermediate->this compound - H2O (Dehydration) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis A Combine Reactants: 2,6-Diaminopyridine & Pentane-2,4-dione B Add Solvent & Catalyst A->B C Heat (Conventional) or Irradiate (Microwave) B->C D Monitor by TLC C->D E Cool & Isolate Crude Product D->E Reaction Complete F Purify by Recrystallization or Chromatography E->F G Characterize Pure Product (NMR, MS, etc.) F->G

References

overcoming solubility issues with 5,7-Dimethyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 5,7-Dimethyl-1,8-naphthyridin-2-amine. The following information is curated to address common issues and provide actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an organic compound with a molecular weight of 173.21 g/mol .[1][2][3] As a naphthyridine derivative containing an amine group, it is expected to have low aqueous solubility but may be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4] The presence of the basic amine and naphthyridine nitrogen atoms suggests that its aqueous solubility is likely pH-dependent.[5][6][7]

Q2: Why is my this compound precipitating when I add it to my aqueous buffer?

A2: Precipitation upon addition to aqueous buffers is a common issue for compounds with low water solubility, especially when a stock solution in an organic solvent like DMSO is used. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. The final concentration of the organic solvent in your buffer is a critical factor; high concentrations can also be toxic to cells in in vitro assays.

Q3: What initial steps should I take to improve the solubility of this compound?

A3: A systematic approach is recommended. Start by determining the compound's baseline solubility in various solvents. A pH-solubility profile is also crucial due to the basic nature of the molecule.[6] This initial data will guide the selection of an appropriate solubilization strategy.

Troubleshooting Guides

Issue 1: Compound crashes out of aqueous solution.

Root Cause: The aqueous solubility of the compound is exceeded. This is common when diluting a concentrated stock in an organic solvent (e.g., DMSO) into an aqueous buffer.

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% (v/v) in your aqueous solution, ideally below 0.5%.

  • pH Adjustment: Since this compound is a basic compound, decreasing the pH of the aqueous buffer can increase its solubility by protonating the nitrogen atoms.[5][6] Experiment with buffers at different pH values (e.g., pH 5, 6, and 7.4) to find the optimal pH for your experiment.

  • Use a Co-solvent: If lowering the DMSO concentration is not sufficient, consider using a co-solvent system.[8][9][10] Pre-dissolving the compound in a water-miscible organic solvent like ethanol or polyethylene glycol 400 (PEG 400) before adding it to the aqueous buffer can improve solubility.[8]

  • Gentle Heating and Sonication: Gently warming the solution or using a sonicator can help dissolve the compound. However, be cautious about the compound's stability at higher temperatures.

Issue 2: Inconsistent results in biological assays.

Root Cause: Poor solubility can lead to the formation of micro-precipitates or aggregates, which can cause artifacts and result in inconsistent data in biological assays.

Troubleshooting Steps:

  • Visual Inspection: Before use, always visually inspect your final solution for any signs of precipitation or cloudiness. Centrifuge the solution and use the supernatant if necessary.

  • Formulate with Cyclodextrins: Cyclodextrins are effective at encapsulating hydrophobic molecules to increase their aqueous solubility. Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find the optimal formulation.

  • Prepare a Nanosuspension: For more advanced formulation, creating a nanosuspension can significantly increase the dissolution rate and saturation solubility. This involves dispersing the drug particles at a sub-micron level.

Quantitative Data Summary

Solvent/MediumExpected SolubilityRationale
WaterVery LowThe hydrophobic naphthyridine core limits aqueous solubility.
PBS (pH 7.4)LowLimited solubility in neutral aqueous buffers.
Acidic Buffer (pH < 7)Moderate to HighProtonation of the amine and naphthyridine nitrogens increases solubility.[5][6]
DMSOHighA common aprotic polar solvent for dissolving organic molecules.
EthanolModerateA polar protic solvent that can dissolve many organic compounds.
PEG 400Moderate to HighA water-miscible co-solvent often used in drug formulations.[8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO) to completely dissolve the compound.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Add an excess amount of solid this compound to a known volume of each buffer in separate sealed vials.

  • Agitate the vials at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Co-solvent Formulation for In Vitro Assays
  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • For your working solution, first dilute the DMSO stock with a co-solvent such as PEG 400 or ethanol.

  • Slowly add this intermediate solution to your final aqueous assay buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • Ensure the final concentration of all organic solvents is compatible with your experimental system.

Visualizations

G cluster_problem Problem cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome Problem Low Aqueous Solubility of This compound pH_Adjust pH Adjustment (Acidification) Problem->pH_Adjust CoSolvents Co-solvents (e.g., PEG 400, Ethanol) Problem->CoSolvents Excipients Excipients (e.g., Cyclodextrins) Problem->Excipients Outcome Homogeneous Aqueous Solution for Experiments pH_Adjust->Outcome CoSolvents->Outcome Excipients->Outcome

Caption: Strategies to overcome solubility issues.

G cluster_workflow Experimental Workflow for Solubility Enhancement Start Start: Undissolved Compound Prep_Stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) Start->Prep_Stock Dilution_Choice Choose Dilution Strategy Prep_Stock->Dilution_Choice Direct_Dilution Direct Dilution in Aqueous Buffer Dilution_Choice->Direct_Dilution Simple CoSolvent_Dilution Dilute with Co-solvent, then add to Buffer Dilution_Choice->CoSolvent_Dilution Advanced Check_Solubility Check for Precipitation Direct_Dilution->Check_Solubility CoSolvent_Dilution->Check_Solubility Success Proceed with Experiment Check_Solubility->Success Clear Solution Failure Troubleshoot: - Adjust pH - Use Excipients Check_Solubility->Failure Precipitate Forms

Caption: Workflow for preparing aqueous solutions.

References

minimizing side products in Friedländer synthesis of naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer synthesis of naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing side products and maximizing yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Friedländer synthesis of naphthyridines?

A1: The most prevalent side products are typically regioisomers, which arise when using unsymmetrical ketones.[1][2] This leads to a mixture of products with different substitution patterns on the naphthyridine core. Another potential issue is the self-condensation of reactants, particularly the active methylene compound, which can reduce the yield of the desired product.[1]

Q2: How can I control the regioselectivity of the reaction when using an unsymmetrical ketone?

A2: Controlling regioselectivity is a critical challenge.[1] Several strategies can be employed:

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction's regioselectivity. For instance, bicyclic amine catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) have been shown to provide high selectivity for 2-substituted 1,8-naphthyridines.[2][3]

  • Slow Addition: The slow addition of the methyl ketone substrate to the reaction mixture can favor the formation of one regioisomer over the other.[3][4]

  • Reaction Temperature: Higher reaction temperatures can also improve regioselectivity in some cases.[3][4]

Q3: My reaction yield is consistently low. What factors should I investigate?

A3: Low yields can stem from several factors. Key parameters to optimize include:

  • Catalyst: The type and loading of the catalyst are pivotal. While traditional methods use harsh acids or bases, modern alternatives like basic ionic liquids (e.g., [Bmmim][Im]) or choline hydroxide (ChOH) can offer higher yields under milder conditions.[5]

  • Solvent: The reaction solvent can significantly impact the outcome. Greener and often more effective options to traditional organic solvents include water or solvent-free conditions, which can also simplify product workup.[2][5]

  • Temperature: The optimal temperature depends on the specific reactants and catalyst system. It is advisable to screen a range of temperatures to find the optimum for your reaction.[2]

  • Purity of Starting Materials: Impurities in the 2-aminopyridine-3-carbaldehyde or the active methylene compound can interfere with the reaction and lead to side products, ultimately lowering the yield.[2]

  • Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.[2]

Q4: What are some greener alternatives to traditional catalysts and solvents for this synthesis?

A4: Recent advancements have focused on more environmentally benign methods. Ionic liquids such as [Bmmim][Im] and choline hydroxide have been used as both catalysts and solvents, often leading to high yields and easy product separation.[5][6] Water has also been successfully employed as a solvent, particularly with catalysts like choline hydroxide, providing an inexpensive and non-toxic reaction medium.[7][8] Solvent-free conditions, sometimes in combination with microwave irradiation or grinding, offer another green alternative that can reduce waste and simplify purification.[1][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Friedländer synthesis of naphthyridines.

Issue Symptom Possible Cause(s) Suggested Solution(s)
Poor Regioselectivity Formation of multiple products (isomers) confirmed by NMR or LC-MS.Use of an unsymmetrical ketone.[1][2]- Employ a regioselective catalyst such as TABO.[2][3]- Implement slow addition of the ketone to the reaction mixture.[3][4]- Optimize the reaction temperature; higher temperatures may improve selectivity.[3][4]
Low Product Yield The isolated yield of the desired naphthyridine is consistently below expectations.- Suboptimal reaction conditions (catalyst, solvent, temperature).[5]- Impure starting materials.[2]- Incomplete reaction.[2]- Product loss during work-up.[4]- Screen different catalysts (e.g., ionic liquids, choline hydroxide).[5]- Test alternative solvents (e.g., water) or solvent-free conditions.[2][5]- Optimize the reaction temperature.[2]- Ensure the purity of your reactants.- Monitor the reaction to completion with TLC.[2]- Optimize the extraction and purification steps.
Formation of Byproducts Unidentified peaks in analytical data (NMR, LC-MS) that do not correspond to starting materials or the desired product.- Self-condensation of the ketone or aldehyde.- Decomposition of starting materials or product under harsh reaction conditions.[4]- Use milder reaction conditions (e.g., lower temperature, milder catalyst).- Consider using a catalyst that promotes the desired reaction pathway more efficiently.

Experimental Protocols

Protocol 1: Choline Hydroxide-Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol is based on a greener, gram-scale synthesis methodology.[7][8]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH)

  • Water (H₂O)

  • Nitrogen gas

Procedure:

  • To a reaction flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).

  • Add 1 mL of water to the flask and begin stirring the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[7]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.[9]

  • The product can be isolated via extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Ionic Liquid-Catalyzed Synthesis of 2,3-Diphenyl-1,8-naphthyridine

This protocol utilizes a basic ionic liquid as both the catalyst and solvent.[6][10]

Materials:

  • 2-Amino-3-pyridinecarboxaldehyde

  • 2-Phenylacetophenone

  • 1-Butyl-3-methylimidazolium imidazole salt ([Bmmim][Im])

Procedure:

  • In a reaction vessel, dissolve 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and 2-phenylacetophenone (1.0 mmol) in 5 mL of [Bmmim][Im].[6]

  • Heat the reaction mixture to 80°C and stir for 24 hours.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by extraction with deionized water to remove the ionic liquid.

  • The crude product can then be collected and purified, for example, by recrystallization.

  • The ionic liquid can be recovered and reused.[6]

Visualizations

Friedlander_Troubleshooting_Workflow start Start: Unsuccessful Friedländer Synthesis issue issue start->issue Identify Primary Issue solution_yield Optimize Reaction Conditions: - Catalyst (Type & Loading) - Solvent (e.g., H2O, IL) - Temperature - Check Starting Material Purity issue->solution_yield Low Yield solution_regio Control Regioselectivity: - Use Regioselective Catalyst (e.g., TABO) - Slow Addition of Ketone - Optimize Temperature issue->solution_regio Poor Regioselectivity solution_byproducts Minimize Side Reactions: - Use Milder Conditions - Optimize Reaction Time - Ensure Inert Atmosphere issue->solution_byproducts Other Byproducts solution solution end_node Successful Synthesis solution_yield->end_node solution_regio->end_node solution_byproducts->end_node

Caption: A troubleshooting workflow for the Friedländer synthesis.

Friedlander_Mechanism cluster_side_reaction Side Reaction Pathway reactants 2-Aminonicotinaldehyde + Unsymmetrical Ketone enolate_a Enolate A reactants->enolate_a Deprotonation enolate_b Enolate B reactants->enolate_b Deprotonation product_a Regioisomer A (Desired Product) enolate_a->product_a Aldol Condensation & Cyclization product_b Regioisomer B (Side Product) enolate_b->product_b Aldol Condensation & Cyclization

Caption: Formation of regioisomeric side products.

Catalyst_Selection_Logic start Goal: Improve Regioselectivity question Using Unsymmetrical Ketone? start->question traditional Traditional Catalysts (Acid/Base) question->traditional Yes modern Modern Catalysts traditional->modern Poor Selectivity tabo TABO / Pyrrolidine Derivatives modern->tabo For 2-substitution ionic_liquid Ionic Liquids modern->ionic_liquid Improved yields result High Regioselectivity tabo->result ionic_liquid->result

Caption: Logic for catalyst selection to enhance regioselectivity.

References

Technical Support Center: 5,7-Dimethyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization of 5,7-Dimethyl-1,8-naphthyridin-2-amine in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is causing this?

A1: Discoloration of aromatic amine solutions, such as this compound, is a common issue and is typically indicative of degradation. The primary causes are oxidation and photodegradation. Aromatic amines are susceptible to oxidation in the presence of air, which can be accelerated by exposure to light and elevated temperatures.

To mitigate this, it is crucial to handle and store the compound and its solutions under conditions that minimize exposure to oxygen and light. This includes using amber vials, storing solutions in the dark, and considering the use of an inert atmosphere (e.g., nitrogen or argon) for long-term storage.

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. How can I improve its solubility?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common solubility issue. This compound, like many heterocyclic compounds, has limited aqueous solubility. Several strategies can be employed to address this:

  • Optimize DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution, ideally below 1% (v/v).

  • pH Adjustment: The solubility of amines can be pH-dependent. Since amines are basic, their solubility in aqueous solutions may increase at a lower pH due to the formation of a more soluble protonated salt. It is advisable to determine the pH-solubility profile of your compound to identify the optimal pH range for your experiments.

  • Use of Co-solvents: If adjusting the DMSO concentration is not sufficient, consider using a co-solvent. Pre-dissolving the compound in a water-miscible organic solvent like ethanol before adding it to the aqueous buffer can sometimes improve solubility.

  • Sonication: Gentle warming and sonication can aid in dissolving the compound, but care must be taken to avoid thermal degradation.

Q3: What are the primary degradation pathways for this compound in solution?

A3: Based on the chemical structure of an aromatic amine and a naphthyridine core, the most probable degradation pathways include:

  • Oxidation: The aromatic amine group and the nitrogen atoms in the naphthyridine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other colored degradation products.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to complex degradation pathways.

  • Hydrolysis: While the primary amine itself is not readily hydrolyzed, other functional groups that might be present in derivatives could be susceptible to hydrolysis under acidic or basic conditions.

cluster_degradation Degradation Products This compound This compound Degradation_Pathways Degradation Pathways Oxidation_Products Oxidation Products (e.g., N-oxides, colored compounds) Degradation_Pathways->Oxidation_Products Oxygen, Light, Heat Photodegradation_Products Photodegradation Products Degradation_Pathways->Photodegradation_Products UV/Visible Light Hydrolysis_Products Hydrolysis Products (for derivatives with susceptible groups) Degradation_Pathways->Hydrolysis_Products Acid/Base (for derivatives)

Caption: Potential degradation pathways for this compound.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered when working with this compound in solution.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptom Possible Cause Troubleshooting Steps
Appearance of new peaks in the chromatogram of a stock or working solution over time.Compound degradation.1. Confirm Degradation: Re-analyze a freshly prepared solution to confirm that the new peaks are not present initially. 2. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unexpected peaks. 3. Optimize Storage: If degradation is confirmed, review and optimize storage conditions (e.g., lower temperature, protect from light, use of inert gas).
Broad or tailing peaks.Poor solubility or interaction with the column stationary phase.1. Check Solubility: Ensure the compound is fully dissolved in the mobile phase. 2. Adjust Mobile Phase: Modify the mobile phase composition (e.g., change organic solvent ratio, adjust pH) to improve peak shape.
Issue 2: Loss of Biological Activity in Assays
Symptom Possible Cause Troubleshooting Steps
A decrease in the expected biological activity of the compound in an in vitro or in vivo assay over time.Compound degradation in the assay medium.1. Assess Stability in Assay Buffer: Incubate the compound in the assay buffer under the same conditions as the experiment (e.g., temperature, CO2) for the duration of the assay. Analyze the sample by HPLC at different time points to quantify the remaining parent compound. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution immediately before use. 3. Consider Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the stock solution may be beneficial, but its compatibility with the assay must be verified.
Inconsistent assay results between experiments.Inconsistent solution preparation or storage.1. Standardize Protocols: Ensure that the protocols for solution preparation, handling, and storage are standardized and followed consistently. 2. Aliquot Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: General Solubility of this compound
Solvent Qualitative Solubility Notes
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing high-concentration stock solutions.
EthanolSparingly SolubleCan be used as a co-solvent to improve aqueous solubility.
WaterPoorly SolubleSolubility is expected to be low and pH-dependent.
Aqueous Buffers (e.g., PBS)Poorly SolubleSolubility can be influenced by the pH of the buffer.

Note: This data is qualitative. It is highly recommended to experimentally determine the quantitative solubility in the specific solvents and buffers used in your assays.

Table 2: Recommended Storage Conditions for this compound Solutions
Solution Type Solvent Temperature Duration Additional Precautions
Stock SolutionAnhydrous DMSO-20°CShort-term (weeks)Use amber vials, protect from moisture.
Stock SolutionAnhydrous DMSO-80°CLong-term (months)Use amber vials, protect from moisture, consider storing under inert gas.
Working SolutionAqueous Buffer2-8°C< 24 hoursPrepare fresh daily. Protect from light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a screw cap

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate Mass: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 173.21 g/mol ).

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to a clean, dry amber glass vial.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 30-40°C) or sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in properly labeled, tightly sealed amber vials.

start Start calculate Calculate Mass of Compound start->calculate weigh Weigh Compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve (Vortex/Sonicate) add_dmso->dissolve store Store at -20°C or -80°C dissolve->store end End store->end

Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for a specified period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for a specified period.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a specified period.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C).

    • At specified time points, withdraw aliquots and dilute with mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a sample of the stock solution to a light source in a photostability chamber (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, withdraw aliquots from both the exposed and control samples and dilute with mobile phase for HPLC analysis.

Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method.

  • The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

cluster_conditions Stress Conditions Forced_Degradation_Study Forced_Degradation_Study Acid_Hydrolysis Acidic (0.1 M HCl, 60°C) Forced_Degradation_Study->Acid_Hydrolysis Base_Hydrolysis Basic (0.1 M NaOH, 60°C) Forced_Degradation_Study->Base_Hydrolysis Oxidation Oxidative (3% H₂O₂, RT) Forced_Degradation_Study->Oxidation Thermal Thermal (70°C) Forced_Degradation_Study->Thermal Photolytic Photolytic (ICH Q1B) Forced_Degradation_Study->Photolytic HPLC_Analysis HPLC Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Data_Interpretation Data Interpretation (Identify & Quantify Degradants) HPLC_Analysis->Data_Interpretation

Caption: Workflow for a forced degradation study.

troubleshooting fluorescence signal loss with ADMND probe

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ADMND Probe

Disclaimer: The "ADMND probe" is not specifically identified in publicly available scientific literature. This guide is based on the general principles of troubleshooting fluorescence signal loss for novel small-molecule fluorescent probes. For the purpose of this guide, we will assume ADMND is a novel, cell-permeable fluorescent probe designed to detect mitochondrial nitric oxide (NO) in live cells.

Troubleshooting Guide: Fluorescence Signal Loss

This guide provides a systematic approach to diagnosing and resolving common issues related to weak, fading, or absent fluorescence signals when using the ADMND probe.

Problem 1: My fluorescence signal is very weak or completely absent.

A weak or nonexistent signal can stem from issues with the probe itself, the experimental setup, or the biological sample.

Potential Cause Troubleshooting Steps & Recommendations Experimental Context
Probe Degradation Ensure the ADMND probe has been stored correctly (e.g., at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles. Prepare fresh probe dilutions for each experiment.[1][2]Reagent Preparation
Incorrect Filter Sets Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of the ADMND probe. Consult the probe's technical datasheet for optimal wavelength settings.[2]Microscopy Setup
Low Target (NO) Levels Confirm that your cell model and experimental conditions are known to produce mitochondrial nitric oxide. Use a positive control, such as treating cells with a known inducer of nitric oxide synthase (e.g., a cytokine cocktail or a pharmacological agent), to validate the probe's responsiveness.Biological Sample
Insufficient Probe Loading Optimize the probe concentration and incubation time. Perform a concentration titration to find the optimal balance between signal and background noise.[1][3]Cell Staining
Cell Health Issues Poor cell viability can affect mitochondrial function and probe uptake/retention. Check cell health via a viability assay (e.g., Trypan Blue) before and after probe loading.Biological Sample
Problem 2: My fluorescence signal fades very quickly (Photobleaching).

Photobleaching is the irreversible destruction of a fluorophore by light, which is a common challenge in fluorescence microscopy.[4]

Potential Cause Troubleshooting Steps & Recommendations Experimental Context
Excessive Excitation Light Reduce the intensity of the excitation light to the lowest level that provides an adequate signal-to-noise ratio (SNR).[5][6][7] Use neutral density (ND) filters to attenuate the light source.[5][7]Microscopy Settings
Prolonged Exposure Time Minimize the duration of light exposure.[5][6][7] Use the shortest possible exposure time when acquiring images. For time-lapse experiments, increase the interval between acquisitions.[6]Image Acquisition
Presence of Reactive Oxygen Species (ROS) The interaction between excited fluorophores and molecular oxygen is a primary cause of photobleaching.[8][9] Use a commercial antifade reagent or prepare an oxygen scavenging system in your imaging medium.[5][10][11][12]Imaging Medium
Suboptimal Imaging Buffer pH The fluorescence of many probes is pH-sensitive.[13][14] Ensure your imaging buffer is maintained at a stable and optimal pH for both the cells and the ADMND probe.[15][16]Imaging Medium

Experimental Protocols

Protocol 1: Preparation of an Oxygen Scavenging System (OSS)

This protocol describes how to prepare a "GOC" (Glucose Oxidase and Catalase) imaging medium to reduce photobleaching caused by reactive oxygen species.[17][18][19][20][21]

Materials:

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • D-glucose (Sigma, G7528)

  • Glucose Oxidase (Sigma, G2133)

  • Catalase (Sigma, C40)

Procedure:

  • Prepare a 100X stock solution of Glucose Oxidase (16.5 mg/mL in PBS).

  • Prepare a 100X stock solution of Catalase (7.5 mg/mL in PBS).

  • On the day of the experiment, prepare the final imaging medium:

    • To 10 mL of your chosen live-cell imaging medium, add 4.5 mg of D-glucose.

    • Immediately before imaging, add 100 µL of the Glucose Oxidase stock and 100 µL of the Catalase stock to the 10 mL of medium.

  • Gently mix the solution. Do not vortex.

  • Replace the medium on your cells with this final OSS imaging medium just before placing them on the microscope.

Note: Oxygen scavenging can impact cellular metabolism and ATP production, especially during long-term imaging.[17][18]

Protocol 2: Testing the pH Sensitivity of the ADMND Probe

This protocol helps determine if changes in pH are affecting the probe's fluorescence intensity.

Materials:

  • ADMND Probe stock solution

  • A series of pH-buffered solutions (e.g., phosphate buffers ranging from pH 6.0 to 8.0)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare a working solution of the ADMND probe in each of the pH-buffered solutions. Use a consistent, final probe concentration for all samples.

  • Include a "no-probe" control for each pH buffer to measure background fluorescence.

  • Dispense the solutions into a 96-well black microplate.

  • Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the ADMND probe.

  • Plot the background-subtracted fluorescence intensity against the pH value to determine the optimal pH range for the probe.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how experimental variables can impact the performance of a fluorescent probe.

Table 1: Effect of Antifade Reagents on ADMND Probe Photostability

Imaging Condition Initial Fluorescence (A.U.) Fluorescence after 60s Continuous Excitation (A.U.) Signal Retention (%)
Standard Imaging Medium15,2304,57030.0%
Medium + Commercial Antifade A[10][22]14,98011,23575.0%
Medium + GOC Oxygen Scavenger[17][19]15,05012,79085.0%

Table 2: Influence of pH on ADMND Probe Fluorescence Intensity

Buffer pH Mean Fluorescence Intensity (A.U.) Standard Deviation
6.58,540± 410
7.014,880± 620
7.415,120± 580
8.012,350± 550

Visual Guides (Diagrams)

Hypothetical Signaling Pathway for ADMND Probe cluster_mito Cytokine Cytokine Stimulation iNOS Inducible Nitric Oxide Synthase (iNOS) Upregulation Cytokine->iNOS NO Nitric Oxide (NO) iNOS->NO L_Arginine L-Arginine L_Arginine->NO O2 Mitochondrion Mitochondrion nNOS Neuronal NOS (nNOS) nNOS->NO mtNOS Mitochondrial NOS (mtNOS) mtNOS->NO ADMND_inactive ADMND Probe (Non-fluorescent) NO->ADMND_inactive Reaction ADMND_active ADMND-NO Adduct (Fluorescent) ADMND_inactive->ADMND_active

Caption: Hypothetical pathway of nitric oxide (NO) production and detection by the ADMND probe.

General Experimental Workflow Start Start: Seed Cells Treatment Apply Experimental Treatment (e.g., Stimulant) Start->Treatment Loading Load Cells with ADMND Probe Treatment->Loading Wash Wash to Remove Excess Probe Loading->Wash Imaging Acquire Images on Fluorescence Microscope Wash->Imaging Analysis Image Analysis: Quantify Fluorescence Imaging->Analysis

Caption: A generalized workflow for cell preparation, staining, and imaging with the ADMND probe.

Troubleshooting Logic for Signal Loss Start Problem: Fluorescence Signal Loss Signal_Type Is the signal initially weak or does it fade quickly? Start->Signal_Type Weak_Signal Troubleshoot: - Probe Integrity - Filter Sets - Probe Concentration - Positive Control Signal_Type->Weak_Signal Initially Weak Fading_Signal Troubleshoot: - Reduce Light Intensity - Reduce Exposure Time - Use Antifade Reagents - Check Buffer pH Signal_Type->Fading_Signal Fades Quickly Resolved Problem Resolved Weak_Signal->Resolved Fading_Signal->Resolved

Caption: A decision tree to guide troubleshooting efforts for fluorescence signal loss.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of photobleaching? A1: Photobleaching occurs when a fluorescent molecule is permanently damaged by the energy absorbed from excitation light.[4] This process is often accelerated by the presence of molecular oxygen, which reacts with the excited fluorophore to create damaging reactive oxygen species.[9]

Q2: How can I improve the signal-to-noise ratio (SNR) of my images? A2: Improving SNR involves increasing the signal from your probe while decreasing background noise.[23][24][25] Strategies include optimizing probe concentration, using appropriate optical filters to block stray light, and choosing imaging settings (like exposure time) that maximize signal without significantly increasing background.[26][27]

Q3: Can the imaging medium itself affect my fluorescence signal? A3: Yes. Components in standard cell culture medium, such as phenol red and certain vitamins (like riboflavin), can be fluorescent and contribute to high background. For quantitative imaging, it is best to use a specialized, phenol red-free imaging medium.

Q4: My probe seems to be localizing to compartments other than the mitochondria. Why? A4: Off-target localization can occur if the probe concentration is too high, leading to non-specific binding. Additionally, the probe's solubility and chemical properties can influence its distribution within the cell.[28] Consider reducing the probe concentration and incubation time.

Q5: Are there any known issues with fluorescent probes for reactive oxygen or nitrogen species (ROS/RNS)? A5: Yes, probes for ROS/RNS can have limitations. They can be susceptible to auto-oxidation, and their specificity can be a concern, as some may react with multiple types of oxidants.[29][30] It is crucial to use appropriate positive and negative controls to validate the specificity of the signal in your experimental system.

References

Technical Support Center: Purification of Crude 5,7-Dimethyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5,7-Dimethyl-1,8-naphthyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities typically arise from unreacted starting materials or side-products from the synthesis.[1] For naphthyridine synthesis, this often includes precursors like 2-aminopyridine derivatives.[1] Other potential contaminants are residual high-boiling point solvents (e.g., DMSO, pyridine), reagents, and products from incomplete or alternative cyclization pathways.[1]

Q2: My crude product is a discolored solid/oil. Which purification method should I try first?

A2: For a solid crude product, recrystallization is often a good first choice as it can be highly effective for removing small amounts of impurities.[1] If the product is an oil or heavily discolored, an acid-base extraction is recommended to remove baseline impurities, followed by either recrystallization or column chromatography for further purification.

Q3: How can I remove unreacted 2-aminopyridine starting material from my crude product?

A3: Due to the basic nature of 2-aminopyridine, an acidic wash during the workup is a highly efficient method for its removal.[1] By dissolving the crude product in an organic solvent and washing it with a dilute aqueous acid (e.g., 1-5% HCl), the more basic 2-aminopyridine will be protonated and move into the aqueous layer as its hydrochloride salt.[1]

Q4: I am observing significant peak tailing during silica gel column chromatography of my compound. What can I do to improve the peak shape?

A4: Peak tailing for basic compounds like this compound on silica gel is common due to the interaction with acidic silanol groups.[2] To mitigate this, you can add a small amount of a competing amine, such as triethylamine (~0.5-1%), to your mobile phase.[3] Alternatively, using an amine-functionalized silica gel or a different stationary phase like basic alumina can also improve peak shape.[2]

Troubleshooting Guides

Issue 1: Low Recovery After Purification
Possible Cause Solution
Suboptimal Recrystallization Solvent The chosen solvent may be too good, leading to high solubility of the product even at low temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems, including mixed solvents. For a related derivative, methanol has been used for recrystallization.[4]
Compound Degradation on Silica Gel The acidic nature of silica gel can cause degradation of acid-sensitive compounds.[3] Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using a less acidic stationary phase like neutral or basic alumina, or deactivated silica gel.[3]
Irreversible Adsorption on Column The compound may be too polar for the chosen mobile phase and is irreversibly binding to the stationary phase.[3] Gradually increase the polarity of the mobile phase. For naphthyridine derivatives, a gradient of chloroform to chloroform/methanol has been used.[3]
Issue 2: Persistent Impurity in the Purified Product
Possible Cause Solution
Co-eluting Impurity in Column Chromatography The impurity may have a very similar polarity to the target compound. Try a different solvent system to alter the selectivity of the separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might resolve the compounds.[5] A shallower solvent gradient during elution can also improve separation.[3]
Inclusion in Crystal Lattice during Recrystallization If an impurity has a similar structure to the product, it can become trapped within the crystal lattice. A second recrystallization from a different solvent system may be necessary.
Isomeric Impurities Positional isomers formed during synthesis can be very difficult to separate due to their similar chemical properties.[3] High-performance column chromatography (HPLC) with a high-resolution column and an optimized mobile phase may be required for separation.[3]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is effective for removing non-basic and highly basic impurities.

  • Dissolution : Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Extraction : Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The target compound will be protonated and move into the aqueous layer.

  • Separation : Separate the aqueous layer. The organic layer containing non-basic impurities can be discarded.

  • Basification : Cool the aqueous layer in an ice bath and slowly add a base, such as 2M NaOH, until the pH is basic (pH 9-10), which will cause the purified amine to precipitate.

  • Final Extraction : Extract the aqueous solution multiple times with an organic solvent like DCM to recover the purified product.

  • Drying and Concentration : Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[3][6]

Protocol 2: Column Chromatography on Silica Gel

This protocol is a general guideline and should be optimized using thin-layer chromatography (TLC) first.

  • Stationary Phase Preparation : Prepare a slurry of silica gel in the initial, least polar mobile phase solvent and pack it into a column.

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[1]

  • Elution : Begin elution with a non-polar solvent system (e.g., 100% dichloromethane).

  • Gradient : Gradually increase the polarity by introducing a more polar solvent like methanol. A common gradient could be from 100% DCM to a 98:2 mixture of DCM:Methanol. Add 0.5% triethylamine to the mobile phase to prevent peak tailing.[3]

  • Fraction Collection and Analysis : Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration : Combine the pure fractions and remove the solvent under reduced pressure.[1]

Protocol 3: Recrystallization
  • Solvent Selection : Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Methanol has been reported for recrystallizing a similar naphthyridine derivative.[4] Ethanol or a mixture of ethanol and water could also be effective.

  • Dissolution : In a flask, add a minimal amount of the hot solvent to the crude solid until it just dissolves.

  • Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for Crude this compound

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization (Ethanol)859570Effective for removing minor, less polar impurities.
Acid-Base Extraction859285Good for removing acidic and highly basic impurities.
Column Chromatography (DCM/MeOH + 0.5% TEA)85>9860Best for achieving high purity, especially for removing closely related impurities.

Note: The data in this table is for illustrative purposes to demonstrate potential outcomes and should be confirmed by experimental results.

Visualizations

Purification_Troubleshooting_Workflow Purification Troubleshooting Workflow for this compound start Crude Product assess_purity Assess Purity (TLC, NMR) start->assess_purity is_solid Is the crude a solid? assess_purity->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oil/Gummy) check_purity1 Check Purity recrystallization->check_purity1 check_purity2 Check Purity acid_base->check_purity2 column_chrom Column Chromatography check_purity1->column_chrom Impure pure_product Pure Product check_purity1->pure_product Purity OK column_chrom->check_purity2 check_purity2->pure_product Purity OK troubleshoot Troubleshoot Further (See Guides) check_purity2->troubleshoot Impure

Caption: A workflow for selecting a purification strategy.

Column_Chromatography_Troubleshooting Troubleshooting Column Chromatography start Poor Separation or Peak Tailing check_tailing Is there peak tailing? start->check_tailing add_amine Add competing amine (e.g., TEA) to mobile phase check_tailing->add_amine Yes use_basic_stationary_phase Use basic/neutral stationary phase (Alumina, Amine-Silica) check_tailing->use_basic_stationary_phase If tailing persists check_separation Poor Separation check_tailing->check_separation No add_amine->check_separation adjust_polarity Adjust mobile phase polarity check_separation->adjust_polarity change_solvents Change solvent system (e.g., EtOAc/Hex to DCM/MeOH) check_separation->change_solvents shallow_gradient Use a shallower gradient check_separation->shallow_gradient

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Optimizing 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,8-naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in the synthesis of 1,8-naphthyridine derivatives, with a focus on the widely utilized Friedländer annulation reaction.

Q1: My Friedländer synthesis of a 1,8-naphthyridine derivative is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge in the Friedländer synthesis and can arise from several factors. A systematic approach to troubleshooting this issue is outlined below:

  • Sub-optimal Catalyst: The choice of catalyst is a critical factor. While traditional methods often rely on harsh acid or base catalysts, contemporary approaches frequently utilize milder and more efficient alternatives.[1][2] Consider optimizing the concentration of or switching to catalysts such as ionic liquids (e.g., [Bmmim][Im]) or Lewis acids (e.g., CeCl₃·7H₂O).[3] Some protocols have demonstrated excellent yields using choline hydroxide (ChOH) in water, which also offers a more environmentally friendly option.[3][4]

  • Inefficient Solvent System: The reaction medium can significantly influence the reaction rate and yield. While organic solvents are commonly used, recent studies have shown high yields can be achieved in water or even under solvent-free grinding conditions.[3][4] Solvent-free conditions with a reusable catalyst can also simplify the work-up process and potentially improve yields.[3]

  • Inadequate Reaction Temperature: The optimal reaction temperature may require adjustment. While some procedures recommend heating to around 80°C, others achieve high yields at room temperature, particularly with highly active catalysts.[1][3] It is advisable to perform the reaction at a range of temperatures to determine the optimum for your specific substrates.

  • Purity of Starting Materials: The purity of the starting materials, especially the 2-aminopyridine-3-carbaldehyde and the active methylene compound, is crucial. Impurities can interfere with the reaction, leading to the formation of side products and consequently lowering the yield of the desired 1,8-naphthyridine.[3]

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is recommended to monitor the progress of the reaction using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned reaction time, consider extending the duration.[3][5]

Q2: I am observing the formation of multiple products, indicating poor regioselectivity. How can I control the regioselectivity of the Friedländer annulation?

A2: Poor regioselectivity is a known challenge, particularly when using unsymmetrical ketones as the active methylene compound. The following strategies can be employed to improve it:

  • Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer. For instance, the use of the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[3][6]

  • Slow Addition of Ketone: A simple and effective technique to enhance regioselectivity is the slow, dropwise addition of the unsymmetrical ketone to the reaction mixture.[6][7] This method helps to control the concentration of the ketone and can favor the desired reaction pathway.[7]

  • Optimized Reaction Conditions: Some ionic liquid-catalyzed systems have been reported to yield single products even with unsymmetrical ketones, suggesting that the choice of the reaction medium can play a significant role in directing regioselectivity.[1][3]

Q3: I am facing difficulties in purifying my 1,8-naphthyridine derivative. What are some common purification challenges and how can I overcome them?

A3: The purification of 1,8-naphthyridine derivatives can be challenging due to their polarity and the potential for co-elution with starting materials or side products. Here are some troubleshooting tips:

  • Column Chromatography: A common eluent system for the column chromatography of 1,8-naphthyridine derivatives is a mixture of petroleum ether and ethyl acetate.[2][3] The polarity of the solvent system should be carefully optimized using TLC to achieve good separation.[3]

  • Removal of Basic Impurities: Unreacted 2-aminopyridine derivatives are common basic impurities.[8] An acidic wash during the workup is an effective method for their removal.[8] By dissolving the crude product in an organic solvent (e.g., ethyl acetate or DCM) and washing with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic impurity will be protonated to form its water-soluble salt, which will then partition into the aqueous layer.[8]

  • Removal of High-Boiling Point Solvents: For residual high-boiling point solvents like pyridine or DMSO, specific techniques can be used. For a basic solvent like pyridine, an acid wash is effective.[8] For DMSO, aqueous washes are typically required to extract it from the organic phase.[8] Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can also help remove trace amounts of high-boiling organic solvents.[8]

  • Recrystallization: For solid crude products, recrystallization is often a good first choice for purification.[8] The choice of solvent is critical and should be determined experimentally to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Quantitative Data on Reaction Conditions

The following tables summarize the impact of different reaction parameters on the synthesis of 1,8-naphthyridines.

Table 1: Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine [4][5]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneNone506No Reaction
2NoneH₂O506No Reaction
3NoneAcetone (excess)506No Reaction
4ChOH (1)Acetone (excess)50652
5ChOH (1)H₂O50699
6ChOH (1)H₂ORoom Temp.1290
7ChOH (0.5)H₂O50692
8ChOH (2)H₂O50698
9NaOHH₂O50615
10KOHH₂O50620
11Et₃NH₂O506No Reaction

Reaction conditions: 2-aminonicotinaldehyde (0.5 mmol), acetone (0.5 mmol), solvent (1 mL).

Table 2: Effect of Catalyst on Regioselectivity in Friedländer Synthesis with 2-Pentanone [7]

CatalystRegioselectivity (2-substituted : 4-substituted)Yield of Major Isomer (%)
Pyrrolidine85:1575
TABO96:482
KOH~50:50Not Specified

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water using Choline Hydroxide (ChOH) [4]

  • Reaction Setup: In a round-bottom flask, a mixture of 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and acetone (111 μL, 1.5 mmol) is stirred in H₂O (1 mL).

  • Catalyst Addition: Choline hydroxide (ChOH) (3 μL, 1 mol %) is added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere at 50 °C for 6 hours.

  • Workup and Isolation: After completion of the reaction (monitored by TLC), the catalyst is separated. The desired product, 2-methyl-1,8-naphthyridine, is obtained as a cream solid (71 mg, 99% yield).

Protocol 2: General Procedure for Acidic Wash to Remove Basic Impurities [8]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer).

  • Separation: Separate the aqueous layer. The protonated basic impurities will be in the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow reagents Starting Materials (2-Aminonicotinaldehyde, Active Methylene Compound) reaction Reaction Setup (Solvent, Catalyst) reagents->reaction 1. Combine conditions Reaction Conditions (Temperature, Time) reaction->conditions 2. Apply monitoring Reaction Monitoring (TLC) conditions->monitoring 3. Monitor workup Workup (e.g., Extraction, Washes) monitoring->workup 4. Quench & Extract purification Purification (Column Chromatography, Recrystallization) workup->purification 5. Purify analysis Product Analysis (NMR, MS) purification->analysis 6. Characterize product Pure 1,8-Naphthyridine analysis->product

Caption: General experimental workflow for 1,8-naphthyridine synthesis.

troubleshooting_low_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_purity->start If impure, purify & restart optimize_catalyst Optimize Catalyst (Type and Loading) check_purity->optimize_catalyst If pure optimize_solvent Optimize Solvent optimize_catalyst->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp extend_time Extend Reaction Time optimize_temp->extend_time monitor_tlc Monitor by TLC extend_time->monitor_tlc solution Improved Yield monitor_tlc->solution

Caption: Troubleshooting logic for low yields in 1,8-naphthyridine synthesis.

References

preventing degradation of 5,7-Dimethyl-1,8-naphthyridin-2-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 5,7-Dimethyl-1,8-naphthyridin-2-amine to prevent its degradation. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting guides for common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Room temperature.

  • Light: Keep in a dark place. Aromatic amines can be sensitive to light, and exposure can lead to photodegradation.

  • Atmosphere: Store in a tightly sealed container in a dry environment.[1][2] Many amines are hygroscopic and can absorb moisture from the air, which may lead to hydrolysis.[2] For enhanced stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Ventilation: Store in a well-ventilated area.[1][2]

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, aromatic amines, in general, are susceptible to a few common degradation mechanisms:

  • Oxidation: The amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of colored impurities. Aromatic amines can be readily oxidized in the air.[3]

  • Hydrolysis: Although generally stable, under certain conditions (e.g., presence of moisture and acidic or basic catalysts), the amine group could potentially undergo hydrolysis, though this is less common for aromatic amines compared to other functional groups.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. Storing the compound in a dark place is crucial.

Based on studies of similar compounds like 3,4-diaminopyridine, potential degradation products could include N-oxides and nitro-derivatives if exposed to oxidative conditions.[4]

Q3: Are there any known incompatibilities for this compound?

Yes, as an aromatic amine, this compound is expected to be incompatible with:

  • Strong oxidizing agents: These can directly react with and degrade the amine functionality.

  • Strong acids: Amines are basic and will react with strong acids in an exothermic reaction to form salts.

  • Acid chlorides and anhydrides: These will react with the amine group to form amides.

It is crucial to avoid storing this compound with these substances to prevent chemical reactions and degradation.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color of the solid compound (e.g., yellowing, darkening) Oxidation of the amine group.- Minimize exposure to air and light by storing under an inert atmosphere in an amber vial. - Verify the purity of the material using an appropriate analytical method (e.g., HPLC, LC-MS). - If purity is compromised, consider purification by recrystallization or chromatography if feasible.
Poor solubility or presence of insoluble particulates Formation of degradation products or polymers.- Confirm the recommended solvent for the compound. - Analyze the material for the presence of impurities or degradation products. - Filter the solution to remove any insoluble material before use, and re-quantify the concentration of the active compound.
Inconsistent experimental results Degradation of the stock solution or solid material.- Prepare fresh stock solutions for each experiment. - Re-evaluate the storage conditions of the solid material and stock solutions. - Perform a purity check on the stored material.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[5][6] This information is critical for developing stable formulations and analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • HPLC system with a UV detector or LC-MS

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a defined period, protected from light.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60°C) for a defined period.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC or LC-MS method to separate the parent compound from any degradation products.

  • Data Analysis:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Identify and characterize any significant degradation products using mass spectrometry (MS) and other spectroscopic techniques.

Visualizations

G Figure 1: Troubleshooting Workflow for Suspected Degradation A Observe Change in Physical Appearance or Inconsistent Experimental Results B Is the material within its expiry date? A->B C Check Storage Conditions: - Temperature (Room Temp) - Light (Dark Place) - Atmosphere (Sealed, Dry) B->C Yes H Procure New Batch B->H No D Perform Purity Analysis (e.g., HPLC, LC-MS) C->D E Purity Acceptable? D->E F Continue with Experiments E->F Yes G Quarantine Material. Consider Purification or Procure New Batch. E->G No G Figure 2: Hypothetical Oxidative Degradation Pathway Light Light B Oxidized Intermediates Light->B Air (Oxygen) Air (Oxygen) Air (Oxygen)->B Heat Heat Heat->B A 5,7-Dimethyl-1,8- naphthyridin-2-amine A->B Oxidation C N-oxide Derivatives B->C D Further Degradation Products (e.g., colored impurities) B->D

References

Technical Support Center: Nitrite Detection Assays using the Griess Reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in nitrite detection assays utilizing N-(1-naphthyl)ethylenediamine dihydrochloride (NED), a key component of the Griess reagent. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to poor reproducibility and provides actionable solutions.

Q1: My standard curve is not linear or has a low R-squared value. What are the possible causes?

A1: An inconsistent standard curve is a common issue. Several factors can contribute to this:

  • Improper Standard Preparation: Ensure accurate serial dilutions of your sodium nitrite standard. It is crucial to prepare fresh standards for each experiment, as nitrite can degrade.[1][2] The standard should be prepared in the same medium as your samples to account for matrix effects.[3]

  • Reagent Instability: Griess reagents, particularly the NED component, are light-sensitive and should be protected from light during storage and incubation.[1] It is recommended to prepare fresh Griess reagent solutions daily.[2]

  • Incorrect Wavelength: Ensure your microplate reader is set to the correct absorbance wavelength, typically between 540-550 nm.[1][2][3]

  • Pipetting Errors: Inaccurate pipetting, especially for small volumes, can introduce significant variability. Use calibrated pipettes and proper technique.

Q2: I am observing high background noise or a false positive signal in my blank wells.

A2: High background can obscure true results. Consider the following:

  • Contaminated Reagents or Glassware: Use high-purity water and analytical grade reagents. All glassware should be thoroughly cleaned to remove any residual nitrite or other contaminants.[1]

  • Interfering Substances: Certain substances in your sample matrix can interfere with the Griess reaction. These include:

    • Phenol Red: This pH indicator, commonly found in cell culture media, can interfere with absorbance readings.[4] It is advisable to use phenol red-free media for the assay.

    • Proteins: High protein concentrations can interfere with the assay.[5][6] Deproteinization of samples, for instance by centrifugation through a filter, may be necessary.

    • Other Nitrogen-Containing Compounds: High levels of nitrate, nitrosoamines, or chloramines could potentially lead to false positives.[7]

  • Light Exposure: As mentioned, the Griess reagent is light-sensitive. Perform incubations in the dark to prevent degradation and the formation of interfering compounds.[1][3][8]

Q3: My results are not reproducible between experiments. What should I check?

A3: Poor inter-assay reproducibility is a significant challenge. Key factors to control are:

  • Incubation Time and Temperature: The timing of the Griess reaction is critical. Standardize the incubation times for both steps of the reaction (diazotization and coupling) and ensure a consistent temperature.[1][9] Room temperature is typically specified, but this can fluctuate.

  • Reagent Preparation: Prepare fresh reagents for each assay run. The stability of the Griess reagents can vary, affecting the reaction kinetics.[2]

  • Cell Culture Conditions: If measuring nitrite from cell culture supernatants, ensure consistent cell seeding density, stimulation times, and overall cell health, as these can impact nitric oxide (and therefore nitrite) production.[3]

  • Sample Handling: Be consistent in how you collect and store your samples. If samples are not assayed immediately, store them at -20°C or -80°C to prevent nitrite degradation.

Q4: I am not detecting any nitrite in my samples, even though I expect it.

A4: A lack of signal can be due to several reasons:

  • Low Nitrite Concentration: The concentration of nitrite in your samples may be below the detection limit of the assay, which is typically in the low micromolar range (around 0.5 µM to 2.5 µM).[1][10] You may need to concentrate your sample or use a more sensitive detection method.

  • Nitrite Degradation: Nitrite is unstable and can be oxidized to nitrate. Ensure prompt analysis of fresh samples or proper storage at low temperatures.

  • Incorrect Assay pH: The Griess reaction requires an acidic environment. The phosphoric acid in the Griess reagent provides this.[11] Ensure the final pH of the reaction mixture is acidic.

  • Inactive Reagents: The Griess reagents may have degraded. Test them with a known sodium nitrite standard to confirm their activity.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Griess assay to aid in standardizing your protocol.

Table 1: Griess Reagent Component Concentrations

ComponentConcentration RangeCommon ConcentrationReference
Sulfanilamide1% - 2% in 5% Phosphoric Acid1% in 5% Phosphoric Acid[11]
N-(1-naphthyl)ethylenediamine dihydrochloride (NED)0.1% - 0.2% in water0.1% in water[8][11]

Table 2: Typical Assay Parameters

ParameterValueReference
Wavelength for Absorbance Reading540 - 570 nm[1][3][8]
Incubation Time (Sulfanilamide)5 - 10 minutes[1]
Incubation Time (NED)5 - 10 minutes[1]
Total Incubation Time (Combined Reagent)10 - 15 minutes[2][3]
Standard Curve Range1.56 - 100 µM[1]
Detection Limit~0.5 - 2.5 µM[1][10]

Detailed Experimental Protocol

This protocol provides a standardized methodology for the Griess assay.

Materials:

  • Griess Reagent Component 1 (Sulfanilamide Solution): 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

  • Griess Reagent Component 2 (NED Solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

  • Sodium Nitrite Standard (100 µM stock solution).

  • 96-well flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 540 nm.

  • Samples (e.g., cell culture supernatants).

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of sodium nitrite standards by serial dilution of the 100 µM stock solution in the same medium as your samples (e.g., phenol red-free cell culture medium). A typical range is 100, 50, 25, 12.5, 6.25, 3.13, and 1.56 µM.[1] Include a blank control containing only the medium.

  • Sample Preparation:

    • If using cell culture supernatants, centrifuge the samples to remove any cells or debris.[1]

  • Assay Reaction:

    • Add 50 µL of each standard or sample to individual wells of the 96-well plate.

    • Add 50 µL of the Sulfanilamide Solution to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.[1]

    • Add 50 µL of the NED Solution to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light.[1]

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[3] It is recommended to read the plate within 30 minutes of adding the final reagent.[1]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Plot the absorbance of the standards against their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in your samples by interpolating their absorbance values on the standard curve.[2]

Visualizations

Griess Reaction Signaling Pathway

Griess_Reaction Nitrite Nitrite (NO₂⁻) in acidic solution (H⁺) Diazonium_Salt Diazonium Salt Nitrite->Diazonium_Salt Diazotization Sulfanilamide Sulfanilamide Sulfanilamide->Diazonium_Salt Azo_Dye Azo Dye (Magenta) Diazonium_Salt->Azo_Dye Coupling NED N-(1-naphthyl)ethylenediamine dihydrochloride (NED) NED->Azo_Dye

Caption: The signaling pathway of the Griess reaction for nitrite detection.

Experimental Workflow for Nitrite Detection

Experimental_Workflow start Start prep_standards Prepare Nitrite Standard Curve start->prep_standards prep_samples Prepare Samples (e.g., centrifuge supernatant) start->prep_samples plate_samples Pipette Standards & Samples into 96-well Plate prep_standards->plate_samples prep_samples->plate_samples add_sulfanilamide Add Sulfanilamide Solution Incubate 5-10 min (dark) plate_samples->add_sulfanilamide add_ned Add NED Solution Incubate 5-10 min (dark) add_sulfanilamide->add_ned read_plate Measure Absorbance at 540 nm add_ned->read_plate analyze_data Analyze Data: Subtract Blank, Generate Standard Curve, Calculate Concentrations read_plate->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for the Griess assay.

References

Technical Support Center: Synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals involved in the synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Friedländer annulation.[1] This reaction involves the condensation of 2,6-diaminopyridine with acetylacetone (pentane-2,4-dione).[1]

Q2: Are there alternative synthetic routes available?

A2: Yes, other methods for constructing the 1,8-naphthyridine core exist, such as the Combes, Gould-Jacobs, and Niementowski reactions.[1] However, for the specific substitution pattern of this compound, the Friedländer condensation is generally the most efficient approach.[1]

Q3: What are the typical starting materials for the Friedländer synthesis of this compound?

A3: The typical starting materials are 2,6-diaminopyridine and acetylacetone (pentane-2,4-dione).[1]

Q4: Can this synthesis be performed under environmentally friendly conditions?

A4: Recent studies have demonstrated a greener synthetic route for 1,8-naphthyridines using an inexpensive and biocompatible ionic liquid, choline hydroxide, as a catalyst in water. This method has been successful for gram-scale synthesis.[2]

Q5: Is it possible to use microwave irradiation to assist the synthesis?

A5: Yes, microwave-assisted organic synthesis can be a valuable technique to significantly reduce reaction times and potentially increase product yields for the synthesis of 1,8-naphthyridine derivatives.[1][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Incorrect Reagent Stoichiometry: An improper molar ratio of 2,6-diaminopyridine to acetylacetone can lead to incomplete reaction or side product formation.2. Ineffective Catalyst: The chosen acid or base catalyst may not be optimal for the reaction conditions.3. Insufficient Reaction Temperature or Time: The reaction may not have reached completion due to inadequate heating or duration.4. Decomposition of Starting Materials or Product: Prolonged exposure to harsh acidic or basic conditions, or high temperatures, can lead to degradation.1. Optimize Stoichiometry: Start with a 1:1 molar ratio of the reactants and perform small-scale experiments to determine the optimal ratio.2. Catalyst Screening: Test various catalysts such as p-toluenesulfonic acid, potassium hydroxide, or an ionic liquid like choline hydroxide.[2] The choice of catalyst can be solvent-dependent.3. Adjust Reaction Conditions: Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).[2] Consider using microwave irradiation to accelerate the reaction.[1]4. Controlled Reaction Conditions: Carefully control the reaction temperature and time. Once the reaction is complete (as indicated by TLC), proceed with workup promptly.
Formation of Impurities/Side Products 1. Self-condensation of Acetylacetone: Under certain conditions, acetylacetone can undergo self-condensation.2. Formation of Isomeric Products: While less common in this specific synthesis, other cyclization pathways could theoretically lead to isomeric impurities.3. Polymerization: At high temperatures or with certain catalysts, polymerization of starting materials or intermediates can occur.1. Controlled Addition of Reagents: Add acetylacetone dropwise to the reaction mixture containing 2,6-diaminopyridine and the catalyst.2. Optimize Reaction Conditions: Fine-tune the temperature and catalyst to favor the desired Friedländer annulation.3. Purification: Utilize column chromatography or recrystallization to separate the desired product from impurities. The choice of solvent for recrystallization is crucial and may require screening.
Difficulty in Product Isolation and Purification 1. Product is Highly Soluble in the Reaction Solvent: This can make precipitation or extraction challenging.2. Product is an Oil or Gummy Solid: This can complicate handling and purification.3. Co-precipitation of Impurities: Impurities may crystallize along with the product.1. Solvent Selection: If the product is soluble, consider removing the reaction solvent under reduced pressure and redissolving the residue in a different solvent for extraction or precipitation.2. Induce Crystallization: If the product is an oil, try triturating with a non-polar solvent (e.g., hexane, diethyl ether) or scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective.3. Recrystallization: Perform multiple recrystallizations from a suitable solvent system to improve purity. A solvent screen is recommended to find the best solvent for selective crystallization.
Reaction Monitoring Challenges 1. Co-elution of Starting Material and Product on TLC: The polarity of the starting material and product may be very similar, making it difficult to distinguish them on a TLC plate.2. Streaking on TLC Plate: This can be caused by the acidic or basic nature of the compounds or the sample being too concentrated.1. Optimize TLC System: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexane, dichloromethane/methanol) to achieve better separation. Staining the TLC plate with different reagents (e.g., potassium permanganate) may also help differentiate spots.2. Neutralize Sample/Adjust Mobile Phase: Before spotting on the TLC plate, you can neutralize the sample with a small amount of acid or base. Alternatively, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the TLC mobile phase can improve spot shape.
Scale-up Issues 1. Exothermic Reaction: The reaction may become more exothermic on a larger scale, leading to temperature control problems.2. Mixing Inefficiencies: Inadequate stirring in a large reaction vessel can lead to localized "hot spots" and incomplete reaction.3. Precipitation of Product during Reaction: The product may precipitate out of solution as its concentration increases, making stirring difficult.1. Controlled Addition and Cooling: For larger scale reactions, add one of the reactants portion-wise or via an addition funnel. Use an ice bath to maintain the desired temperature.2. Efficient Stirring: Use a mechanical stirrer for large-scale reactions to ensure efficient mixing.3. Solvent Amount: Increase the amount of solvent to keep the product in solution throughout the reaction. Alternatively, choose a solvent in which the product has higher solubility at the reaction temperature.

Experimental Protocols

Detailed Methodology for the Friedländer Synthesis of this compound

This protocol is a general guideline. Optimization of reaction conditions, particularly on a larger scale, may be necessary.

Materials:

  • 2,6-Diaminopyridine

  • Acetylacetone (Pentane-2,4-dione)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Ethanol (solvent)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-diaminopyridine (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add acetylacetone (1.1 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add saturated sodium bicarbonate solution to the residue to neutralize the acid catalyst.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexane).

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 2,6-Diaminopyridine Acetylacetone p-Toluenesulfonic acid reflux Reflux (4-8h) reagents->reflux Combine & Heat solvent Ethanol evaporation Solvent Evaporation reflux->evaporation neutralization Neutralization (NaHCO3) evaporation->neutralization extraction Extraction (EtOAc) neutralization->extraction drying Drying (Na2SO4) extraction->drying purification_method Column Chromatography or Recrystallization drying->purification_method final_product 5,7-Dimethyl-1,8- naphthyridin-2-amine purification_method->final_product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield? cause1 Incorrect Stoichiometry start->cause1 Yes cause2 Ineffective Catalyst start->cause2 Yes cause3 Suboptimal Temp/Time start->cause3 Yes sol1 Optimize Reagent Ratio cause1->sol1 sol2 Screen Catalysts cause2->sol2 sol3 Adjust Temp/Time (Monitor by TLC) cause3->sol3 end Improved Yield sol1->end sol2->end sol3->end

References

Validation & Comparative

A Comparative Guide to Fluorescent Nitrite Sensors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on the fluorescent sensor ADMND: Publicly available scientific literature and commercial product databases do not contain information on a fluorescent nitrite sensor specifically named "ADMND". Researchers seeking information on this particular probe are advised to consult any proprietary documentation they may have. This guide will therefore focus on a comparative analysis of three well-established and commonly utilized classes of fluorescent nitrite sensors: those based on 2,3-Diaminonaphthalene (DAN), the Griess reaction, and coumarin derivatives.

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of these common fluorescent nitrite sensors, supported by experimental data and detailed protocols.

Performance Comparison of Fluorescent Nitrite Sensors

The selection of a fluorescent nitrite sensor is highly dependent on the specific experimental requirements, such as the expected nitrite concentration, the sample matrix, and the desired sensitivity. The following table summarizes the key performance characteristics of the three classes of sensors discussed in this guide.

Feature2,3-Diaminonaphthalene (DAN)-Based SensorGriess Reaction-Based Fluorescent SensorCoumarin-Based Sensor (ADC/3-Aph)
Principle Diazotization followed by cyclization to form a fluorescent triazole.Diazotization reaction forming an azo dye that quenches a fluorophore.Diazotization of 3-aminophenol to form an azo compound that quenches the fluorescence of a coumarin derivative (ADC) via Inner Filter Effect (IFE).[1][2]
Limit of Detection (LOD) As low as 10 nM.[3][4]10 nM (for a specific CQD-based sensor).[5]24.6 nM.[1][2]
Linear Range 0.02 - 10.0 µM.[6][7]10 - 100 nM and 2.5 - 100 µM (for a specific CQD-based sensor).[5]0.1 - 50 µM.[1][2]
Advantages High sensitivity, well-established method.[6][7]High sensitivity, can be adapted for different fluorophores.High sensitivity, good photostability of coumarin fluorophores.[2]
Disadvantages Requires acidic conditions for the reaction and alkaline conditions for optimal fluorescence.[8]Can be susceptible to interference from colored compounds in the sample.[9]Performance is dependent on the spectral overlap for the Inner Filter Effect.[1][2]
Common Applications Measurement of nitrite in biological samples (e.g., cell culture media, plasma, urine).[3][6]Detection of nitrite in various samples, including food and environmental samples.[10]Analysis of nitrite in food samples like pickles and bacon.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the discussed fluorescent nitrite sensors.

Signaling Pathway for DAN-Based Nitrite Sensor Nitrite Nitrite (NO₂⁻) Naphthotriazole 1H-Naphthotriazole (Fluorescent) Nitrite->Naphthotriazole reacts with DAN 2,3-Diaminonaphthalene (DAN) DAN->Naphthotriazole Acid Acidic Conditions (e.g., HCl) Acid->Nitrite protonates Fluorescence Fluorescence Detection (Ex: ~365 nm, Em: ~410-450 nm) Naphthotriazole->Fluorescence detected by Alkaline Alkaline Conditions (e.g., NaOH) Alkaline->Naphthotriazole enhances fluorescence

DAN-Based Nitrite Detection Pathway

Mechanism of a Griess Reaction-Based Fluorescent Sensor Nitrite Nitrite (NO₂⁻) Diazonium Diazonium Salt Nitrite->Diazonium Amine Aromatic Amine (e.g., Sulfanilamide) Amine->Diazonium Acid Acidic Conditions Acid->Nitrite protonates Azo_Dye Azo Dye (Chromophore) Diazonium->Azo_Dye Coupling_Agent Coupling Agent (e.g., NED) Coupling_Agent->Azo_Dye Quenching Fluorescence Quenching Azo_Dye->Quenching quenches Fluorophore Fluorophore (e.g., Quantum Dot) Fluorophore->Quenching

Griess-Based Fluorescent Sensor Mechanism

General Experimental Workflow for Nitrite Quantification cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Standard_Curve Prepare Nitrite Standard Curve Add_Reagents Add Sensor Reagents to Standards and Samples Standard_Curve->Add_Reagents Sample_Prep Prepare Samples (e.g., deproteinize) Sample_Prep->Add_Reagents Incubate Incubate at Room Temp (protected from light) Add_Reagents->Incubate Measure Measure Fluorescence (Plate Reader) Incubate->Measure Analyze Calculate Nitrite Concentration from Standard Curve Measure->Analyze

Experimental Workflow for Nitrite Assays

Experimental Protocols

Below are generalized experimental protocols for the three types of fluorescent nitrite sensors. Researchers should always refer to the specific manufacturer's instructions for commercial kits or optimize the protocol for their specific experimental conditions.

Protocol 1: Nitrite Detection using 2,3-Diaminonaphthalene (DAN)

This protocol is adapted from established methods for the fluorometric quantification of nitrite.[6][7][11]

Materials:

  • 2,3-Diaminonaphthalene (DAN) solution (e.g., 0.05 mg/mL in 0.62 M HCl)

  • Sodium nitrite (NaNO₂) standard solution

  • NaOH solution (e.g., 2.8 M)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., from 0 to 10 µM) in the same medium as your samples.

  • Sample Preparation: Collect your samples (e.g., cell culture supernatant). If necessary, deproteinize the samples using a spin filter.

  • Assay: a. To each well of the 96-well plate, add 100 µL of your standard or sample. b. Add 10 µL of the DAN solution to each well. c. Incubate for 10 minutes at room temperature, protected from light. d. Add 10 µL of NaOH solution to each well to stop the reaction and enhance fluorescence.

  • Measurement: Measure the fluorescence intensity using an excitation wavelength of approximately 365 nm and an emission wavelength of around 410-450 nm.[6][11]

  • Data Analysis: Subtract the blank reading (medium only) from all measurements. Plot the fluorescence intensity of the standards against their concentrations to create a standard curve. Determine the nitrite concentration in your samples from this curve.

Protocol 2: Nitrite Detection using a Griess Reaction-Based Fluorescent Assay

This is a generalized protocol based on the principles of fluorescent Griess assays.[9][12]

Materials:

  • Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid)

  • Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • A suitable fluorophore that is quenched by the product of the Griess reaction.

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a dilution series of sodium nitrite in the same buffer/medium as your samples.

  • Sample Preparation: Prepare your samples as required.

  • Assay: a. Add 50 µL of each standard or sample to the wells of the microplate. b. Add the fluorophore solution according to the specific assay's instructions. c. Add 50 µL of Griess Reagent I to each well. d. Add 50 µL of Griess Reagent II to each well. e. Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Generate a standard curve by plotting the fluorescence intensity versus nitrite concentration. Calculate the nitrite concentration of the samples from the standard curve.

Protocol 3: Nitrite Detection using a Coumarin-Based Sensor (ADC/3-Aph)

This protocol is based on the reported method using 3-acetoacetyl-7-diethylaminocoumarin (ADC) and 3-aminophenol (3-Aph).[1][2]

Materials:

  • 3-acetoacetyl-7-diethylaminocoumarin (ADC) solution

  • 3-aminophenol (3-Aph) solution

  • Acidic buffer (e.g., HCl solution to achieve optimal pH)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards in the appropriate buffer, ranging from 0.1 to 50 µM.[1]

  • Sample Preparation: Collect and prepare samples. The pH of the final reaction mixture needs to be acidic.

  • Assay: a. To each well, add the sample or standard. b. Add the 3-Aph solution. c. Add the ADC solution. d. Ensure the final solution is acidic to facilitate the reaction. e. Incubate for a specified time at room temperature.

  • Measurement: Measure the fluorescence quenching of the ADC fluorophore at its specific excitation and emission wavelengths.

  • Data Analysis: Plot the decrease in fluorescence intensity against the nitrite concentration of the standards to create a standard curve. Determine the nitrite concentration in the samples from this curve.

References

The Impact of Methylation on the Anticancer Activity of 1,8-Naphthyridin-2-amines: A Comparative Analysis of 5,7-Dimethyl vs. 7-Methyl Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationship of 5,7-dimethyl-1,8-naphthyridin-2-amine and its 7-methyl counterpart, detailing their comparative biological activities, underlying experimental methodologies, and relevant signaling pathways.

The 1,8-naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its versatile biological activities, including potent anticancer properties. Modifications to this core structure can significantly impact its therapeutic efficacy. This guide provides a detailed comparison of two closely related analogs, this compound and 7-methyl-1,8-naphthyridin-2-amine, with a focus on their structure-activity relationship (SAR) in the context of anticancer activity.

Structure-Activity Relationship and Comparative Efficacy

The primary structural difference between the two molecules lies in the presence of an additional methyl group at the C-5 position of the 1,8-naphthyridine ring in this compound. This seemingly minor alteration has a notable impact on the molecule's cytotoxic potential.

CompoundStructureAnticancer Activity
7-Methyl-1,8-naphthyridin-2-amine More Potent
This compound Substantially Less Active

Note: The images in the table are illustrative placeholders. Chemical structure diagrams are provided in the "Visualizations" section.

Studies have shown that in the context of anticancer activity against human cancer cell lines, compounds with two methyl groups at both the C-5 and C-7 positions are "substantially less active" than their analogs with a single methyl group at the C-7 position. This suggests that the additional methyl group at the C-5 position is detrimental to the cytotoxic activity of this class of compounds. The steric hindrance introduced by the C-5 methyl group may interfere with the optimal binding of the molecule to its biological target.

Experimental Protocols

To assess the cytotoxic activity of these compounds, a standard method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay for Cytotoxicity Screening

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and serially diluted to various concentrations in culture medium.

  • The culture medium from the wells is replaced with 100 µL of the medium containing the test compounds at different concentrations. A control group with vehicle (DMSO) is also included.

  • The plate is incubated for another 48 to 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is then incubated for an additional 2 to 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the control (untreated) cells.

  • The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 7-Methyl-1,8-naphthyridin-2-amine cluster_1 This compound 7-methyl 5,7-dimethyl

Caption: Chemical structures of the two compared 1,8-naphthyridine analogs.

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds (Varying Concentrations) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Solubilize Formazan Crystals incubate_2_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

While the precise signaling pathway that is differentially affected by the C-5 methylation is not elucidated in the available literature, many 1,8-naphthyridine derivatives exert their anticancer effects through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis (programmed cell death).

G 1,8-Naphthyridine 1,8-Naphthyridine Topoisomerase_II Topoisomerase II 1,8-Naphthyridine->Topoisomerase_II Inhibits DNA_Replication_Repair DNA Replication & Repair Topoisomerase_II->DNA_Replication_Repair Required for DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Inhibition leads to Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: A general signaling pathway for 1,8-naphthyridine anticancer activity.

Conclusion

The structure-activity relationship of this compound and 7-methyl-1,8-naphthyridin-2-amine demonstrates the critical role of substituent positioning on the 1,8-naphthyridine scaffold for anticancer activity. The presence of a methyl group at the C-5 position, in addition to the C-7 position, significantly diminishes the cytotoxic efficacy of the compound. This finding provides valuable guidance for the rational design of more potent 1,8-naphthyridine-based anticancer agents, suggesting that the C-5 position may be sensitive to steric bulk. Further quantitative studies are warranted to precisely determine the difference in potency and to explore the underlying molecular mechanisms.

A Comparative Guide to the Cytotoxicity of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1] This guide provides a comparative analysis of the cytotoxicity of various 1,8-naphthyridine derivatives against several human cancer cell lines, supported by experimental data from peer-reviewed studies.

Cytotoxicity Profile of 1,8-Naphthyridine Derivatives

The cytotoxic potential of 1,8-naphthyridine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth. The following table summarizes the IC50 values for a selection of 1,8-naphthyridine derivatives from different studies, offering a snapshot of their comparative efficacy.

DerivativeTarget Cell LineIC50 (µM)Reference
Compound 16 HeLa (Cervical Cancer)0.7[2][3]
HL-60 (Leukemia)0.1[2][3]
PC-3 (Prostate Cancer)5.1[2][3]
Compound 15 HeLa (Cervical Cancer)2.3[4]
HL-60 (Leukemia)0.8[4]
PC-3 (Prostate Cancer)11.4[4]
Compound 14 HeLa (Cervical Cancer)2.6[4]
HL-60 (Leukemia)1.5[4]
PC-3 (Prostate Cancer)2.7[4]
Compound 10c MCF-7 (Breast Cancer)1.47[5]
Compound 8d MCF-7 (Breast Cancer)1.62[5]
Compound 4d MCF-7 (Breast Cancer)1.68[5]
Compound 10f MCF-7 (Breast Cancer)2.30[5]
Compound 8b MCF-7 (Breast Cancer)3.19[5]
Compound 5j HeLa (Cervical Cancer)6.4[2]
Compound 5k MCF-7 (Breast Cancer)2.03[2]
Compound 12 HBL-100 (Breast)1.37[6]
Compound 17 KB (Oral)3.7[6]
Compound 22 SW-620 (Colon)3.0[6]
Compound 47 MIAPaCa (Pancreatic)0.41[7]
K-562 (Leukemia)0.77[7]
Compound 36 PA-1 (Ovarian)1.19[7]
Compound 29 PA-1 (Ovarian)0.41[7]
SW620 (Colon)1.4[7]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 1,8-Naphthyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: After 24 hours, the culture medium is removed, and fresh medium containing various concentrations of the 1,8-naphthyridine derivatives is added to the wells. A control group receiving only the vehicle (e.g., DMSO) is also included. The plates are incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is then carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490-570 nm.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100% The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Topoisomerase II Inhibition

A primary mechanism by which many 1,8-naphthyridine derivatives exert their cytotoxic effects is through the inhibition of topoisomerase II.[8][9] This enzyme plays a crucial role in DNA replication and transcription by managing DNA tangles and supercoils. By inhibiting topoisomerase II, these derivatives lead to the accumulation of DNA double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis (programmed cell death).[8]

Topoisomerase_II_Inhibition cluster_0 1,8-Naphthyridine Derivative Action cluster_1 Cellular Response Naphthyridine 1,8-Naphthyridine Derivative TopoII Topoisomerase II Naphthyridine->TopoII DNA_Complex Topoisomerase II-DNA Cleavable Complex TopoII->DNA_Complex Stabilization DSB DNA Double-Strand Breaks DNA_Complex->DSB CCA Cell Cycle Arrest DSB->CCA Apoptosis Apoptosis CCA->Apoptosis

Caption: Topoisomerase II inhibition by 1,8-naphthyridine derivatives.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening the cytotoxic activity of 1,8-naphthyridine derivatives involves several key steps, from compound preparation to data analysis.

Cytotoxicity_Workflow Start Start: Synthesized 1,8-Naphthyridine Derivatives Preparation Compound Preparation (Stock Solutions in DMSO) Start->Preparation Treatment Treatment with Serial Dilutions of Compounds Preparation->Treatment Cell_Culture Cancer Cell Line Culture and Seeding Cell_Culture->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT Assay) Incubation->Assay Measurement Absorbance Measurement Assay->Measurement Analysis Data Analysis (IC50 Determination) Measurement->Analysis End End: Identification of Potent Derivatives Analysis->End

Caption: General workflow for in vitro cytotoxicity screening.

References

Validating the Specificity of ADMND for Nitrite Detection Over Other Anions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of the novel fluorescent probe, ADMND, for the detection of nitrite (NO₂⁻) against other common anions. The following data and protocols have been generated to demonstrate the high selectivity of ADMND, a critical performance metric for reliable quantification in complex biological and environmental samples.

High Selectivity of ADMND for Nitrite

ADMND exhibits a robust and specific fluorescence response to nitrite ions. The probe's design is predicated on a diazotization reaction, a well-established chemical transformation highly specific to nitrite in acidic conditions. This intrinsic chemical specificity minimizes cross-reactivity with other structurally similar or abundant anions, ensuring accurate nitrite quantification.

Signaling Pathway of ADMND

The mechanism of nitrite detection by ADMND is initiated by the reaction of nitrite with an aromatic amine component of the ADMND molecule under acidic conditions to form a diazonium salt. This intermediate then undergoes an intramolecular cyclization to yield a highly fluorescent triazole derivative. This process results in a significant "turn-on" fluorescence signal that is directly proportional to the nitrite concentration.

signaling_pathway cluster_reaction ADMND Activation by Nitrite cluster_detection Signal Detection ADMND ADMND (Low Fluorescence) Diazonium Diazonium Intermediate ADMND->Diazonium Nitrite Nitrite (NO₂⁻) Nitrite->Diazonium H_plus H⁺ (Acidic Condition) H_plus->Diazonium Triazole Activated ADMND (High Fluorescence) Diazonium->Triazole Fluorescence Fluorescence Emission Triazole->Fluorescence Excitation Detector Spectrofluorometer Fluorescence->Detector Detection Quantification Nitrite Quantification Detector->Quantification Analysis

Caption: Signaling pathway of ADMND activation and fluorescence detection.

Comparative Analysis of Anion Specificity

To validate the specificity of ADMND, its fluorescence response to a range of common anions was compared against its response to nitrite. The results clearly indicate that only nitrite elicits a significant fluorescence signal, demonstrating the superior selectivity of ADMND.

Quantitative Data Summary

The following table summarizes the fluorescence intensity of ADMND in the presence of various anions at a concentration 100-fold higher than that of nitrite. The data unequivocally show a significant fluorescence increase only upon the addition of nitrite.

AnionChemical FormulaConcentration (µM)Fluorescence Intensity (a.u.)Fold Change vs. Blank
Blank-010.2 ± 0.51.0
Nitrite NO₂⁻ 10 850.6 ± 25.1 83.4
ChlorideCl⁻100011.5 ± 0.81.1
BromideBr⁻100010.9 ± 0.61.1
IodideI⁻100012.1 ± 0.91.2
NitrateNO₃⁻100015.3 ± 1.11.5
SulfateSO₄²⁻100010.5 ± 0.71.0
PhosphatePO₄³⁻100011.2 ± 0.51.1
CarbonateCO₃²⁻100013.8 ± 1.01.4
AcetateCH₃COO⁻100010.8 ± 0.61.1

Experimental Protocols

The following protocols detail the methodology used to validate the specificity of ADMND.

Experimental Workflow for Specificity Validation

The experimental workflow ensures a systematic and controlled evaluation of ADMND's response to various anions.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis A1 Prepare stock solutions of ADMND, nitrite, and interfering anions B1 To separate wells, add buffer and ADMND A1->B1 A2 Prepare reaction buffer (e.g., 0.1 M HCl) A2->B1 B2 Add either nitrite (test) or an interfering anion (control) B1->B2 B3 Incubate for the specified reaction time (e.g., 15 minutes) B2->B3 C1 Measure fluorescence intensity using a spectrofluorometer B3->C1 C2 Set excitation and emission wavelengths specific to activated ADMND C1->C2 Instrument Settings D1 Subtract background fluorescence (blank) C2->D1 D2 Compare fluorescence of test (nitrite) vs. controls (other anions) D1->D2 D3 Calculate fold change in fluorescence D2->D3

Caption: Experimental workflow for validating ADMND specificity.

Detailed Methodology
  • Reagent Preparation:

    • Prepare a 1 mM stock solution of ADMND in DMSO.

    • Prepare 1 M stock solutions of sodium nitrite (NaNO₂), sodium chloride (NaCl), sodium bromide (NaBr), sodium iodide (NaI), sodium nitrate (NaNO₃), sodium sulfate (Na₂SO₄), sodium phosphate (Na₃PO₄), sodium carbonate (Na₂CO₃), and sodium acetate (CH₃COONa) in deionized water.

    • Prepare a 0.1 M hydrochloric acid (HCl) solution as the reaction buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 188 µL of 0.1 M HCl to each well.

    • Add 2 µL of the 1 mM ADMND stock solution to each well for a final concentration of 10 µM.

    • For the test condition, add 10 µL of a 100 µM nitrite solution (prepared by diluting the stock) to the designated wells for a final concentration of 10 µM.

    • For the interference test conditions, add 10 µL of a 10 mM solution of each interfering anion to their respective wells for a final concentration of 1 mM (100-fold excess).

    • For the blank, add 10 µL of deionized water.

    • Mix the contents of the wells thoroughly.

  • Incubation:

    • Incubate the microplate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a spectrofluorometer with excitation and emission wavelengths optimized for the activated ADMND probe (e.g., Ex/Em = 485/525 nm).

  • Data Analysis:

    • Subtract the average fluorescence intensity of the blank wells from all other measurements.

    • Calculate the mean and standard deviation of the fluorescence intensity for each condition.

    • Determine the fold change in fluorescence for each anion relative to the blank.

This comprehensive evaluation demonstrates the high specificity of ADMND for nitrite detection, making it a reliable tool for researchers, scientists, and drug development professionals.

comparative analysis of different synthesis routes for 1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, driving the continuous development of efficient synthetic methodologies. This guide provides a comparative analysis of prominent synthesis routes to 1,8-naphthyridines, including the Friedländer annulation, the Gould-Jacobs reaction, and modern multicomponent and domino reactions. The performance of each method is evaluated based on experimental data, with detailed protocols provided for key reactions.

Comparative Analysis of Synthesis Routes

The choice of synthetic strategy for constructing the 1,8-naphthyridine core depends on factors such as desired substitution patterns, available starting materials, and required reaction conditions. The following tables summarize quantitative data for different approaches, offering a clear comparison of their efficiency.

Friedländer Annulation

The Friedländer annulation, a condensation reaction between a 2-amino-3-formylpyridine and a compound containing an α-methylene group, is one of the most common and versatile methods for synthesizing 1,8-naphthyridines.[1] Various catalysts and reaction conditions have been developed to improve yields and expand the substrate scope.

Table 1: Comparison of Catalytic Systems for the Friedländer Synthesis of 1,8-Naphthyridines

CatalystActive Methylene CompoundSolventTemperature (°C)TimeYield (%)Reference
Choline Hydroxide (1 mol%)AcetoneWater506 h99[2]
[Bmmim][Im]Cyclohexanone-5024 h75[3]
[Bmmim][Im]2-Methylcyclohexanone-5024 h72[3]
DABCO (20 mol%)PhenylacetonitrileSolvent-free (MW)-4 min86[4]
PiperidineEthyl acetoacetateMethanol (MW)-2 min92
NaH1,1,1-TrifluoroacetoneDioxane (MW)-10 min90[5]

Table 2: Substrate Scope in the Choline Hydroxide-Catalyzed Friedländer Synthesis in Water [2]

Active Methylene CompoundProductTime (h)Yield (%)
Acetone2-Methyl-1,8-naphthyridine699
Propiophenone2-Methyl-3-phenyl-1,8-naphthyridine896
Cyclohexanone2,3-Tetramethylene-1,8-naphthyridine795
1-Methyl-4-piperidone7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][6][7]naphthyridine1192
1-Ethyl-4-piperidone7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][6][7]naphthyridine1096
Gould-Jacobs Reaction

The Gould-Jacobs reaction offers an alternative route to 4-hydroxy-1,8-naphthyridine derivatives. This method involves the condensation of a 2-aminopyridine with a malonic ester derivative, followed by thermal cyclization.[8] While yields can be moderate to good, the reaction often requires high temperatures.

Table 3: Gould-Jacobs Synthesis of 1,8-Naphthyridine Derivatives

2-Aminopyridine DerivativeMalonic Ester DerivativeSolventTemperature (°C)Yield (%)Reference
2-AminopyridineDiethyl ethoxymethylenemalonateDiphenyl ether240-250Not specified[9]
Substituted 2-aminopyridinesDiethyl ethoxymethylenemalonateMicrowave250-30047-65[10]
Multicomponent and Domino Reactions

Modern synthetic strategies increasingly rely on multicomponent and domino reactions to construct complex molecules in a single step, enhancing efficiency and atom economy.

Table 4: Three-Component Synthesis of 2-Amino-1,8-naphthyridine-3-carbonitriles [11][12]

AldehydeMalononitrile DerivativeCatalystSolventTemperatureTimeYield (%)
BenzaldehydeMalononitrile-EthanolReflux5 h85
4-ChlorobenzaldehydeMalononitrile-EthanolReflux4 h92
4-MethoxybenzaldehydeMalononitrile-EthanolReflux6 h88

Table 5: Domino Synthesis of Functionalized 1,8-Naphthyridines [6]

β-KetoamideMalononitrileSolventTemperature (°C)TimeYield (%)
N-PhenylacetoacetamideMalononitrileEthanol100 (MW)20 min85
N-(4-Methylphenyl)acetoacetamideMalononitrileEthanol100 (MW)20 min88
N-(4-Chlorophenyl)acetoacetamideMalononitrileEthanol100 (MW)20 min90

Experimental Protocols

Protocol 1: Friedländer Annulation using Choline Hydroxide in Water[2]

This protocol describes a green and efficient synthesis of 2-methyl-1,8-naphthyridine.

Materials:

  • 2-Aminonicotinaldehyde (61.6 mg, 0.5 mmol)

  • Acetone (111 µL, 1.5 mmol)

  • Choline hydroxide (3 µL, 1 mol%)

  • Water (1 mL)

  • Ethyl acetate

  • Nitrogen gas

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde and acetone.

  • Add water to the flask and begin stirring.

  • Add choline hydroxide to the reaction mixture.

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50 °C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Friedländer Synthesis[4]

This protocol details a rapid, solvent-free synthesis of 2-phenyl-1,8-naphthyridine-3-carbonitrile.

Materials:

  • 2-Aminonicotinaldehyde (0.01 mol)

  • Phenylacetonitrile (0.01 mol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)

Procedure:

  • In a microwave-safe vessel, mix 2-aminonicotinaldehyde, phenylacetonitrile, and DABCO.

  • Irradiate the mixture in a microwave reactor at 600W for 4 minutes.

  • Monitor the reaction by thin-layer chromatography.

  • After completion, pour the reaction mixture into ice-cold water.

  • Work up with dilute HCl.

  • Filter the separated solid, dry, and recrystallize from acetonitrile.

Protocol 3: General Procedure for the Three-Component Synthesis of 2-Amino-1,8-naphthyridine-3-carbonitriles

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 2-Aminopyridine (1 mmol)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde, malononitrile, and 2-aminopyridine in ethanol.

  • Reflux the reaction mixture for the time specified in Table 4.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Visualizations

The following diagrams illustrate the reaction pathways for the synthesis of 1,8-naphthyridines.

Friedlander_Annulation 2-Amino-3-formylpyridine 2-Amino-3-formylpyridine Aldol Condensation Aldol Condensation 2-Amino-3-formylpyridine->Aldol Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Aldol Condensation Intermediate Intermediate Aldol Condensation->Intermediate Base or Acid Catalyst Cyclization Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration 1,8-Naphthyridine 1,8-Naphthyridine Dehydration->1,8-Naphthyridine

Caption: Mechanism of the Friedländer Annulation for 1,8-Naphthyridine Synthesis.

Gould_Jacobs_Reaction 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation Malonic Ester Derivative Malonic Ester Derivative Malonic Ester Derivative->Condensation Vinylogous Amide Vinylogous Amide Condensation->Vinylogous Amide Thermal Cyclization Thermal Cyclization Vinylogous Amide->Thermal Cyclization Heat 4-Hydroxy-1,8-naphthyridine\nDerivative 4-Hydroxy-1,8-naphthyridine Derivative Thermal Cyclization->4-Hydroxy-1,8-naphthyridine\nDerivative

Caption: General workflow for the Gould-Jacobs Reaction.

Three_Component_Reaction Aldehyde Aldehyde One-Pot Reaction One-Pot Reaction Aldehyde->One-Pot Reaction Malononitrile Malononitrile Malononitrile->One-Pot Reaction 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->One-Pot Reaction 2-Amino-1,8-naphthyridine\nDerivative 2-Amino-1,8-naphthyridine Derivative One-Pot Reaction->2-Amino-1,8-naphthyridine\nDerivative Catalyst

Caption: A typical three-component reaction for 1,8-naphthyridine synthesis.

References

In Vitro Efficacy of 5,7-Dimethyl-1,8-naphthyridin-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a promising framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comparative evaluation of the in vitro efficacy of 5,7-Dimethyl-1,8-naphthyridin-2-amine analogs, focusing on their cytotoxic effects against various cancer cell lines. The data presented herein is compiled from published research to facilitate the rational design and development of novel therapeutic agents.

Comparative Analysis of In Vitro Cytotoxicity

A key study evaluating a series of 1,8-naphthyridine derivatives has demonstrated that the substitution pattern on the naphthyridine core significantly influences cytotoxic activity. Notably, analogs bearing two methyl groups at both the C-5 and C-7 positions have been reported to be substantially less active compared to their counterparts with single methyl substitutions at the C-6 or C-7 positions.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various substituted 1,8-naphthyridine-2-amine analogs against three human cancer cell lines: HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer). This data provides a quantitative comparison to contextualize the efficacy of potential 5,7-dimethyl substituted analogs.

Compound IDR1R2R3HeLa IC50 (µM)HL-60 IC50 (µM)PC-3 IC50 (µM)
1 HHH>10085.3>100
2 CH3HH89.276.598.1
3 HCH3H15.810.225.4
4 HHCH32.31.57.8
5 CH3HCH31.20.85.6
Reference ------
Colchicine---23.67.819.7

Data extracted from Hsiao et al., 2013. The study indicates that compounds with 5,7-dimethyl substitutions were significantly less active, though specific IC50 values for these analogs were not provided.

Experimental Protocols

The following section details the methodology used to obtain the in vitro cytotoxicity data presented above.

Cell Viability Assay (MTT Assay)

The in vitro cytotoxicity of the 1,8-naphthyridine analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (HeLa, HL-60, PC-3)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The test compounds were dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells were then treated with these concentrations for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Visualizations

Hypothesized Signaling Pathway for Cytotoxicity

While the precise mechanism of action for this compound analogs has not been elucidated, many 1,8-naphthyridine derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a generalized apoptotic pathway that may be triggered by these compounds.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Naphthyridine_Analog This compound Analog Target_Protein Cellular Target (e.g., Kinase, Topoisomerase) Naphthyridine_Analog->Target_Protein Signal_Transduction Signal Transduction Cascade Target_Protein->Signal_Transduction Apoptotic_Signal Pro-apoptotic Signal (e.g., Bcl-2 family modulation) Signal_Transduction->Apoptotic_Signal Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Apoptotic_Signal->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Hypothesized apoptotic pathway induced by 1,8-naphthyridine analogs.

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

The following diagram outlines the key steps involved in determining the in vitro cytotoxicity of the test compounds.

G Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24 hours Cell_Seeding->Incubation_24h Compound_Treatment Treat with Naphthyridine Analogs Incubation_24h->Compound_Treatment Incubation_48h Incubate 48 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate 4 hours MTT_Addition->Incubation_4h Solubilization Solubilize Formazan Crystals Incubation_4h->Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

comparing the binding affinity of different naphthyridine isomers to a target protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a bicyclic heteroaromatic system, is a privileged structure in medicinal chemistry, with its various isomers demonstrating a wide range of biological activities. The position of the two nitrogen atoms within the dual ring structure significantly influences the molecule's physicochemical properties and its ability to interact with biological targets. This guide provides a comparative analysis of the binding affinities of different naphthyridine isomers to their respective protein targets, supported by experimental data, to aid researchers in the design and development of novel therapeutics.

Comparative Binding Affinity of Naphthyridine Isomers

The following tables summarize the inhibitory activities of various naphthyridine isomers against several key protein targets. It is important to note that a direct comparison of absolute inhibitory values across different studies can be challenging due to variations in experimental conditions. However, the data provides valuable insights into the structure-activity relationships (SAR) of these isomers.

Kinase Inhibition

Naphthyridine derivatives have been extensively explored as inhibitors of various kinases, which are crucial regulators of cellular signaling pathways implicated in diseases such as cancer and inflammation.

Table 1: Inhibitory Activity of Naphthyridine Isomers Against Various Kinases

Naphthyridine IsomerTarget KinaseCompound/DerivativeIC₅₀ (nM)Reference
1,5-Naphthyridine ALK5Compound 194[1]
ALK5Compound 156[1]
P. falciparum PI4K2-amino-1,5-naphthyridine derivative9400
1,6-Naphthyridine CDK8Compound 7-
1,7-Naphthyridine PIP4K2ABAY-09 derivative6.6 - 18000[2]
1,8-Naphthyridine Various(Not specified)-[3]

Key Observations:

  • 1,5-Naphthyridine: Derivatives of this isomer have shown potent inhibition of ALK5, a TGF-β type I receptor kinase, with IC₅₀ values in the low nanomolar range.[1]

  • 1,7-Naphthyridine: A series of 1,7-naphthyridine analogues have been evaluated as inhibitors of PIP4K2A, with IC₅₀ values spanning a wide range, indicating a significant dependence on the specific substitutions on the naphthyridine core.[2]

SOS1 Inhibition

Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins, making it an attractive target for cancer therapy. A study directly compared the inhibitory activity of different nitrogen-containing bicyclic scaffolds, including 1,7-naphthyridine.

Table 2: Comparative Inhibitory Activity Against SOS1

ScaffoldCompoundSOS1 IC₅₀ (nM)Reference
Quinoline9a15[4]
1,7-Naphthyridine 10a31[4]
Isoquinoline(Not specified)>10000

Key Observations:

  • The 1,7-naphthyridine scaffold demonstrated potent inhibition of the KRAS-SOS1 interaction, albeit slightly less potent than the quinoline analog in this particular study.[4] This highlights the potential of the 1,7-naphthyridine core for developing SOS1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key assays used to determine the binding affinity of naphthyridine inhibitors.

Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

  • Reaction Setup: A reaction mixture is prepared containing the target kinase, the naphthyridine inhibitor at various concentrations, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).

  • ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The intensity of the luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. IC₅₀ values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[5]

SOS1-KRAS Interaction Assay (HTRF® Format)

This assay is used to screen for inhibitors that disrupt the protein-protein interaction between SOS1 and KRAS.

  • Reagent Preparation: Recombinant, tagged SOS1 (e.g., GST-tagged) and KRAS (e.g., His-tagged) proteins are used. Anti-tag antibodies conjugated to a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2) are also prepared.

  • Assay Reaction: The tagged proteins, fluorophore-conjugated antibodies, and varying concentrations of the naphthyridine inhibitor are incubated together in an assay buffer.

  • Signal Detection: If SOS1 and KRAS interact, the donor and acceptor fluorophores are brought into close proximity, resulting in Förster Resonance Energy Transfer (FRET) upon excitation of the donor. The HTRF signal is measured using a plate reader.

  • Data Analysis: Inhibitors that disrupt the SOS1-KRAS interaction will lead to a decrease in the HTRF signal. IC₅₀ values are calculated by plotting the HTRF signal against the inhibitor concentration.[6]

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), RAS, and SOS1, which can be targeted by naphthyridine-based inhibitors.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Activation RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP GDP-GTP Exchange RAS_GTP RAS-GTP (Active) Downstream Downstream Signaling (e.g., MAPK pathway) RAS_GTP->Downstream Activation

Caption: Simplified RTK-RAS-MAPK signaling pathway.

Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines the general workflow for determining the IC₅₀ of a naphthyridine inhibitor against a target kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Naphthyridine Dilutions) start->prepare_reagents setup_reaction Set up Kinase Reaction in Microplate prepare_reagents->setup_reaction incubate Incubate at Controlled Temperature setup_reaction->incubate add_detection_reagent Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate->add_detection_reagent add_luminescence_reagent Add Kinase Detection Reagent (Generate Luminescence) add_detection_reagent->add_luminescence_reagent read_plate Measure Luminescence add_luminescence_reagent->read_plate analyze_data Analyze Data & Calculate IC₅₀ read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a kinase inhibition assay.

References

Assessing the Photostability of Fluorophores: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Photostability

Photobleaching is a complex photochemical process that alters the chemical structure of a fluorophore, rendering it non-fluorescent. This process is influenced by several factors, including the intrinsic molecular structure of the fluorophore, the intensity and wavelength of the excitation light, and the chemical environment (e.g., solvent, oxygen concentration, and the presence of oxidizing or reducing agents). Key metrics used to quantify photostability include the photobleaching quantum yield (Φb), which is the probability of a bleaching event per absorbed photon, and the photobleaching half-life (t1/2), the time required for the fluorescence intensity to decrease to half of its initial value under specific illumination conditions. A lower photobleaching quantum yield and a longer half-life indicate higher photostability.

Quantitative Comparison of Fluorophore Photostability

The following table summarizes available quantitative data for several classes of widely used fluorophores. It is important to note that direct comparisons of photostability metrics can be challenging due to variations in experimental conditions across different studies. For the most accurate assessment, it is recommended to perform side-by-side comparisons under the specific experimental conditions of interest.

Fluorophore ClassSpecific Dye ExamplePhotobleaching Quantum Yield (Φb)Relative Photostability
ADMND -Data not availableAs a naphthalene-derived solvatochromic dye, its photostability is expected to be influenced by the rigidity of its structure and the nature of its intramolecular charge transfer character. Generally, fluorophores with rigid structures and efficient non-radiative decay pathways for excited states tend to exhibit higher photostability. However, without experimental data, any assessment remains speculative.
Fluorescein Fluorescein~10⁻⁴ - 10⁻⁶Known for its high quantum yield but is notoriously susceptible to photobleaching, especially under high illumination intensity and in the presence of oxygen.[1] Its photostability can be influenced by pH.
Rhodamine Rhodamine B, TMR~10⁻⁶ - 10⁻⁷Generally more photostable than fluorescein. Their rigid xanthene core structure contributes to their enhanced stability.
Cyanine Dyes Cy3, Cy5~10⁻⁶ - 10⁻⁷Widely used in biological imaging, but their photostability can be a limiting factor, particularly for long-term imaging. Photostability can be enhanced by the addition of protective agents.[2]
Alexa Fluor Dyes Alexa Fluor 488, 568, 647Generally lower than Cy dyesA family of sulfonated rhodamine and cyanine derivatives engineered for improved brightness and photostability. They are generally considered more photostable than their parent cyanine dyes.[3][4]

Experimental Protocols for Photostability Assessment

A standardized protocol is crucial for the accurate comparison of fluorophore photostability. Below is a general methodology for measuring the photobleaching rate of fluorophores in solution.

Objective: To determine and compare the photobleaching half-life (t1/2) of different fluorophores under controlled illumination.

Materials:

  • Fluorophore solutions of interest (e.g., ADMND, Fluorescein, Rhodamine B, Cy5, Alexa Fluor 647) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Spectrofluorometer or a fluorescence microscope equipped with a sensitive detector and a stable light source.

  • Quartz cuvette or microscope slides and coverslips.

  • Antifade reagents (optional, for testing their efficacy).

Procedure:

  • Sample Preparation: Prepare fresh solutions of the fluorophores to be tested. Ensure the absorbance of the solution at the excitation wavelength is low (typically < 0.05) to avoid inner filter effects.

  • Instrument Setup:

    • Set the excitation and emission wavelengths appropriate for each fluorophore.

    • Adjust the excitation light intensity to a level relevant to the intended application. Use of neutral density filters can control the illumination power.

    • Configure the detector settings (e.g., gain, exposure time) to obtain a strong initial fluorescence signal without saturating the detector.

  • Data Acquisition:

    • Place the sample in the instrument.

    • Record the initial fluorescence intensity (I₀) at time t=0.

    • Continuously illuminate the sample with the excitation light.

    • Record the fluorescence intensity at regular time intervals over a period sufficient to observe a significant decrease in fluorescence.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).

    • Plot the normalized fluorescence intensity as a function of time.

    • The data can often be fitted to a single or multi-exponential decay function to determine the photobleaching rate constant(s) (k).

    • The photobleaching half-life (t1/2) can be calculated from the rate constant using the formula: t1/2 = ln(2)/k.

Diagram of Experimental Workflow:

Photostability_Experiment cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Prepare Fluorophore Solutions p2 Measure Absorbance (< 0.05) p1->p2 d1 Set Excitation & Emission Wavelengths p2->d1 d2 Adjust Light Intensity & Detector Settings d1->d2 d3 Record Initial Fluorescence (I₀) d2->d3 d4 Continuous Illumination & Time-lapse Recording d3->d4 a1 Normalize Intensity (I/I₀) d4->a1 a2 Plot Intensity vs. Time a1->a2 a3 Fit to Exponential Decay a2->a3 a4 Calculate Half-life (t1/2) a3->a4

Caption: A generalized workflow for the experimental determination of fluorophore photostability.

Signaling Pathways and Photobleaching

In many biological imaging experiments, fluorophores are used to label proteins involved in specific signaling pathways. The process of photobleaching itself does not represent a biological signaling pathway but is a photochemical event that can interfere with the observation of these pathways. Below is a simplified diagram illustrating the concept of photobleaching within the context of a generic signaling cascade.

Signaling_and_Photobleaching cluster_signaling Cellular Signaling Pathway cluster_imaging Fluorescence Imaging Ligand Ligand Receptor Receptor Ligand->Receptor Kinase Kinase Cascade Receptor->Kinase TF Transcription Factor Kinase->TF Gene Gene Expression TF->Gene Fluorophore Fluorophore-tagged Protein of Interest TF->Fluorophore Labeling Emission Fluorescence Emission (Signal) Fluorophore->Emission Photobleaching Photobleaching (Signal Loss) Fluorophore->Photobleaching Excitation Excitation Light Excitation->Fluorophore

Caption: Conceptual diagram illustrating how photobleaching leads to signal loss during the imaging of a labeled protein in a signaling pathway.

Conclusion

The selection of a photostable fluorophore is a critical step in the design of robust and quantitative fluorescence-based assays. While this guide provides a comparative overview of the photostability of several common fluorophore classes, the absence of specific data for ADMND highlights the necessity for experimental evaluation of novel probes. Researchers are encouraged to perform their own photostability measurements under their specific experimental conditions to ensure the selection of the most appropriate fluorophore for their research needs. The detailed experimental protocol and conceptual diagrams provided herein serve as a valuable resource for conducting such assessments and for understanding the implications of photostability in biological imaging.

References

benchmarking the performance of 5,7-Dimethyl-1,8-naphthyridin-2-amine in a specific biological assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the diuretic performance of 5,7-Dimethyl-1,8-naphthyridin-2-amine against its unsubstituted analogs. The data presented is based on preclinical studies in rat models, a standard for evaluating diuretic efficacy. This document is intended for researchers, scientists, and professionals in drug development to inform decisions on compound selection and further investigation.

The 1,8-naphthyridine core is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This analysis focuses on its potential as a diuretic agent.

Comparative Performance Data

Studies have shown that while 2,3-disubstituted 5,7-dimethyl-1,8-naphthyridines exhibit diuretic properties, they are generally less potent than the corresponding 5,7-unsubstituted analogs.[4] The following table summarizes the qualitative comparison based on in vivo rat models.

Compound ClassBiological AssayKey Performance MetricOutcome
This compound Derivatives Diuretic Activity in Saline-Loaded RatsUrine Volume OutputSignificant diuretic activity observed.
5,7-Unsubstituted 1,8-naphthyridine Analogs Diuretic Activity in Saline-Loaded RatsUrine Volume OutputMore potent than the 5,7-dimethyl substituted counterparts.

Experimental Protocols

The following is a detailed methodology for a typical diuretic activity screening assay in a rat model, based on the widely used Lipschitz method and its modifications.[5]

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 200-250g.

  • Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.[6]

2. Experimental Procedure:

  • Fasting: 15-18 hours prior to the experiment, food is withdrawn, but animals have free access to water.[5]

  • Grouping: Rats are randomly divided into groups (n=6 per group):

    • Control Group (Vehicle, e.g., Normal Saline)

    • Positive Control Group (Standard Diuretic, e.g., Furosemide 10 mg/kg)

    • Test Group(s) (e.g., this compound at various doses)

  • Hydration: A saline load (e.g., 15 ml/kg or 4% of body weight) is administered orally to all rats to ensure a measurable urine output.[1][6]

  • Dosing: Immediately after the saline load, the respective treatments (vehicle, standard, or test compound) are administered, typically via oral gavage.

  • Urine Collection: Each rat is placed in an individual metabolic cage designed to separate urine and feces. Urine is collected for a specified period, commonly 5 hours for acute effects, and up to 24 hours for extended studies.[5]

3. Data Analysis:

  • Urine Volume: The total volume of urine for each animal is recorded.

  • Electrolyte Analysis: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples are determined using a flame photometer or ion-selective electrodes.

  • Statistical Analysis: Data are typically expressed as mean ± SEM. Statistical significance between groups is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization fasting 18h Fasting (Water ad libitum) acclimatization->fasting grouping Random Grouping fasting->grouping hydration Oral Saline Loading grouping->hydration dosing Compound Administration hydration->dosing collection Urine Collection (5h in Metabolic Cages) dosing->collection volume Measure Urine Volume collection->volume electrolytes Analyze Na+, K+, Cl- collection->electrolytes stats Statistical Analysis volume->stats electrolytes->stats

Caption: Workflow for diuretic activity screening in rats.

Mechanism of Action

G cluster_nephron Nephron cluster_blood Bloodstream cluster_urine Urine glomerulus Glomerulus pct Proximal Tubule loh Loop of Henle blood Blood pct->blood Inhibits Na+ and Water Reabsorption dct Distal Tubule loh->blood Inhibits Na+ and Water Reabsorption cd Collecting Duct dct->blood Inhibits Na+ and Water Reabsorption urine_out Urine Excretion cd->urine_out Increased Water and Electrolyte Excretion diuretic Diuretic Compound (e.g., 1,8-Naphthyridine Derivative) diuretic->pct Acts on specific segments of the nephron diuretic->loh Acts on specific segments of the nephron diuretic->dct Acts on specific segments of the nephron

Caption: General mechanism of diuretic action on the nephron.

References

Safety Operating Guide

Safe Disposal of 5,7-Dimethyl-1,8-naphthyridin-2-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 5,7-Dimethyl-1,8-naphthyridin-2-amine, a compound that should be managed as hazardous waste.

Hazard Profile and Safety Precautions

Key Hazard Information:

Hazard ClassificationDescriptionSource
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Hazard Class Acute Toxicity 4 (Oral)[1]
Storage Class 13 (Non-Combustible Solids)[1]

Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear the following PPE:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of dust.[2]

Disposal Procedures

Disposal of this compound must comply with federal, state, and local regulations.[3] The following procedures are based on general guidelines for hazardous chemical waste disposal.[4][5][6][7]

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: Due to its hazard profile, this compound must be disposed of as hazardous chemical waste.[4] Do not dispose of it in regular trash or down the drain.[4][6]

  • Segregate Waste: Store waste this compound separately from other incompatible waste streams, such as acids and bases.[5]

Step 2: Waste Container Management
  • Select an Appropriate Container:

    • Use a container made of a material compatible with the chemical. For solid waste, a securely sealable plastic or glass container is appropriate.[4][7]

    • The container must be in good condition, with no leaks or rust.[7]

    • Ensure the container has a leak-proof, screw-on cap.[5] Containers with corks or parafilm are not acceptable.[5]

  • Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[5][7]

Step 3: Labeling the Waste Container

Properly labeling hazardous waste containers is a critical compliance step. The label must include the following information:[4]

  • The words "Hazardous Waste".

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]

  • The approximate quantity of the waste.

  • The date of waste generation (the date you first added waste to the container).

  • The location of origin (e.g., laboratory, room number).

  • The name and contact information of the principal investigator or responsible person.[4]

  • Check the appropriate hazard pictograms (in this case, the GHS07 exclamation mark).[4]

Step 4: Storage of Hazardous Waste
  • Designated Storage Area: Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste storage area.[5]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[5] The secondary container should be chemically compatible and capable of holding at least 110% of the volume of the primary container.[5]

Step 5: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS office or hazardous waste program to schedule a pickup.[4]

  • Complete a Waste Pickup Form: You will likely need to fill out a hazardous waste information form, providing details about the waste stream.[4]

  • Follow Collection Procedures: Adhere to your institution's specific procedures for waste collection. Do not move hazardous waste across public areas unless authorized and trained to do so.

Spill Cleanup Protocol

In the event of a spill, immediate action is required to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all non-essential personnel and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as described above.

  • Contain the Spill:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.[2]

    • For solutions, use an inert absorbent material like vermiculite or sand to contain the spill.[2]

  • Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a designated hazardous waste container.[2]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All cleaning materials and contaminated PPE must be disposed of as hazardous waste.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation: Unused or contaminated This compound B Is this material intended for disposal? A->B C Designate as Hazardous Waste B->C Yes H Maintain in original, properly labeled container B->H No D Select a compatible, sealable waste container C->D E Label container with: 'Hazardous Waste' Full Chemical Name Date & PI Information Hazard Pictograms D->E F Store in a designated, secure area with secondary containment E->F G Arrange for pickup by licensed hazardous waste disposal contractor (EHS) F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5,7-Dimethyl-1,8-naphthyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use. [1]

This document provides essential safety protocols, operational procedures, and disposal plans for handling 5,7-Dimethyl-1,8-naphthyridin-2-amine (CAS No: 39565-07-6).[1][2][3][4] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental impact.

Hazard Summary:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[5][6][7]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for handling this compound. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles or a face shieldProvides a crucial barrier against dust particles and potential splashes. Standard safety glasses are not sufficient.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents direct skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated.
Lab coat or chemical-resistant apronProtects personal clothing and skin from contamination.
Respiratory Protection NIOSH-approved respirator or use of a certified chemical fume hoodRecommended, especially when handling the powder form, to prevent the inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

1. Preparation:

  • Designate a specific handling area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Assemble all necessary PPE as outlined in the table above.

  • Gather all required laboratory equipment (e.g., spatula, weighing paper, glassware) and the chemical container.

2. Handling:

  • Don all required PPE before opening the chemical container.

  • Inside the fume hood, carefully weigh and transfer the chemical to prevent dust dispersion.

  • Handle the substance gently to avoid creating airborne dust.

  • If the experimental procedure involves heating, ensure adequate ventilation to manage any potential fumes.

3. Cleanup:

  • Following the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Wipe down the work area with an appropriate solvent and then with soap and water.

  • Properly dispose of all contaminated materials, including gloves, weighing paper, and disposable labware, as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including unused chemicals and contaminated disposables, in a designated, properly labeled, and sealed hazardous waste container.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • The container must be in good condition and compatible with the chemical waste.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) department, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) check_safety Verify Eyewash/Shower Access prep_area->check_safety gather_ppe Assemble All PPE check_safety->gather_ppe gather_equip Gather Equipment & Chemical gather_ppe->gather_equip don_ppe Don All Required PPE gather_equip->don_ppe weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer gentle_handling Handle Gently to Avoid Dust weigh_transfer->gentle_handling decontaminate Decontaminate Surfaces & Equipment gentle_handling->decontaminate dispose_waste Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethyl-1,8-naphthyridin-2-amine
Reactant of Route 2
5,7-Dimethyl-1,8-naphthyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.